3-phenyl-1H-indole-2-carbohydrazide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-indole-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c16-18-15(19)14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)17-14/h1-9,17H,16H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJCHFYZYBSUQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377079 | |
| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666241 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105492-12-4 | |
| Record name | 3-phenyl-1H-indole-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Indole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Characterization of 3-Phenyl-1H-indole-2-carbohydrazide
The indole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of medicinal chemistry for decades. Within this class, derivatives of indole-2-carbohydrazide have emerged as particularly potent agents, exhibiting a wide range of biological activities, including anticancer, anti-angiogenic, and antimicrobial properties.[1][2] Specifically, this compound and its derivatives have been identified as powerful tubulin polymerization inhibitors, a mechanism central to the action of many successful chemotherapeutic agents.[3][4][5] These compounds often exert their effects by binding to the colchicine site of tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis in cancer cells.[5][6]
This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis and detailed characterization of this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that the protocols are not just followed, but understood.
Overall Synthetic Strategy
The synthesis of this compound is efficiently achieved through a two-step process. The core indole scaffold is first constructed via the celebrated Fischer indole synthesis, yielding an ester intermediate. This intermediate is then converted to the final carbohydrazide product through hydrazinolysis. This strategy is robust, high-yielding, and utilizes readily available starting materials.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis Protocol
Step 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate via Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains one of the most reliable and versatile methods for constructing the indole ring.[7][8] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[9] The choice of acid catalyst is crucial; Brønsted acids like acetic acid, sulfuric acid, or polyphosphoric acid are commonly used.[7][10]
Mechanism Rationale: The reaction proceeds through a series of well-established steps: (1) Formation of a phenylhydrazone from phenylhydrazine and the keto-ester. (2) Acid-catalyzed tautomerization to an ene-hydrazine intermediate. (3) A[1][1]-sigmatropic rearrangement (a type of pericyclic reaction) which forms a new C-C bond and breaks the N-N bond. (4) Aromatization of the benzene ring. (5) Nucleophilic attack by the amino group to form a five-membered ring (an aminal). (6) Elimination of ammonia under acidic conditions to yield the final, energetically favorable aromatic indole.[8]
Caption: Key mechanistic stages of the Fischer Indole Synthesis.
Experimental Protocol:
-
To a round-bottom flask, add phenylhydrazine (1.0 equivalent) and ethyl 2-oxo-3-phenylpropanoate (1.0 equivalent).
-
Add glacial acetic acid to serve as both the solvent and the acid catalyst. The volume should be sufficient to dissolve the reactants upon warming (approx. 10-15 mL per 5 mmol of phenylhydrazine).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of ice-cold water. A solid precipitate of the product, ethyl 3-phenyl-1H-indole-2-carboxylate, will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The crude product can be purified further by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound via Hydrazinolysis
Hydrazinolysis is a standard and highly effective method for converting esters into their corresponding hydrazides. The reaction involves the nucleophilic acyl substitution of the alkoxy group (-OEt) of the ester with hydrazine (NH₂NH₂). Hydrazine hydrate is a convenient and commonly used source of hydrazine for this transformation. Ethanol is an excellent solvent choice as it readily dissolves the ester starting material and is compatible with the reaction conditions.[11]
Experimental Protocol:
-
In a round-bottom flask, dissolve the ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 equivalent) from the previous step in absolute ethanol (approx. 20-30 mL per 1 g of ester).
-
Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The large excess drives the reaction to completion.[3]
-
Heat the reaction mixture to reflux for 6-12 hours. The progress can be monitored by TLC by observing the disappearance of the starting ester spot.
-
Upon completion, cool the reaction mixture to room temperature. Reduce the volume of the solvent using a rotary evaporator.
-
Add cold water to the concentrated mixture to precipitate the white solid product, this compound.[11]
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum. The product is often of high purity, but can be recrystallized from ethanol if needed.
Part 2: Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Physical Properties
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₅H₁₃N₃O[12]
-
Molecular Weight: 251.29 g/mol [12]
-
Melting Point (m.p.): A sharp melting point is indicative of high purity. The reported range for similar compounds is typically high, often above 200 °C. For example, N-Benzyl-1H-indole-2-carbohydrazide has a melting point of 237 °C.[13]
Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for the title compound, based on data from closely related structures.[13][14]
| Technique | Expected Observations | Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~11.5 ppm (s, 1H)δ ~9.5 ppm (s, 1H)δ ~7.2-7.8 ppm (m, 9H)δ ~4.5 ppm (s, 2H) | Indole NH Carbohydrazide CONH Aromatic protons (indole & phenyl rings)Hydrazide NH₂ |
| ¹³C NMR (DMSO-d₆) | δ ~162 ppmδ ~110-140 ppm | Carbonyl carbon (C =O)Aromatic carbons (indole & phenyl) |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 cm⁻¹ (multiple bands)~3100-3200 cm⁻¹~1640-1660 cm⁻¹~1500-1600 cm⁻¹ | N-H stretching (NH and NH₂ groups)Aromatic C-H stretchingC=O stretching (amide I band)Aromatic C=C stretching |
| Mass Spec. (ESI) | m/z 252.11 [M+H]⁺m/z 274.09 [M+Na]⁺ | Confirms the molecular weight of the compound. |
Expert Interpretation:
-
¹H NMR: The spectrum in a polar aprotic solvent like DMSO-d₆ is most informative. The indole N-H proton is typically a broad singlet at a very downfield chemical shift (>11 ppm). The amide (CONH) proton will also be a downfield singlet. The two protons of the -NH₂ group will appear as a singlet around 4.5 ppm, which will disappear upon D₂O exchange, a key confirmatory test. The complex multiplet between 7.2 and 7.8 ppm integrates to 9 protons, corresponding to the 4 protons on the indole's benzene ring and the 5 protons of the C3-phenyl substituent.
-
FT-IR: The IR spectrum provides crucial validation of the functional groups. The presence of multiple sharp peaks in the 3300-3400 cm⁻¹ region is a hallmark of the N-H stretches of the primary amine (NH₂) and the secondary amides (indole NH and carbohydrazide CONH). The strong absorption around 1650 cm⁻¹ is definitive proof of the carbonyl (C=O) group, confirming the conversion from the ester.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, providing a molecular formula that matches C₁₅H₁₃N₃O.
Safety Precautions
-
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: This is a corrosive liquid. Avoid inhalation of vapors and contact with skin.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of this compound, a molecule of significant interest in medicinal chemistry. By employing the Fischer indole synthesis followed by hydrazinolysis, researchers can access this valuable scaffold in good yield. The comprehensive characterization protocol detailed herein provides a robust framework for verifying the structural integrity and purity of the final compound, ensuring its suitability for further biological evaluation and drug development endeavors.
References
- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 11. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
The Core Mechanism of Action of 3-Phenyl-1H-Indole-2-Carbohydrazide Derivatives in Oncology: A Technical Guide
Abstract
The 3-phenyl-1H-indole-2-carbohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, yielding a new generation of potent anticancer agents. This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their cytotoxic and anti-proliferative effects on cancer cells. Synthesizing data from preclinical studies, this document elucidates the multifaceted modes of action, focusing on tubulin polymerization inhibition, cell cycle arrest, and induction of apoptosis. Furthermore, we delve into the modulation of key signaling pathways and provide exemplary protocols for investigating these mechanisms in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of therapeutic candidates.
Introduction: The Rise of Indole-Based Anticancer Agents
The indole nucleus is a cornerstone in the architecture of numerous biologically active compounds, both natural and synthetic. Its inherent ability to interact with a diverse array of biological targets has made it a focal point in the quest for novel therapeutics. The this compound series, in particular, has garnered significant attention for its potent and selective anticancer properties. These compounds have demonstrated remarkable efficacy across a spectrum of cancer cell lines, prompting intensive investigation into their molecular mechanisms of action. This guide will dissect the current understanding of how these molecules disrupt the intricate machinery of cancer cells, leading to their demise.
Primary Mechanism: Disruption of Microtubule Dynamics via Tubulin Inhibition
A predominant and well-documented mechanism of action for this compound derivatives is the inhibition of tubulin polymerization.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
Derivatives of this compound have been shown to bind to the colchicine site on β-tubulin.[1][4] This binding event prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The consequences of this microtubule destabilization are catastrophic for rapidly dividing cancer cells.
Consequence: G2/M Phase Cell Cycle Arrest
The integrity of the mitotic spindle, which is composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By disrupting microtubule formation, this compound derivatives activate the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1][2][4][5] This arrest prevents the cancer cells from completing cell division and proliferating. While G2/M arrest is the most commonly observed effect, some derivatives have been reported to induce cell cycle arrest at the G0/G1 or S phase, suggesting that the precise outcome can be influenced by the specific chemical substitutions on the indole scaffold.[6][7][8]
Induction of Apoptosis: The Ultimate Fate of the Cancer Cell
Prolonged cell cycle arrest at the G2/M phase, coupled with the cellular stress induced by microtubule disruption, ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death.[1][3][4][6][9][10] This is a critical endpoint for an effective anticancer agent, as it leads to the safe and efficient elimination of malignant cells.
Modulation of the Bcl-2 Family of Proteins
The apoptotic cascade is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Several studies have demonstrated that treatment with this compound derivatives leads to a shift in the balance of these proteins, favoring apoptosis. Specifically, a decrease in the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL, alongside an increase in the pro-apoptotic protein Bax, has been observed.[6][9][10] This alteration in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspases, culminating in the execution of the apoptotic program.
Secondary and Emerging Mechanisms of Action
While tubulin inhibition is a primary driver of the anticancer activity of this class of compounds, emerging evidence suggests that they may engage other cellular targets and pathways.
Anti-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen to grow and metastasize. Certain indole-2-carbohydrazide derivatives have been shown to possess anti-angiogenic properties by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[6][11] Inhibition of VEGFR-2 blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, thereby cutting off the tumor's blood supply.
Inhibition of Other Protein Kinases
The dysregulation of protein kinase activity is a fundamental aspect of cancer development and progression. Some indole derivatives have demonstrated inhibitory activity against other key kinases, including the Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Cyclin-Dependent Kinase 2 (CDK2).[12] Furthermore, the broader class of indole-containing compounds is known to modulate the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[13] This multi-targeted approach may contribute to the broad-spectrum anticancer activity observed with these compounds.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the intricate processes involved, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for characterizing the mechanism of action of this compound derivatives.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Newly Synthesized Citral Derivatives Serve as Novel Inhibitor in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Development of 2-oindolin-3-ylidene-indole-3-carbohydrazide derivatives as novel apoptotic and anti-proliferative agents towards colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Elucidation of 3-Phenyl-1H-indole-2-carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of medicinal chemistry and drug development, the indole scaffold represents a "privileged" structure, forming the core of numerous pharmacologically active compounds.[1] The functionalization of this nucleus offers a versatile platform for creating novel molecular entities with diverse biological activities. 3-Phenyl-1H-indole-2-carbohydrazide is one such molecule of significant interest, combining the indole ring, a phenyl substituent at the C3 position, and a carbohydrazide moiety at C2. This unique combination of functional groups suggests potential applications as an intermediate in the synthesis of more complex heterocyclic systems or as a bioactive agent itself.[2][3]
Accurate structural confirmation is the bedrock of chemical research and development. It ensures the identity and purity of a synthesized compound, which is non-negotiable for subsequent biological evaluation or synthetic modification. This technical guide provides an in-depth analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Our approach moves beyond a mere recitation of data, focusing instead on the underlying principles and the synergistic relationship between these methods to build an unassailable structural proof.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is essential for assigning spectroscopic signals. The structure of this compound is presented below with a systematic numbering scheme that will be referenced throughout this guide.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed structural map can be assembled.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this compound. Its high polarity effectively dissolves the carbohydrazide, and its deuterated nature prevents interference in the ¹H NMR spectrum. Crucially, DMSO-d₆ is a hydrogen bond acceptor, which slows down the chemical exchange of labile N-H protons, allowing them to be observed as distinct, often broadened, signals.[4]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of DMSO-d₆.
-
Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
-
The sample is now ready for analysis.
-
¹H NMR Spectroscopy: Interpretation and Analysis
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).[5]
-
Indole N1-H: This proton is typically the most deshielded proton in the molecule due to the aromaticity of the indole ring and its location within the heterocyclic system. It is expected to appear as a broad singlet far downfield, often above δ 11.0 ppm.[6]
-
Amide N-H: The proton on the nitrogen adjacent to the carbonyl group is also significantly deshielded and will appear as a singlet in the δ 9.0-10.0 ppm region. Its chemical shift is influenced by hydrogen bonding.
-
Terminal NH₂: The two protons of the primary amine group are chemically equivalent and will appear as a broad singlet. Their signal is typically observed in the δ 4.0-5.0 ppm range.[6]
-
Aromatic Protons (C4-H to C7-H and Phenyl Protons): The protons on the indole and phenyl rings will resonate in the aromatic region, typically between δ 7.0 and 8.0 ppm. The protons of the C3-phenyl group will likely appear as a complex multiplet. The four protons of the indole's benzene ring (C4-C7) will show characteristic splitting patterns (e.g., doublets and triplets) based on their coupling with adjacent protons.[7]
-
Absence of Aliphatic Protons: A key confirmatory point is the absence of any signals in the typical aliphatic region (δ 0.5-4.0 ppm), aside from the NH₂ peak.
Table 1: Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.5 - 12.0 | br s | 1H | Indole N1-H |
| ~9.5 - 10.0 | br s | 1H | CONH |
| ~7.2 - 7.8 | m | 9H | Ar-H (C4-C7 and Phenyl) |
| ~4.5 | br s | 2H | NH₂ |
¹³C NMR Spectroscopy: Interpretation and Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and will appear as a distinct signal in the δ 160-165 ppm region.[6]
-
Aromatic Carbons: The 12 aromatic carbons (8 from the indole moiety and 6 from the phenyl ring, with potential overlaps) will resonate in the δ 110-140 ppm range. The chemical shifts are influenced by the heteroatom (N1) and the substituents (phenyl and carbohydrazide).[8]
-
Quaternary Carbons: The signals for the quaternary carbons (C2, C3, C3a, C7a, and C1' of the phenyl ring) are typically of lower intensity than the protonated carbons. C2 and C3, being directly attached to the electron-withdrawing carbohydrazide and the phenyl group, respectively, will be found in the more downfield portion of the aromatic region.
Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~163 | C=O |
| ~110 - 140 | Aromatic Carbons (C2-C7a, C1'-C6') |
Infrared (IR) Spectroscopy
IR spectroscopy is an exceptionally reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
Experimental Protocol: KBr Pellet Method
-
Preparation: Gently grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pressing: Transfer the fine powder to a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.
-
Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
Interpretation of the IR Spectrum
The IR spectrum of this compound is rich with characteristic absorption bands that confirm its structure.
-
N-H Stretching Region (3100-3400 cm⁻¹): This region is diagnostic. One would expect to see multiple distinct peaks:
-
A relatively sharp peak around 3300-3400 cm⁻¹ for the indole N-H stretch.
-
Two bands corresponding to the asymmetric and symmetric stretching of the terminal NH₂ group, typically observed around 3350 cm⁻¹ and 3250 cm⁻¹ .[9]
-
A broader absorption for the amide N-H, often overlapping with the NH₂ signals.
-
-
C=O Stretching (Amide I Band): A strong, sharp absorption band is expected between 1630-1670 cm⁻¹ .[9][10] This is a classic indicator of a secondary amide carbonyl group.
-
N-H Bending (Amide II Band): This band, resulting from N-H bending coupled with C-N stretching, appears around 1550-1640 cm⁻¹ and is another key marker for the amide linkage.
-
Aromatic C=C Stretching: Multiple sharp bands of variable intensity between 1450-1600 cm⁻¹ confirm the presence of the aromatic indole and phenyl rings.[11]
Table 3: Key IR Absorption Bands
| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment |
|---|---|---|
| 3100 - 3400 | Medium-Strong, Multiple Peaks | N-H Stretching (Indole NH, Amide NH, Amine NH₂) |
| ~3050 | Medium-Weak | Aromatic C-H Stretching |
| 1630 - 1670 | Strong, Sharp | C=O Stretching (Amide I) |
| 1550 - 1640 | Medium-Strong | N-H Bending (Amide II) |
| 1450 - 1600 | Medium, Sharp | Aromatic C=C Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns.[12]
Methodology: Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar molecules like this compound. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer, where it is ionized, typically by protonation, to form the molecular ion [M+H]⁺.
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The molecular formula is C₁₅H₁₃N₃O, giving a monoisotopic mass of 251.11 g/mol .[13][14] In positive ion ESI-MS, the primary signal of interest will be the protonated molecular ion, [M+H]⁺, at m/z 252.11 . The observation of this peak confirms the molecular weight of the compound.
-
Fragmentation Pattern: The structure of the molecule suggests a predictable fragmentation pathway upon collision-induced dissociation (CID). The amide bond is often the weakest point. A logical fragmentation cascade would involve the initial loss of ammonia or the entire hydrazinyl group, leading to stable acylium or indole-based cations.
Figure 2: Proposed ESI-MS fragmentation pathway for this compound.
This fragmentation analysis, which often involves the loss of small, stable molecules like ammonia and carbon monoxide, provides strong corroborating evidence for the proposed structure.[15] The detection of the stable 3-phenyl-1H-indole cation (m/z 194.08) is particularly diagnostic.[12]
Conclusion
The structural elucidation of this compound is a textbook example of the power of modern spectroscopic methods. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework and the connectivity of the molecule. Infrared spectroscopy provides an unambiguous confirmation of all critical functional groups—the three distinct N-H environments, the amide carbonyl, and the aromatic systems. Finally, high-resolution mass spectrometry validates the elemental composition through an accurate mass measurement and supports the structure via logical fragmentation patterns. Together, these techniques provide a complementary and self-validating dataset, allowing researchers and drug development professionals to proceed with absolute confidence in the identity and integrity of this valuable chemical entity.
References
- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. scbt.com [scbt.com]
- 14. This compound | CAS#:105492-12-4 | Chemsrc [chemsrc.com]
- 15. youtube.com [youtube.com]
A Technical Guide to the Discovery and Initial Screening of 3-Phenyl-1H-indole-2-carbohydrazide Compounds
Introduction: The Strategic Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the indole nucleus stands out as a quintessential "privileged scaffold."[1][2] Its electron-rich heterocyclic structure is a cornerstone in numerous natural products and FDA-approved therapeutics, conferring a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] The indole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, makes it an ideal anchor for engaging with diverse biological targets.[5]
This guide focuses on a specific, rationally designed class of indole derivatives: 3-phenyl-1H-indole-2-carbohydrazides . The strategic incorporation of a carbohydrazide moiety at the 2-position is not arbitrary. Carbohydrazides and their hydrazone derivatives are themselves a significant class of compounds known for their extensive applications and bioactivities, serving as versatile linkers and pharmacophores that can modulate a molecule's physicochemical properties and introduce additional hydrogen bonding capabilities.[6] The addition of a phenyl group at the 3-position provides a crucial vector for synthetic diversification and for establishing key hydrophobic interactions within target binding sites.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a field-proven framework for the synthesis, initial biological evaluation, and preliminary structure-activity relationship (SAR) analysis of this promising compound class, moving beyond a simple recitation of steps to explain the causality and strategic thinking behind each experimental choice.
Part 1: Rational Design and Synthesis Strategy
The core hypothesis is that by chemically linking the indole scaffold with a carbohydrazide linker, we can generate novel chemical entities with enhanced biological profiles. The carbohydrazide group acts as a flexible yet conformationally-aware hinge, allowing the molecule to adopt optimal orientations for target binding, while the indole and phenyl rings serve as primary interaction domains.
Synthetic Workflow: A Validated Pathway
The synthesis of the target 3-phenyl-1H-indole-2-carbohydrazide is typically achieved through a reliable and scalable two-step process starting from the corresponding indole-2-carboxylic acid ester. The rationale for this pathway is its high efficiency and the commercial availability of starting materials.
Caption: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of this compound
This protocol provides a robust method for synthesizing the core scaffold.
Step 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate
-
To a solution of 3-phenyl-1H-indole-2-carboxylic acid (1.0 eq) in absolute ethanol (10 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Causality: Sulfuric acid acts as a catalyst for the Fischer esterification. Using ethanol as both solvent and reactant drives the equilibrium towards the ester product.
-
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.
-
Pour the residue into ice-cold water and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield the crude ester. Purification can be achieved by recrystallization from ethanol.
Step 2: Synthesis of this compound (Target Compound) [7]
-
Suspend the synthesized ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in ethanol (15 mL/g).
-
Add hydrazine hydrate (10-15 eq) to the suspension.
-
Causality: A large excess of hydrazine hydrate is used to ensure the complete conversion of the ester to the hydrazide (hydrazinolysis), a nucleophilic acyl substitution reaction.
-
-
Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress is monitored by TLC until the starting ester spot disappears.
-
Cool the reaction mixture to room temperature. The resulting white precipitate is the target carbohydrazide.
-
Collect the solid by filtration, wash with cold ethanol to remove excess hydrazine, and dry under vacuum to yield the pure product.
Part 2: The Initial Biological Screening Cascade
Once the core compound and its initial analogs are synthesized, a systematic screening cascade is essential to identify their biological potential. High-throughput screening (HTS) methodologies are employed to rapidly assess activity across a range of therapeutic areas.[8][9] The following cascade represents a logical and cost-effective approach for an initial investigation.
Caption: A logical workflow for the initial biological screening of novel compounds.
Protocol 1: Primary Anticancer Screening (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational, colorimetric method for assessing cell viability and is a standard first-pass screen for cytotoxicity.[10]
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells to achieve final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Primary Antimicrobial Screening (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth medium.[12]
-
Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using the broth medium.
-
Inoculation: Add the prepared microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 48 hours for fungi.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound where no turbidity (growth) is observed.
-
Self-Validation: The clarity of the sterility control well and the turbidity of the growth control well validate the assay's integrity.
-
Protocol 3: Primary Anti-inflammatory Screening (In Vitro COX-1/COX-2 Inhibition Assay)
Cyclooxygenase (COX) enzymes are key mediators of inflammation. Screening for inhibition of COX-1 and COX-2 can identify compounds with potential non-steroidal anti-inflammatory drug (NSAID)-like activity.[13]
-
Assay Principle: Utilize a commercial COX inhibitor screening kit (e.g., Cayman Chemical Cat. No. 701050), which measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Procedure:
-
Add assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme to the wells of a 96-well plate.
-
Add the test compounds at various concentrations. Include a vehicle control and a known inhibitor (e.g., Indomethacin).
-
Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric substrate (TMPD).
-
-
Data Acquisition: Read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Part 3: Data Interpretation and Preliminary SAR
The initial screening data provides the foundation for identifying "hit" compounds and understanding the structure-activity relationship (SAR).[14] The goal is to discern which structural modifications lead to improved potency and selectivity.
Data Presentation
Quantitative data should be organized into clear, comparative tables.
Table 1: Anticancer Activity (IC₅₀ in µM) of Indole Analogs
| Compound ID | R¹ Substitution | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| I-1 (Core) | -H | 15.2 | 25.8 | 18.5 |
| I-2 | 5-Br | 0.45[15] | 1.2 | 0.98 |
| I-3 | 5-Cl | 0.89[16] | 2.5 | 1.76 |
| I-4 | 5-OCH₃ | >50 | >50 | >50 |
| Doxorubicin | - | 0.05 | 0.12 | 0.08 |
Table 2: Antimicrobial Activity (MIC in µg/mL) of Indole Analogs
| Compound ID | R¹ Substitution | S. aureus | E. coli | C. albicans |
| I-1 (Core) | -H | 64 | 128 | 64 |
| I-2 | 5-Br | 16 | 32 | 16 |
| I-3 | 5-Cl | 16 | 64 | 32 |
| I-4 | 5-OCH₃ | >128 | >128 | >128 |
| Ciprofloxacin | - | 1 | 0.5 | - |
| Fluconazole | - | - | - | 4[12] |
Establishing Preliminary SAR
-
Influence of Indole Ring Substitution (R¹):
-
Halogenation: The introduction of a halogen, particularly bromine (Compound I-2 ) or chlorine (Compound I-3 ), at the 5-position of the indole ring dramatically increases anticancer and antimicrobial potency compared to the unsubstituted core (I-1 ). This is a common observation in indole-based drug design, where halogens can enhance binding through halogen bonds and alter electronic properties.[15][16]
-
Electron-Donating Groups: The addition of a methoxy group (I-4 ) leads to a significant loss of activity across all assays. This suggests that electron-withdrawing or lipophilic substituents at this position are favorable for activity.
-
-
Hit Identification: Based on this initial screen, Compound I-2 (5-Bromo-3-phenyl-1H-indole-2-carbohydrazide) emerges as a clear "hit" compound, particularly for its potent anticancer activity.[15]
Conclusion and Future Directions
This guide outlines a comprehensive and logical framework for the discovery and initial evaluation of this compound compounds. The synthetic route is robust, and the proposed screening cascade allows for the efficient identification of bioactive agents against cancer, microbial, and inflammatory targets.
The preliminary SAR from the initial data set strongly indicates that halogenation of the indole ring is a key strategy for enhancing potency. Future work should focus on:
-
Hit-to-Lead Optimization: Synthesizing a focused library of analogs based on the hit compound (I-2 ), exploring different halogens (F, I) and alternative substitution patterns on both the indole and the 3-phenyl rings.
-
Secondary and Mechanistic Assays: Advancing the hit compound through secondary assays to elucidate its mechanism of action. For its anticancer activity, this would involve tubulin polymerization assays, cell cycle analysis, and apoptosis induction studies, as many indole derivatives are known to function as microtubule-destabilizing agents.[7][16][17]
-
In Silico Modeling: Employing molecular docking studies to predict the binding modes of active compounds within potential targets (e.g., the colchicine binding site of tubulin), providing a structural basis for the observed SAR and guiding further rational design.[7][15]
By integrating synthetic chemistry with a systematic biological evaluation, the this compound scaffold represents a fertile ground for the discovery of novel therapeutic leads.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening Strategies Used in Drug Discovery | Technology Networks [technologynetworks.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. japsonline.com [japsonline.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to the Physicochemical Properties of 3-phenyl-1H-indole-2-carbohydrazide
This compound stands as a cornerstone molecule in the landscape of modern drug discovery. As a heterocyclic compound featuring an indole nucleus, it belongs to a class of structures renowned for their diverse and significant biological activities.[1] Its inherent structural features, particularly the 3-phenyl substitution and the reactive carbohydrazide moiety at the 2-position, make it a versatile precursor for the synthesis of a multitude of derivatives.[2][3]
This guide, tailored for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core physicochemical properties of this compound. Understanding these fundamental characteristics is paramount, as they govern the molecule's behavior in both chemical and biological systems, influencing everything from reaction kinetics and solubility to its potential as a therapeutic agent. The primary significance of this scaffold lies in its demonstrated utility in developing potent anticancer agents, many of which function by disrupting microtubule dynamics through tubulin inhibition.[1][2][3] This document will delve into the synthesis, analytical characterization, and the critical data that underpins its application in research.
Core Physicochemical Data
The foundational properties of this compound are summarized below. This data is essential for its handling, characterization, and deployment in synthetic and screening protocols.
| Property | Value | Source(s) |
| CAS Number | 105492-12-4 | [4][5] |
| Molecular Formula | C₁₅H₁₃N₃O | [4][5] |
| Molecular Weight | 251.29 g/mol | [5] |
| Exact Mass | 251.10600 g/mol | [4] |
| Melting Point | 238-240 °C | [4] |
| Density | ~1.29 g/cm³ (Predicted) | [4] |
| Appearance | White to off-white powder/solid | Inferred from synthesis |
Synthesis Pathway and Rationale
The most direct and widely adopted method for synthesizing this compound involves the hydrazinolysis of a corresponding indole-2-carboxylate ester. This reaction is a classic nucleophilic acyl substitution where hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.
The choice of an ester, typically a methyl or ethyl ester, serves a dual purpose. Firstly, it acts as a stable and readily accessible precursor, often derived from 3-phenyl-1H-indole-2-carboxylic acid. Secondly, the alkoxy group (e.g., -OCH₃ or -OCH₂CH₃) is an effective leaving group upon nucleophilic attack by hydrazine, facilitating a high-yield conversion. Ethanol is a common solvent choice as it effectively dissolves the ester precursor and is compatible with hydrazine hydrate.[2][6] The reaction is typically driven to completion by heating, which provides the necessary activation energy.[2]
Caption: Synthesis of this compound.
Experimental Protocol 1: Synthesis
This protocol outlines the laboratory-scale synthesis based on methodologies reported in the literature.[2]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-phenyl-1H-indole-2-carboxylate (1 equivalent).
-
Solvation: Add absolute ethanol (e.g., 30 mL for a 2.5 mmol scale) to dissolve the starting material.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 50% in H₂O, ~60 equivalents) to the solution. The large excess ensures the reaction proceeds to completion.
-
Reaction: Heat the resulting mixture to 80 °C and stir vigorously for approximately 18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate will typically form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water or ethanol to remove residual hydrazine and impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/chloroform mixture, to yield the final, pure compound.[7]
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized this compound is a critical step. A combination of spectroscopic and physical methods provides a self-validating system for characterization.
Caption: Workflow for analytical characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups present in the molecule. The spectrum provides definitive evidence of the carbohydrazide moiety.
-
N-H Stretching: Look for absorption bands in the region of 3200-3400 cm⁻¹. These bands correspond to the N-H stretching vibrations of the indole NH and the hydrazide NH and NH₂ groups. Often, multiple peaks appear, reflecting symmetric and asymmetric stretches.[8][9]
-
C=O Stretching: A strong, sharp absorption band is expected around 1630-1680 cm⁻¹. This is the characteristic carbonyl (amide I) stretch of the carbohydrazide group.[7][8]
-
Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic rings (indole and phenyl) will appear in the regions of 3000-3100 cm⁻¹ (C-H stretch) and 1500-1600 cm⁻¹ (C=C ring stretching).[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the molecular structure, confirming the connectivity of atoms.
-
¹H NMR: In a typical solvent like DMSO-d₆, the following proton signals are expected:
-
Indole NH: A broad singlet at a downfield chemical shift (typically >11.0 ppm) is characteristic of the indole N-H proton.[8]
-
Amide CONH: A singlet in the downfield region (around 11.2 ppm) corresponds to the amide proton.[7]
-
Hydrazide NH₂: A broad singlet, exchangeable with D₂O, will appear for the terminal -NH₂ protons (around 4.8 ppm).[8]
-
Aromatic Protons: A complex multiplet pattern between 7.0 and 8.0 ppm will be observed for the 9 protons of the phenyl ring and the indole system.
-
-
¹³C NMR:
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected result would be the protonated molecular ion.
-
Expected Ion: [M+H]⁺ at m/z = 252.29.
Biological Context: A Gateway to Tubulin Inhibitors
The physicochemical properties of this compound are not merely academic; they are intrinsically linked to its function as a privileged scaffold in cancer research. The indole ring and the 3-phenyl moiety create a hydrophobic structure that is predicted to occupy the hydrophobic pocket of the colchicine binding site on β-tubulin.[2]
This binding event disrupts the dynamic polymerization and depolymerization of microtubules, which are essential for forming the mitotic spindle during cell division. The consequence is an arrest of the cell cycle in the G2/M phase, ultimately leading to programmed cell death (apoptosis) in cancer cells.[2][3] The carbohydrazide group at the 2-position serves as a crucial synthetic handle. It can be readily condensed with various aldehydes or ketones to generate a library of hydrazone derivatives, allowing for systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[2][3][12]
Caption: Mechanism of tubulin inhibition by indole derivatives.
Conclusion
This compound is a molecule of significant interest, bridging synthetic chemistry with medicinal applications. Its well-defined physicochemical properties, straightforward synthesis, and clear analytical signatures make it an accessible and valuable tool for researchers. The true power of this compound lies in its role as a foundational scaffold, enabling the creation of novel derivatives that target fundamental cellular processes like mitosis. A thorough understanding of its core characteristics, as detailed in this guide, is the first and most critical step for any scientist aiming to leverage its potential in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:105492-12-4 | Chemsrc [chemsrc.com]
- 5. scbt.com [scbt.com]
- 6. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dspace.yeniyuzyil.edu.tr:8080 [dspace.yeniyuzyil.edu.tr:8080]
in silico modeling of 3-phenyl-1H-indole-2-carbohydrazide derivatives
An In-Depth Technical Guide to the In Silico Modeling of 3-Phenyl-1H-Indole-2-Carbohydrazide Derivatives
Abstract
The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, most notably as potent anticancer agents.[1][2] This guide provides a comprehensive, technically-focused walkthrough of the state-of-the-art in silico modeling techniques used to explore, predict, and optimize the therapeutic potential of these compounds. We will delve into the causality behind key computational choices, presenting field-proven protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, pharmacophore modeling, ADMET prediction, and molecular dynamics simulations. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate the discovery of next-generation indole-based therapeutics.
Introduction: The Therapeutic Promise of the Indole Scaffold
The indole ring system is a privileged structure in drug discovery, present in numerous natural products and synthetic compounds with significant biological importance.[3] The this compound framework, in particular, has emerged as a highly promising scaffold. Extensive research has identified derivatives with potent antiproliferative effects, often by targeting critical cellular machinery like tubulin polymerization.[4][5][6][7] The core challenge lies in rationally designing derivatives with enhanced potency, selectivity, and favorable drug-like properties.
In silico modeling provides a powerful, resource-efficient paradigm to address this challenge. By simulating molecular interactions and predicting biological activities within a computational environment, we can rapidly screen virtual libraries, elucidate structure-activity relationships (SAR), and prioritize candidates for synthesis and in vitro testing. This guide outlines an integrated computational workflow designed to systematically investigate and optimize these indole derivatives.
Foundational Stage: Preparing Molecules for Simulation
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Both the ligand (the indole derivative) and the biological target must be meticulously prepared to ensure they are energetically favorable and chemically correct.
Target Protein Identification and Preparation
The first step is to identify a relevant biological target. For this compound derivatives, a primary target implicated in their anticancer activity is tubulin , specifically at the colchicine binding site.[2][4][5] Other potential targets include Dihydrofolate Reductase (DHFR) and various protein kinases.[8][9]
Protocol 1: Target Preparation from the Protein Data Bank (PDB)
-
Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB; e.g., PDB ID: 1SA0 for tubulin). Select a high-resolution structure that is co-crystallized with a relevant ligand.
-
Pre-processing: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, Discovery Studio).
-
Clean the Structure:
-
Remove all non-essential components: water molecules beyond a 5Å radius of the active site, co-solvents, and all but one protein chain if the biological unit is a monomer.
-
Correct structural issues: Add hydrogen atoms, as they are typically absent in X-ray crystal structures. This is critical for defining correct ionization states and hydrogen bonding patterns.
-
Assign bond orders and formal charges.
-
Resolve steric clashes and optimize side-chain orientations.
-
-
Energy Minimization: Perform a constrained energy minimization of the protein structure (e.g., using the OPLS force field) to relieve any residual steric strain, while keeping heavy atom positions close to the crystallographic coordinates.
-
Define the Binding Site: Define the active site for docking by creating a grid or sphere centered on the co-crystallized ligand or a known binding pocket.
Ligand Preparation
The 3D conformation of the small molecule derivative is equally critical. A proper low-energy conformation is required for accurate docking and pharmacophore modeling.
Protocol 2: 3D Ligand Generation and Minimization
-
2D Sketching: Draw the 2D structure of the this compound derivative using a chemical drawing tool like MarvinSketch or ChemDraw.
-
Conversion to 3D: Convert the 2D sketch into a 3D structure.
-
Ionization States: Generate possible protonation states at a physiological pH (e.g., 7.4) using tools like Epik. This is crucial for molecules with ionizable groups.
-
Tautomer Generation: Enumerate all possible tautomers, as the biologically relevant form may not be the most stable in a vacuum.
-
Energy Minimization: Perform a thorough energy minimization of each generated conformer using a suitable force field (e.g., MMFF94 or OPLS). This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.
Core Computational Modeling Workflow
With prepared structures, we can proceed to the core modeling techniques. This workflow is designed to be iterative, with insights from one stage informing the next.
Caption: Integrated workflow for in silico drug discovery.
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction, typically as a docking score.[10] This is the primary tool for virtual screening and understanding key binding interactions.
Protocol 3: Molecular Docking Simulation
-
Grid Generation: Using the prepared protein, define the docking grid around the active site. The grid box should be large enough to allow the ligand rotational and translational freedom.
-
Ligand Docking: Dock the prepared library of this compound derivatives into the prepared receptor grid using software like AutoDock Vina or Glide. It is advisable to generate multiple binding poses (e.g., 10-20) per ligand.
-
Pose Analysis & Scoring:
-
Analyze the top-scoring poses for each ligand. The docking score (e.g., in kcal/mol) provides a quantitative estimate of binding affinity.
-
Visualize the ligand-protein complex. Identify key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking. For indole derivatives targeting tubulin, interactions with key residues in the colchicine site are expected.[2][4]
-
-
Filtering: Filter the results based on docking score and the presence of critical interactions with key active site residues.
Caption: Key interactions of an indole derivative at the colchicine site.
QSAR: Linking Chemical Structure to Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structures of a series of compounds to their biological activity.[3] They are invaluable for predicting the activity of unsynthesized compounds and understanding which structural properties drive potency.
Protocol 4: 2D-QSAR Model Development
-
Dataset Preparation: Compile a dataset of this compound derivatives with experimentally determined biological activity data (e.g., IC₅₀ values). The data should span several orders of magnitude. Convert IC₅₀ values to a logarithmic scale (pIC₅₀).
-
Descriptor Calculation: For each molecule, calculate a wide range of 2D molecular descriptors (e.g., topological, constitutional, electronic) using software like PaDEL-Descriptor or VLifeMDS.[11]
-
Data Splitting: Divide the dataset into a training set (~70-80%) for model building and a test set (~20-30%) for external validation.
-
Model Generation: Use a statistical method, such as Multiple Linear Regression (MLR), to build a model that correlates the descriptors (independent variables) with pIC₅₀ (dependent variable).
-
Model Validation:
-
Internal Validation: Use leave-one-out cross-validation (q²) on the training set. A q² > 0.5 is generally considered acceptable.[9]
-
External Validation: Use the model to predict the pIC₅₀ values for the test set compounds. The predictive ability is assessed by the pred_r² value. A pred_r² > 0.6 is desirable.[11]
-
-
Interpretation: Analyze the descriptors in the final QSAR equation. For example, a positive coefficient for a descriptor related to hydrophobicity (e.g., LogP) would suggest that increasing hydrophobicity enhances biological activity for this series.
ADMET Prediction: Assessing Drug-Likeness
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to reduce late-stage attrition in drug development.[12] In silico tools can predict these properties from chemical structure alone.
Protocol 5: In Silico ADMET Profiling
-
Input Structures: Prepare the SMILES strings or 3D structures of the lead compounds.
-
Prediction Server: Use a web-based tool like SwissADME or a commercial package like ADMET Predictor™.[13][14]
-
Analyze Key Properties:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), Topological Polar Surface Area (TPSA).
-
Drug-Likeness: Evaluate compliance with rules like Lipinski's Rule of Five, which helps predict oral bioavailability.[15]
-
Pharmacokinetics: Predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes.[13][15]
-
Toxicity: Screen for potential toxicity flags, such as mutagenicity or cardiotoxicity.
-
-
Data Tabulation: Summarize the predicted properties in a table for easy comparison across derivatives.
Table 1: Predicted ADMET Properties for Example Indole Derivatives
| Compound ID | MW ( g/mol ) | LogP | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations |
| IND-01 | 415.45 | 4.2 | 75.8 | High | Yes | 0 |
| IND-02 | 480.32 | 5.5 | 85.1 | High | No | 1 (LogP > 5) |
| IND-03 | 389.41 | 3.8 | 95.3 | High | Yes | 0 |
Molecular Dynamics (MD) Simulation: Validating Binding Stability
While docking provides a static snapshot of the binding pose, MD simulations assess the dynamic stability of the ligand-protein complex over time in a simulated physiological environment.[16] This provides a more rigorous validation of the docking results.[8][9]
Protocol 6: MD Simulation of Ligand-Protein Complex
-
System Setup: Take the best-scoring docked pose of the ligand-protein complex from Protocol 3.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system.
-
Equilibration: Perform a multi-step equilibration process. First, minimize the energy of the entire system. Then, gradually heat the system to a physiological temperature (e.g., 300 K) and equilibrate the pressure while restraining the protein and ligand heavy atoms.
-
Production Run: Release the restraints and run the production simulation for a duration sufficient to observe the system's stability (e.g., 50-100 nanoseconds).
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify flexible regions and those that become more rigid upon ligand binding.
-
Interaction Analysis: Monitor the key hydrogen bonds and hydrophobic contacts identified during docking to see if they are maintained throughout the simulation.
-
Conclusion and Strategic Outlook
The in silico workflow detailed in this guide provides a robust framework for the rational design and optimization of this compound derivatives. By integrating molecular docking, QSAR, ADMET prediction, and MD simulations, researchers can efficiently navigate the vast chemical space to identify candidates with high potency, favorable pharmacokinetic profiles, and stable binding to their intended biological targets. This computational-first approach not only accelerates the discovery timeline but also reduces the costs associated with synthesizing and testing unpromising compounds. The continued evolution of computational algorithms and hardware will further enhance the predictive power of these models, solidifying their indispensable role in the future of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of indole derivatives as the potent anticancer agents on dihydrofolate reductase: pharmaco-informatics and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrated molecular docking, 3D QSAR and molecular dynamics simulation studies on indole derivatives for designing new Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, crystal structure investigation and computational approach to discover potential hydrazide derivatives as a potent inhibitor of cyclooxygenase-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. imedpub509265038.wordpress.com [imedpub509265038.wordpress.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Computational investigations and molecular dynamics simulations envisioned for potent antioxidant and anticancer drugs using indole-chalcone-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Phenyl-1H-indole-2-carbohydrazide Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenyl-1H-indole-2-carbohydrazide analogs, a class of compounds demonstrating significant therapeutic potential across various domains, most notably in oncology. We will delve into the nuanced effects of structural modifications on their biological activity, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Privileged Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into drugs with anti-inflammatory, antiviral, antimicrobial, and anticancer properties.[1] Within this diverse family, the this compound core has emerged as a particularly promising template for the development of novel therapeutic agents.
Core Synthesis Strategy: A Versatile Platform for Analog Generation
The synthesis of this compound analogs typically commences with the corresponding indole-2-carboxylic acid ester. This starting material undergoes hydrazinolysis, commonly using hydrazine hydrate in an alcoholic solvent, to yield the key 1H-indole-2-carbohydrazide intermediate.[2] This intermediate serves as a versatile platform for introducing a wide range of substituents through condensation reactions with various aldehydes and ketones, leading to the formation of N'-substituted hydrazone derivatives. Further modifications can be made to the indole nitrogen and the phenyl ring at the 3-position, allowing for a systematic exploration of the chemical space and the elucidation of SAR.
Experimental Protocol: General Synthesis of this compound Analogs
-
Step 1: Hydrazinolysis of the Indole Ester. To a solution of the appropriate methyl or ethyl 3-phenyl-1H-indole-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).
-
Step 2: Reflux. The reaction mixture is refluxed for 6-12 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Step 3: Isolation of the Carbohydrazide Intermediate. Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration, washed with cold ethanol, and dried.
-
Step 4: Synthesis of Hydrazone Analogs. The this compound intermediate (1 equivalent) is dissolved in a suitable solvent such as ethanol, and a catalytic amount of glacial acetic acid is added.
-
Step 5: Condensation. The desired aldehyde or ketone (1.1 equivalents) is added to the solution, and the mixture is refluxed for 4-8 hours.
-
Step 6: Product Isolation and Purification. The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized from an appropriate solvent to yield the pure hydrazone analog.
Caption: General synthetic workflow for this compound analogs.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has focused on the anticancer potential of this compound analogs, particularly as inhibitors of tubulin polymerization.[1][3][4][5][6] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for various cellular processes, including the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis, making tubulin an attractive target for cancer chemotherapy.
Molecular docking studies have consistently suggested that these indole analogs bind to the colchicine-binding site on β-tubulin.[1][3][4][5] This binding prevents the polymerization of tubulin dimers into microtubules, thereby destabilizing the microtubule network.
Caption: Mechanism of action of this compound analogs as tubulin inhibitors.
Structure-Activity Relationship for Anticancer Activity
The antiproliferative activity of these analogs is highly dependent on the nature and position of substituents on the core structure.
The introduction of various aromatic and heteroaromatic aldehydes to form the hydrazone has been a key strategy for enhancing potency.
-
Furan and Thiophene Rings: The incorporation of furan and thiophene moieties has proven particularly effective. For instance, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) was identified as a potent tubulin inhibitor.[3][5]
-
Substituents on the Heteroaromatic Ring:
-
Electron-withdrawing groups on the furanyl ring generally did not improve anticancer effects.[1]
-
In contrast, halogenation can be beneficial. Bromine substitution at the R1 position of the furan ring in derivatives 27b-27d led to potent activity against the HuCCA-1 cell line, with IC50 values below 0.5 μM.[3]
-
A 5-methoxy substitution on the furan ring in derivative 27b resulted in strong activity against the HepG2 cell line (IC50 = 0.34 µM).[5]
-
The thiophenyl derivative 6i, with specific substitutions, demonstrated excellent cytotoxic activity against COLO 205 colon cancer (LC50 = 71 nM) and SK-MEL-5 melanoma cells (LC50 = 75 nM).[1][4]
-
-
Substitution at the 5-position: Halogenation at the 5-position of the indole ring has been shown to enhance anticancer activity. For example, N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives demonstrated remarkable antiproliferative activity against a panel of 60 human tumor cell lines, with GI50 values often below 0.4 μM.[6]
Quantitative SAR Data for Selected Anticancer Analogs
| Compound | Key Structural Features | Cell Line | Activity (IC50/LC50) | Reference |
| 6i | Thiophenyl carbohydrazide derivative | COLO 205 | 71 nM | [1][4] |
| SK-MEL-5 | 75 nM | [1][4] | ||
| 26 | Thiophenyl derivative | A549 | 0.19 µM | [3][5] |
| 27b | Furan-3-ylmethylene with 5-methoxy on furan | HepG2 | 0.34 µM | [5] |
| 27d | Furan-3-ylmethylene with bromine on furan | A549 | 0.43 µM | [5] |
| 5a | 5-chloro-3-phenyl-indole-2-carbohydrazide derivative | NCI-60 Panel | GI50 < 0.4 µM | [6] |
| 6b | 5-iodo-3-phenyl-indole-2-carbohydrazide derivative | NCI-60 Panel | GI50 < 0.4 µM | [6] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents and Materials: Tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP, test compounds, and a reference inhibitor (e.g., colchicine).
-
Assay Procedure: a. A solution of tubulin in polymerization buffer is prepared and kept on ice. b. Test compounds are added to a 96-well plate at various concentrations. c. GTP is added to the tubulin solution to initiate polymerization. d. The tubulin/GTP mixture is added to the wells containing the test compounds. e. The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. f. The change in absorbance at 340 nm is monitored over time. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The extent of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to that of a vehicle control. IC50 values are determined from the dose-response curves.
Antimicrobial and Other Biological Activities
While the primary focus has been on anticancer applications, the this compound scaffold has demonstrated a broader spectrum of biological activities.
-
Antimicrobial Activity: Certain novel indole-2-carbohydrazide derivatives have exhibited excellent antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range (1.56–6.25 µg/mL).[7]
-
Anti-inflammatory Activity: The indole nucleus is a well-known pharmacophore in many nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Analogs of 3-methyl-2-phenyl-1-substituted-indoles have been evaluated for their anti-inflammatory and analgesic activities, with some derivatives showing significant potential.[9]
-
α-Glucosidase Inhibition: Hybrid molecules incorporating the indole-carbohydrazide moiety with a 1,2,3-triazole ring have been synthesized and identified as potent α-glucosidase inhibitors, with some derivatives being over 100 times more potent than the standard drug acarbose.[2] This highlights the potential of these scaffolds in the development of antidiabetic agents.
Future Perspectives and Conclusion
The this compound scaffold is a versatile and highly tractable platform for the design of novel therapeutic agents. The extensive research into its anticancer properties has yielded potent tubulin polymerization inhibitors with promising preclinical data. The key SAR insights gained from these studies, such as the beneficial effects of specific substitutions on the hydrazone moiety and the indole ring, provide a clear roadmap for future optimization efforts.
Further exploration of this scaffold for other therapeutic applications, including antimicrobial and anti-inflammatory agents, is warranted. The modular nature of its synthesis allows for the creation of diverse chemical libraries, which, when coupled with high-throughput screening and rational drug design, is likely to uncover new lead compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation of this privileged structure holds significant promise for addressing unmet medical needs.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway [mdpi.com]
- 9. 3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Preliminary Cytotoxicity Screening of 3-Phenyl-1H-indole-2-carbohydrazide
Abstract
The indole scaffold is a highly privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant therapeutic potential, particularly in oncology.[1][2][3] Derivatives of indole are known to exhibit a wide range of anticancer activities by targeting various cellular mechanisms, including the disruption of microtubule dynamics, inhibition of protein kinases, and induction of apoptosis.[1][4][5] This technical guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of a novel compound, 3-phenyl-1H-indole-2-carbohydrazide. As drug development professionals, our initial goal is not merely to determine if a compound is toxic to cells, but to quantify its potency, ascertain its selectivity for cancer cells over healthy cells, and generate foundational data to hypothesize a mechanism of action. This document outlines the rationale behind experimental design, provides detailed, field-proven protocols for key cytotoxicity assays, and demonstrates methods for data analysis and visualization, establishing a robust, self-validating system for early-stage compound evaluation.
Scientific Rationale: The Promise of the Indole Scaffold
The indole ring system is a cornerstone of anticancer drug discovery.[2][6] Its unique aromatic and heterocyclic properties allow it to interact with a multitude of biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.[6] Several FDA-approved anticancer agents, such as Sunitinib and Panobinostat, feature an indole core, validating its importance.[2]
The specific compound class, indole-2-carbohydrazides, has shown particular promise. Research into derivatives of this class has demonstrated potent antiproliferative and microtubule-destabilizing properties.[7][8] Molecular docking studies frequently suggest that these molecules bind to the colchicine site on β-tubulin, disrupting microtubule polymerization, which is essential for mitotic spindle formation during cell division.[7][9] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.[4][7] Therefore, when screening this compound, we hypothesize a similar mechanism, which informs our choice of assays and downstream analyses.
Experimental Design: A Multi-Faceted Approach
A robust preliminary screening protocol must be designed to answer three critical questions:
-
Is the compound cytotoxic?
-
What is its potency (IC50)?
-
Is it selective for cancer cells?
To address these, we employ a multi-assay, multi-cell line strategy. The causality behind our choices is paramount for generating trustworthy data.
Rationale for Cell Line Selection
The choice of cell lines is foundational. We select a panel that represents diverse cancer types to assess the breadth of the compound's activity. A non-cancerous cell line is included as a control to determine the selectivity index (SI), a critical parameter in drug development.
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor-positive cell line, widely used as a benchmark in breast cancer research.[10]
-
HCT-116 (Colorectal Carcinoma): A well-characterized colon cancer cell line used in numerous anticancer screening studies.[11]
-
A549 (Lung Carcinoma): A standard model for non-small cell lung cancer.
-
MRC-5 (Normal Human Fetal Lung Fibroblast): A non-cancerous control to evaluate cytotoxicity against healthy, non-transformed cells, allowing for the calculation of a selectivity index.[11]
Rationale for Assay Selection
No single assay can provide a complete picture of cytotoxicity. We utilize orthogonal assays that measure different cellular endpoints to validate our findings and gain mechanistic insights.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing metabolic activity .[12][13] Viable cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into a purple formazan product.[14] A decrease in formazan production is proportional to the loss of metabolically active, viable cells.[14]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures membrane integrity . LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. An increase in LDH activity in the supernatant is a direct indicator of cell lysis and necrosis.
Using both assays provides a self-validating system. For example, a compound that inhibits mitochondrial function without immediately lysing the cell will show a potent effect in the MTT assay but a delayed or weaker effect in the LDH assay. Conversely, a compound causing rapid necrosis will register strongly in the LDH assay.
Experimental Workflow and Protocols
The overall workflow is designed for efficiency and reproducibility, moving from initial preparations to final data analysis.
Caption: High-level workflow for preliminary cytotoxicity screening.
Protocol: Cell Culture and Seeding
-
Maintain all cell lines in their recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using Trypsin-EDTA.
-
Count cells using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
-
Seed cells into clear, flat-bottom 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plates for 24 hours to allow for cell attachment and recovery.
Protocol: MTT Assay for Cell Viability
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration in the highest dose is non-toxic (typically ≤0.5%). Include "vehicle control" wells (medium + DMSO) and "untreated control" wells (medium only).
-
Aspirate the old medium from the seeded plates and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Observe for the formation of purple formazan crystals.[14]
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol: LDH Assay for Cytotoxicity
-
Treat a parallel set of plates exactly as described in steps 1-3 of the MTT protocol.
-
Prepare controls: a) Spontaneous LDH release (untreated cells), b) Maximum LDH release (untreated cells lysed with a lysis buffer provided in the kit), and c) Background (medium only).
-
Transfer 50 µL of cell-free supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (as per manufacturer's instructions) to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution.
-
Measure the absorbance at 490 nm.
Data Analysis and Interpretation
Raw absorbance data must be converted into meaningful biological metrics.
Calculations
-
Percent Viability (MTT Assay): % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Control - Abs_Blank)] * 100
-
Percent Cytotoxicity (LDH Assay): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound required to inhibit cell growth by 50%. It is the primary metric for potency.
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the precise IC50 value.
Data Presentation
Summarize the calculated IC50 values in a table for clear comparison. The Selectivity Index (SI) is calculated to quantify the compound's cancer-specific toxicity.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 5.2 | 9.1 |
| HCT-116 | Colon Cancer | 8.1 | 5.8 |
| A549 | Lung Cancer | 6.5 | 7.2 |
| MRC-5 | Normal Lung | 47.3 | - |
Selectivity Index (SI) = IC50 (Normal Cell Line) / IC50 (Cancer Cell Line). A higher SI value (>2) is desirable, indicating that the compound is significantly more toxic to cancer cells than normal cells.
Hypothesizing a Mechanism of Action
The initial screening data, combined with existing literature on related indole derivatives, allows us to form a testable hypothesis.[7][8][9] The potent activity against multiple cancer cell lines suggests an effect on a fundamental cellular process like mitosis.
Caption: Hypothesized mechanism: tubulin inhibition leading to mitotic arrest.
This model posits that this compound inhibits tubulin polymerization, preventing the formation of a functional mitotic spindle. This triggers the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase and ultimately undergo apoptosis. This hypothesis provides a clear roadmap for subsequent mechanism-of-action studies, such as cell cycle analysis by flow cytometry and direct tubulin polymerization assays.
Conclusion and Future Directions
This guide details a robust, multi-faceted strategy for the preliminary cytotoxicity screening of this compound. By employing orthogonal assays across a panel of cancerous and non-cancerous cell lines, we can reliably determine the compound's potency (IC50) and selectivity (SI). The hypothetical data presented herein identify the compound as a promising candidate with significant cytotoxic activity and favorable selectivity.
The logical next steps in the drug development pipeline would include:
-
Expansion Screening: Test against a broader panel of cancer cell lines (e.g., the NCI-60 panel) to identify specific cancer types that are exceptionally sensitive.
-
Mechanism of Action (MoA) Validation: Conduct experiments to confirm the hypothesized tubulin inhibition mechanism, including cell cycle analysis, immunofluorescence staining of microtubules, and in vitro tubulin polymerization assays.
-
In Vivo Studies: If MoA studies are positive, advance the compound to preclinical animal models to evaluate its efficacy and safety in a whole-organism context.
By following this structured, rationale-driven approach, researchers can efficiently and accurately assess the potential of novel chemical entities, making informed decisions to advance the most promising candidates toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 11. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijprajournal.com [ijprajournal.com]
- 13. researchgate.net [researchgate.net]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
The Therapeutic Potential of 3-Phenyl-1H-indole-2-carbohydrazide: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its myriad derivatives, the 3-phenyl-1H-indole-2-carbohydrazide framework has emerged as a particularly versatile platform for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of this chemical entity, synthesizing current research to offer a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies, elucidate the primary mechanisms of action, and survey the diverse therapeutic applications of this promising class of molecules, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide is designed to be a self-validating system, where the rationale behind experimental design and the interpretation of results are clearly articulated, grounded in authoritative scientific literature.
Introduction: The Indole Scaffold in Modern Drug Discovery
The indole ring system is a cornerstone of medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1] This is attributed to its unique electronic properties, its ability to participate in hydrogen bonding, and its structural resemblance to endogenous signaling molecules. The inherent bioactivity of the indole nucleus has led to its incorporation into numerous approved drugs and clinical candidates.
The this compound scaffold combines the key features of the indole ring with a carbohydrazide moiety, a functional group known to be a valuable pharmacophore in its own right. This strategic combination gives rise to a class of compounds with significant therapeutic potential across multiple disease areas. This guide will provide a detailed examination of the synthesis, biological activities, and future prospects of this important chemical series.
Synthesis and Characterization
The synthesis of this compound and its derivatives is typically achieved through a multi-step process commencing from readily available starting materials. A general synthetic route is outlined below.
General Synthetic Protocol
A common and efficient method for the synthesis of the core this compound scaffold involves the following key steps:
-
Esterification of Indole-2-carboxylic Acid: The synthesis often begins with the esterification of indole-2-carboxylic acid to its corresponding methyl or ethyl ester. This is typically achieved by refluxing the carboxylic acid in the presence of an alcohol (methanol or ethanol) and a catalytic amount of strong acid, such as sulfuric acid.[2]
-
Hydrazinolysis of the Ester: The resulting indole-2-carboxylate is then converted to the desired carbohydrazide through hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate, often in an alcoholic solvent.[2]
Experimental Protocol: Synthesis of 1H-indole-2-carbohydrazide [2]
-
Step 1: Synthesis of Methyl 1H-indole-2-carboxylate
-
A mixture of indole-2-carboxylic acid (10 mmol), sulfuric acid (2 mL), and methanol (20 mL) is heated under reflux for 12 hours.
-
After cooling, cold water is added to the reaction mixture.
-
The aqueous layer is extracted with ethyl acetate.
-
The organic layer is evaporated under reduced pressure to yield pure methyl 1H-indole-2-carboxylate.
-
-
Step 2: Synthesis of 1H-indole-2-carbohydrazide
-
A solution of methyl 1H-indole-2-carboxylate (3 mmol) and hydrazine (9 mmol) in ethanol (20 mL) is stirred at room temperature for 6 hours.
-
Water is then added to the reaction mixture, leading to the precipitation of the white product, 1H-indole-2-carbohydrazide.
-
The pure precipitate is separated by filtration.
-
The synthesis of the 3-phenyl substituted analog follows a similar pathway, starting from 3-phenyl-1H-indole-2-carboxylic acid. Further derivatization, particularly at the hydrazide nitrogen, is a common strategy to explore structure-activity relationships (SAR) and optimize biological activity. This is often achieved through condensation reactions with various aldehydes and ketones to form the corresponding hydrazone derivatives.[3]
Structural Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the positions of various protons and carbons. The indole NH proton typically appears as a singlet in the range of δ = 11.36–11.55 ppm in ¹H NMR spectra.[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the C=O of the amide and the N-H bonds.
Therapeutic Potential and Mechanisms of Action
Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following sections will detail the most significant of these, focusing on the underlying mechanisms of action.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has focused on the anticancer potential of this compound derivatives.[1][5][6] The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division.
Mechanism of Action: Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a crucial role in the formation of the mitotic spindle during cell division.[1] Disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).[1][7]
Several derivatives of this compound have been shown to bind to the colchicine binding site on β-tubulin.[1][5][6] This binding prevents the polymerization of tubulin into microtubules, leading to microtubule destabilization. This mode of action is similar to that of other well-known anticancer agents like colchicine and combretastatins.
Structure-Activity Relationship (SAR) Insights
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring can significantly influence anticancer activity.
-
Modifications of the Carbohydrazide Moiety: Derivatization of the carbohydrazide, for instance, by forming hydrazones with various aromatic aldehydes, has yielded compounds with potent antiproliferative effects.[1][5] For example, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide has been identified as a particularly potent tubulin inhibitor.[5][6]
Quantitative Data on Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Activity (IC₅₀/LC₅₀) | Reference |
| Thiophenyl derivative 6i | COLO 205 (Colon) | 71 nM (LC₅₀) | [1][7] |
| Thiophenyl derivative 6i | SK-MEL-5 (Melanoma) | 75 nM (LC₅₀) | [1][7] |
| Thiophenyl derivative 26 | A549 (Lung) | 0.19 µM (IC₅₀) | [5][6] |
| Indole-2-carbohydrazide 24f | HCT116 (Colon) | 8.1 µM (GI₅₀) | [8] |
| Indole-2-carbohydrazide 24f | SW480 (Colon) | 7.9 µM (GI₅₀) | [8] |
Experimental Workflow: In Vitro Anticancer Evaluation
Caption: Workflow for evaluating the in vitro anticancer activity of novel compounds.
Antimicrobial and Antifungal Activity
The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. Indole-carbohydrazide derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[9][10]
Mechanism of Action: Membrane Disruption
While the exact mechanisms can vary, one notable study on indole-carbohydrazide hybrids as antifungal agents identified a membrane-targeting mechanism.[11] The compounds were found to compromise the integrity of the fungal cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[11] This mechanism is advantageous as it can be less prone to the development of resistance compared to target-specific enzyme inhibitors.
Experimental Protocol: Evaluation of Antifungal Activity [11]
-
Minimum Inhibitory Concentration (MIC) Determination: The antifungal activity is quantified by determining the MIC, the lowest concentration of the compound that inhibits visible fungal growth.
-
Scanning Electron Microscopy (SEM): To visualize morphological changes in the fungal cells upon treatment with the compound.
-
Propidium Iodide (PI) Permeability Assay: PI is a fluorescent dye that can only enter cells with compromised membranes. An increase in PI fluorescence indicates membrane damage.
-
Extracellular Conductivity Monitoring: Damage to the cell membrane leads to the leakage of ions, which can be measured as an increase in the conductivity of the surrounding medium.
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Certain indole-based carbohydrazide derivatives have demonstrated significant anti-inflammatory properties in preclinical models.[12][13]
Mechanism of Action: Modulation of the Nitric Oxide Pathway and Cytokines
One study on an N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide derivative revealed that its anti-inflammatory effects are mediated through the nitric oxide (NO) pathway and the modulation of pro-inflammatory cytokines.[12][13] The compound was shown to reduce leukocyte migration and decrease the levels of key inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and interferon-gamma (IFN-γ).[12] The involvement of the NO pathway was confirmed by the reversal of the anti-inflammatory effect in the presence of an inhibitor of nitric oxide synthase (L-NAME).[12]
Signaling Pathway: Proposed Anti-inflammatory Mechanism
Caption: Proposed mechanism of anti-inflammatory action.
Other Therapeutic Areas
Beyond the major areas discussed above, derivatives of this compound have shown potential in other therapeutic indications:
-
Anticonvulsant Activity: Some indole-linked pyrazole derivatives have been synthesized and evaluated for their anticonvulsant properties, with promising results in animal models such as the maximal electroshock test.[14]
-
α-Glucosidase Inhibition: Indole-carbohydrazide hybrids have been designed as potent α-glucosidase inhibitors, which could be relevant for the management of type 2 diabetes.[2]
-
Antiplatelet Aggregation: Certain N-substituted indole carbohydrazide derivatives have been shown to inhibit platelet aggregation, suggesting potential applications in the prevention and treatment of thrombotic disorders.[3][15]
Pharmacokinetic Profile and Druglikeness
For any compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Several studies on this compound derivatives have included in silico predictions of their druglikeness.
Many of the potent anticancer derivatives have been shown to obey Lipinski's rule of five, suggesting good oral bioavailability.[5][6] Furthermore, computational analyses have indicated that some of these compounds have acceptable pharmacokinetic profiles for further drug development.[1][7]
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the discovery of new therapeutic agents. The wealth of research highlighted in this guide demonstrates its potential to yield potent and selective modulators of various biological targets, leading to novel treatments for cancer, infectious diseases, inflammation, and other conditions.
Future research in this area should focus on:
-
Lead Optimization: Further refinement of the lead compounds through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Moving the most promising candidates from in vitro assays to in vivo animal models of disease to validate their therapeutic potential.
-
Elucidation of Novel Mechanisms: Investigating the potential for these compounds to act on novel biological targets, expanding their therapeutic applications.
-
Toxicity Profiling: Comprehensive toxicological studies to ensure the safety of these compounds for potential clinical development.
By building upon the solid foundation of existing research, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of N'-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Development of novel indole-linked pyrazoles as anticonvulsant agents: A molecular hybridization approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Evaluating the Antiproliferative Activity of 3-Phenyl-1H-indole-2-carbohydrazide
Introduction: The Therapeutic Potential of Indole-Based Compounds in Oncology
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] In the realm of oncology, indole derivatives have emerged as a promising class of therapeutic agents, demonstrating potent antiproliferative and anticancer properties.[1][2][3][4][5] These compounds exert their effects through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2][6][7]
This application note provides a comprehensive experimental guide for researchers, scientists, and drug development professionals to assess the antiproliferative activity of a specific indole derivative, 3-phenyl-1H-indole-2-carbohydrazide. The protocols detailed herein are designed to not only quantify the cytotoxic effects of this compound but also to elucidate its underlying mechanism of action, thereby providing a robust framework for its preclinical evaluation.
Scientific Rationale and Experimental Overview
The evaluation of a novel anticancer agent necessitates a multi-faceted approach. This guide outlines a logical progression of experiments, beginning with a broad assessment of cytotoxicity and culminating in more focused mechanistic studies. The experimental workflow is designed to be self-validating, with each stage providing data that informs the subsequent steps.
The core of this protocol involves:
-
Determination of Cytotoxicity: Initial screening of the compound's ability to inhibit cancer cell proliferation using established colorimetric assays.
-
Elucidation of Cell Death Mechanisms: Investigating whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.
-
Analysis of Cell Cycle Perturbations: Determining if the compound affects the normal progression of the cell cycle, a common mechanism for antiproliferative agents.
This comprehensive approach will provide a detailed pharmacological profile of this compound, paving the way for further preclinical and clinical development.
Experimental Workflow
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3-Phenyl-1H-indole-2-carbohydrazide in Medicinal Chemistry
Introduction: The Privileged Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to form hydrogen bonds, hydrophobic, and π-π stacking interactions allow it to bind to a wide array of biological targets.[3] This versatility has led to the development of indole-containing compounds with a vast range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5]
Within this diverse chemical family, 3-phenyl-1H-indole-2-carbohydrazide emerges as a particularly valuable synthetic intermediate. The carbohydrazide functional group (-CONHNH₂) is a reactive handle that allows for the straightforward synthesis of a large library of derivatives, such as Schiff bases and N-acylhydrazones. This structural flexibility, combined with the inherent biological potential of the 3-phenylindole core, makes it a powerful starting point for the discovery of novel therapeutic agents. This guide provides an in-depth look at the applications of this scaffold, focusing on its anticancer and antimicrobial potential, complete with detailed experimental protocols for its synthesis and biological evaluation.
PART 1: Therapeutic Applications & Mechanism of Action
The this compound scaffold has been most extensively explored for its potent anticancer and antimicrobial activities.
Anticancer Applications: Targeting Microtubules
A significant body of research highlights the potential of this compound derivatives as potent anticancer agents, with a primary mechanism of action involving the disruption of microtubule dynamics.[4][6]
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[6] They are dynamic polymers composed of α- and β-tubulin heterodimers. Many successful chemotherapy drugs, such as Vinca alkaloids and taxanes, function by disrupting microtubule dynamics, leading to cell cycle arrest and programmed cell death (apoptosis).[7]
Derivatives of this compound have been shown to act as tubulin polymerization inhibitors .[4][6] Molecular docking studies suggest that these compounds bind to the colchicine-binding site on β-tubulin.[4][6][8] This binding prevents the polymerization of tubulin dimers into microtubules, which disrupts the formation of the mitotic spindle. The cell, unable to properly segregate its chromosomes, arrests in the G2/M phase of the cell cycle and subsequently undergoes apoptosis.[6][7]
Several studies have demonstrated potent antiproliferative activity of derivatives against a wide range of human cancer cell lines.[6][8] For instance, furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide and its thiophene analogs have shown impressive cytotoxic activity, with some derivatives exhibiting LC50 values in the nanomolar range against colon and melanoma cancer cells.[6][8]
Signaling Pathway: Tubulin Inhibition Leading to Apoptosis
Caption: Workflow of anticancer action via tubulin inhibition.
Antimicrobial Applications
The indole nucleus is a common feature in molecules exhibiting antimicrobial properties. Derivatives of indole-2-carbohydrazide have been synthesized and evaluated for their activity against a spectrum of pathogens, including bacteria and fungi.[9]
Mechanism of Action
The precise antimicrobial mechanism can vary depending on the specific derivative. However, proposed mechanisms often involve:
-
Enzyme Inhibition: Some compounds have shown potential to inhibit essential microbial enzymes, such as mycobacterial enoyl reductase (InhA), which is crucial for fatty acid synthesis in the bacterial cell wall.[9]
-
Cell Wall Disruption: Interference with cell wall synthesis can lead to loss of cellular integrity and death.
-
DNA Interaction: Some heterocyclic compounds can intercalate with microbial DNA, inhibiting replication and transcription.
Studies have reported certain indole carbohydrazide derivatives exhibiting excellent antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range (1.56–6.25 µg/mL), comparable to standard antibiotics.[9] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).[9] The antimycobacterial potential is also a significant area of investigation, with some 3-phenyl-1H-indoles showing bactericidal activity against Mycobacterium tuberculosis.[10][11]
PART 2: Data Summary & Structure-Activity Insights
The development of this compound derivatives often involves systematic modification of the core structure to understand the relationship between chemical features and biological activity (Structure-Activity Relationship, SAR).
Table 1: Anticancer Activity of Selected Thiophenyl-Indole Derivatives
| Compound ID | R Group (on Thiophene Ring) | Cell Line (Colon Cancer) | LC50 (nM) | Reference |
| 6i | 4-Chlorophenyl | COLO 205 | 71 | [6][8] |
| 6j | 4-Fluorophenyl | COLO 205 | >10,000 | [6] |
| Parent (6a) | Phenyl | COLO 205 | 1,120 | [6] |
SAR Insights (Anticancer):
-
Substitutions on Appended Rings: The nature and position of substituents on the aromatic ring attached to the hydrazone moiety significantly impact cytotoxicity. As seen in Table 1, the addition of an electron-withdrawing chloro group (Compound 6i ) dramatically increased potency compared to the unsubstituted parent compound.[6][8]
-
Halogenation: Bromine substitution on the indole ring has been shown to result in potent anticancer activities, often more potent than the parent molecule against liver and lung cancer cell lines.[4]
Table 2: Antimicrobial Activity of Selected Indole-2-Carbohydrazide Derivatives
| Compound ID | Target Organism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |
| 5a | M. tuberculosis H37Rv | 6.25 | Isoniazid | 0.25 | [9] |
| 5b | S. aureus | 3.12 | Ciprofloxacin | 6.25 | [9] |
| 5e | C. albicans | 6.25 | Fluconazole | 6.25 | [9] |
SAR Insights (Antimicrobial):
-
Electronic Properties: Strategic substitutions on the indole ring to fine-tune the electronic properties of the molecule can enhance antimicrobial activity.[9]
-
Hydrazone Moiety: The Schiff bases formed from the carbohydrazide are critical for activity. The specific aldehyde or ketone used to form the hydrazone plays a key role in determining the spectrum and potency of antimicrobial action.
PART 3: Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound
This two-step protocol describes the synthesis of the core intermediate from ethyl 3-phenyl-1H-indole-2-carboxylate.
Step A: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate This is a common starting material, often synthesized via the Fischer indole synthesis or other established methods. For the purpose of this protocol, we assume it is commercially available or previously synthesized.
Step B: Synthesis of this compound This step involves the hydrazinolysis of the ester.
Materials & Reagents:
-
Ethyl 3-phenyl-1H-indole-2-carboxylate
-
Hydrazine hydrate (80-99% solution)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 3-phenyl-1H-indole-2-carboxylate (1 equivalent) in absolute ethanol (approx. 10-15 mL per gram of ester).
-
Addition of Hydrazine: To the stirring solution, add an excess of hydrazine hydrate (approx. 5-10 equivalents).
-
Causality Note: A large excess of hydrazine hydrate is used to drive the reaction to completion, favoring the formation of the hydrazide over the starting ester.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-90 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-12 hours.
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane). The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Isolation: After the reaction is complete, cool the mixture to room temperature. A white solid precipitate should form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold deionized water to remove excess hydrazine hydrate, followed by a wash with cold ethanol to remove any unreacted starting material.
-
Drying: Dry the product under vacuum or in a desiccator. The final product, this compound, should be a white or off-white crystalline solid.
Workflow: Synthesis and Screening of Derivatives
Caption: General workflow from core synthesis to biological screening.
Protocol 2: In Vitro Anticancer Evaluation - MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability.[12][13] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[14]
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[14] The amount of formazan produced is quantified by dissolving it and measuring the absorbance at ~570 nm.[15]
Materials & Reagents:
-
Human cancer cell line (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
Sterile 96-well microtiter plates
-
Multi-channel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).
-
Self-Validation: Include a "vehicle control" (medium with DMSO only) to represent 100% viability and a "blank" (medium only, no cells) for background subtraction.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: After incubation, remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[16]
-
Formazan Formation: Incubate the plate for another 3-4 hours at 37°C.[14][16] During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[16] A reference wavelength of 630 nm can be used to subtract background noise.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: In Vitro Antimicrobial Evaluation - Broth Microdilution for MIC
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18] The MIC is the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[19][20]
Materials & Reagents:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)
-
Test compounds and standard antibiotics (dissolved in DMSO)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Inoculum suspension of the microorganism, standardized to 0.5 McFarland turbidity
-
Sterile saline or PBS
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first column of wells, add 50 µL of the test compound stock solution (at 2x the highest desired concentration), resulting in a total volume of 100 µL.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate to the 10th or 11th column. Discard the final 50 µL from the last dilution column. This creates a gradient of compound concentrations.
-
Inoculum Preparation: Prepare a microbial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to each well (except the sterility control). The final volume in each well is now 100 µL.[21]
-
Controls:
-
Growth Control: One well containing only broth and the inoculum (no compound).
-
Sterility Control: One well containing only broth (no inoculum, no compound).
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Cover the plate and incubate at the appropriate temperature for 16-24 hours.[17]
-
Result Interpretation: After incubation, visually inspect the wells for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[19][20]
Conclusion and Future Perspectives
The this compound scaffold is a proven and highly adaptable platform for the development of novel therapeutic agents. Its straightforward synthesis and derivatization, coupled with potent biological activities, particularly as an anticancer tubulin inhibitor and a broad-spectrum antimicrobial agent, ensure its continued relevance in medicinal chemistry. Future research should focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel therapeutic targets beyond tubulin, and leveraging computational tools for the rational design of next-generation derivatives with enhanced potency and selectivity.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Broth microdilution - Wikipedia [en.wikipedia.org]
- 18. openaccesspub.org [openaccesspub.org]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Broth Microdilution | MI [microbiology.mlsascp.com]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Note: Characterizing 3-phenyl-1H-indole-2-carbohydrazide as a Tubulin Polymerization Inhibitor
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Microtubules, the dynamic polymers of αβ-tubulin heterodimers, are essential for mitotic spindle formation, making them a cornerstone target in cancer chemotherapy.[1][2] The disruption of microtubule dynamics by small molecules can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3] The 3-phenyl-1H-indole-2-carbohydrazide scaffold has emerged as a promising pharmacophore for the development of novel tubulin inhibitors.[4][5] This application note provides a comprehensive, field-proven protocol for characterizing the inhibitory activity of this compound and its derivatives on tubulin polymerization using a sensitive, fluorescence-based in vitro assay. We detail the underlying principles, a step-by-step experimental workflow, data analysis, and interpretation, offering researchers a robust framework for evaluating this class of potential anticancer agents.
Scientific Principle: The Dynamics of Microtubule Assembly
Microtubules are highly dynamic cytoskeletal polymers, constantly undergoing phases of polymerization and depolymerization, a behavior termed "dynamic instability".[6] This process is critical for their cellular functions, particularly during mitosis.[7] The assembly process begins with the self-association of αβ-tubulin heterodimers into protofilaments, which then align to form a hollow microtubule structure.[8]
This dynamic equilibrium is driven by the hydrolysis of guanosine triphosphate (GTP) bound to β-tubulin.[6][9] GTP-bound tubulin dimers readily incorporate into the growing microtubule end. Following incorporation, GTP is hydrolyzed to GDP, which induces a conformational strain in the microtubule lattice, favoring depolymerization.[6][10]
The in vitro tubulin polymerization assay quantitatively measures this process. The assay typically relies on one of two methods:
-
Turbidity Measurement: As tubulin polymerizes, the resulting microtubules scatter light, leading to an increase in the solution's turbidity, which can be measured by absorbance at 340 nm.[3][11]
-
Fluorescence Measurement: A more sensitive method utilizes a fluorescent reporter molecule, such as 4',6-diamidino-2-phenylindole (DAPI), which preferentially binds to polymerized microtubules, causing a significant increase in its fluorescence quantum yield.[12][13] This protocol focuses on the fluorescence-based method due to its higher signal-to-noise ratio and lower tubulin requirement, making it ideal for screening applications.[13][14][15]
A typical polymerization curve exhibits three phases: a lag phase (nucleation), a growth phase (elongation), and a plateau phase (steady-state).[13][14] Inhibitors of tubulin polymerization, such as the this compound class, will characteristically reduce the rate and extent of this fluorescence increase.[5]
Postulated Mechanism of Action: Colchicine Site Inhibition
Studies on various indole-based compounds, including derivatives of the this compound scaffold, have shown that they frequently act as microtubule-destabilizing agents.[4][16] Molecular docking and competitive binding assays suggest that these molecules bind to the colchicine-binding site on β-tubulin.[4][5] By occupying this site, the inhibitor induces a conformational change in the tubulin dimer that is incompatible with its incorporation into the growing microtubule, thereby preventing polymerization.[17] This mechanism is distinct from other tubulin-targeting agents like taxanes (which stabilize microtubules) and vinca alkaloids (which bind to a different site).[3][18]
Caption: Mechanism of tubulin polymerization and inhibition.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, suitable for determining the IC₅₀ value of a test compound.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Lyophilized Tubulin (>99% pure) | Cytoskeleton, Inc. | Porcine brain tubulin is standard. Store at -80°C.[12] |
| General Tubulin Buffer (GTB) | Cytoskeleton, Inc. | 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[12] |
| GTP Solution (100 mM) | Cytoskeleton, Inc. | Store at -80°C. Prepare fresh 10 mM working stocks. |
| Glycerol, sterile | Major Supplier | For enhancing polymerization. |
| Fluorescence Reporter (e.g., DAPI) | Major Supplier | Prepare stock in DMSO. |
| Test Compound | N/A | This compound. Prepare a 10 mM stock in 100% DMSO. |
| Positive Control (Inhibitor) | MedChemExpress | Nocodazole or Colchicine. Prepare a 1 mM stock in DMSO.[19] |
| Positive Control (Stabilizer) | MedChemExpress | Paclitaxel (Taxol). Prepare a 1 mM stock in DMSO.[15] |
| Vehicle Control | N/A | 100% DMSO. |
| Half-Area 96-well black, flat-bottom plate | Major Supplier | Low-volume plates are cost-effective.[14] |
| Temperature-controlled Plate Reader | N/A | Capable of kinetic reading at 37°C with Ex/Em wavelengths for the chosen fluorescent reporter (e.g., ~360/450 nm for DAPI).[12] |
Reagent Preparation
-
Rationale: Working on ice is critical as tubulin polymerization is temperature-dependent and will occur prematurely at room temperature. GTP is the energy source for polymerization and must be present.[6]
-
GTP Supplemented Buffer (G-PEM): On the day of the experiment, prepare the required volume of GTB supplemented with 1 mM GTP and 15% glycerol. Keep on ice.
-
Tubulin Reaction Mix: Reconstitute lyophilized tubulin to a stock concentration of 4 mg/mL using ice-cold G-PEM. Gently resuspend; do not vortex. Add the fluorescent reporter to the final recommended concentration (e.g., 6-10 µM DAPI).[12] The final concentration in the assay will be 2 mg/mL. Keep on ice for no more than 30 minutes.
-
Compound Dilutions (10x Stocks):
-
Perform a serial dilution of the this compound stock solution to create a range of 10x working stocks (e.g., 1 mM down to 100 nM) in GTB. The final DMSO concentration in these stocks should be kept constant (e.g., 5%).
-
Prepare 10x stocks of positive controls (e.g., 100 µM Nocodazole, 100 µM Paclitaxel) and the vehicle control (GTB with 5% DMSO).
-
Assay Workflow
Caption: Step-by-step experimental workflow for the assay.
Step-by-Step Procedure
-
Setup: Pre-warm the fluorescence plate reader to 37°C.
-
Plate Loading: Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the half-area 96-well plate.[19] It is essential to run each condition in triplicate.
-
Initiation: To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.[19] The final volume will be 50 µL, and the final tubulin concentration will be 2 mg/mL.[14][15]
-
Expert Tip: Use a multichannel pipette for this step to ensure all reactions start simultaneously. Avoid introducing air bubbles.
-
-
Data Acquisition: Immediately place the plate in the pre-warmed microplate reader. Begin kinetic measurement of fluorescence (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60-90 minutes.[11][12]
Data Analysis and Interpretation
Visualizing Polymerization Curves
The primary output is a set of kinetic curves. Plot the mean fluorescence intensity (after subtracting the baseline reading at t=0) against time for each compound concentration and control.
-
Vehicle Control (DMSO): Should show a classic sigmoidal curve.
-
Nocodazole/Colchicine Control: Should show significant, dose-dependent inhibition of fluorescence increase.
-
Paclitaxel Control: Should show a rapid increase in fluorescence with a higher plateau, indicating microtubule stabilization.[15]
-
Test Compound: A successful inhibitor like this compound will show a dose-dependent decrease in the rate of polymerization (Vmax) and the final plateau level.[11]
Quantifying Inhibition and Determining IC₅₀
From the polymerization curves, extract key parameters to quantify the effect of the compound.[3]
-
Vmax (Maximum Polymerization Rate): Calculate the steepest slope of the linear portion of the growth phase for each curve. This represents the maximum rate of polymerization.
-
Maximal Polymer Mass: Use the fluorescence value at the plateau phase (e.g., at 60 minutes) as a measure of the total amount of polymerized tubulin at steady-state.
-
IC₅₀ Calculation: To determine the half-maximal inhibitory concentration (IC₅₀), plot either the Vmax or the Maximal Polymer Mass as a function of the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (dose-response) curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration of the compound that inhibits tubulin polymerization by 50%.
Representative Data
The following table summarizes hypothetical data for a this compound derivative.
| Compound Concentration (µM) | Vmax (RFU/min) | % Inhibition of Vmax | Maximal Polymer Mass (RFU) | % Inhibition of Mass |
| 0 (Vehicle) | 350 | 0% | 15,000 | 0% |
| 0.1 | 315 | 10% | 13,800 | 8% |
| 0.5 | 245 | 30% | 11,250 | 25% |
| 1.5 | 170 | ~51% | 7,800 | ~48% |
| 5.0 | 70 | 80% | 3,300 | 78% |
| 10.0 | 30 | 91% | 1,650 | 89% |
| Nocodazole (10 µM) | 15 | 96% | 900 | 94% |
| Paclitaxel (10 µM) | 850 | -143% (Enhancement) | 22,000 | -47% (Enhancement) |
| Calculated IC₅₀ | ~1.5 µM | - | ~1.6 µM | - |
Conclusion
The fluorescence-based tubulin polymerization assay is a powerful and efficient method for the primary characterization of potential microtubule-targeting agents. This application note provides a validated protocol specifically tailored for evaluating compounds from the this compound class. By quantifying the dose-dependent inhibition of polymerization and determining the IC₅₀ value, researchers can effectively screen and rank novel compounds, providing crucial data to guide further preclinical development in the search for next-generation cancer therapeutics.[20][21]
References
- 1. Tubulins as therapeutic targets in cancer: from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Video: Microtubules [jove.com]
- 9. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tubulin depolymerization may be an ancient biological motor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 14. universalbiologicals.com [universalbiologicals.com]
- 15. maxanim.com [maxanim.com]
- 16. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
- 21. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Phenyl-1H-indole-2-carbohydrazide as a Privileged Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of the Indole Scaffold
The indole ring system is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3] This is due to its bicyclic aromatic structure, which is small enough to navigate biological systems yet complex enough to be decorated with various functional groups, allowing for precise interaction with a multitude of biological targets.[4] Within this esteemed class of heterocycles, the 3-phenyl-1H-indole-2-carbohydrazide core represents a particularly versatile and potent starting point for drug design.
This scaffold uniquely combines three critical pharmacophoric elements:
-
The Indole Core: A planar, electron-rich system capable of engaging in π-π stacking, hydrogen bonding (via the N-H group), and hydrophobic interactions.
-
The C3-Phenyl Group: This bulky substituent provides a crucial vector for exploring hydrophobic pockets within target proteins and can be readily modified to fine-tune steric and electronic properties.
-
The C2-Carbohydrazide Moiety: A highly reactive and versatile functional handle. It serves as a key hydrogen bond donor/acceptor and, more importantly, as a synthetic anchor for introducing a wide array of chemical diversity, enabling the generation of extensive compound libraries.
Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas, most notably as anticancer, antimicrobial, and anti-inflammatory agents.[2][5][6][7] This guide provides an in-depth exploration of this scaffold, offering detailed synthetic protocols, bioassay methodologies, and strategic insights for its application in drug discovery workflows.
Part 1: Synthesis of the Core Scaffold and Derivatives
The foundational step in leveraging this scaffold is its efficient and reliable synthesis. The carbohydrazide is typically prepared from the corresponding carboxylic acid ester via hydrazinolysis.
Protocol 1: Synthesis of this compound
This two-step protocol begins with the conversion of indole-2-carboxylic acid to its methyl ester, followed by reaction with hydrazine hydrate.[8]
Step A: Synthesis of Methyl 3-phenyl-1H-indole-2-carboxylate
-
Reaction Setup: To a solution of 3-phenyl-1H-indole-2-carboxylic acid (1 equivalent) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.2 equivalents) dropwise at 0 °C.
-
Causality: Methanol acts as both solvent and reactant. The strong acid protonates the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. This is a classic Fischer esterification.
-
-
Reflux: Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexane mobile phase).
-
Work-up: After cooling to room temperature, pour the reaction mixture into cold water. The ester product, being less polar than the starting acid, will precipitate. If it oils out, extract the aqueous mixture with ethyl acetate (3x volumes).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize residual acid) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. The product can be purified further by recrystallization from ethanol or column chromatography if necessary.
Step B: Synthesis of this compound (The Scaffold)
-
Reaction Setup: Dissolve the methyl 3-phenyl-1H-indole-2-carboxylate (1 equivalent) from the previous step in ethanol (20 mL per gram of ester). Add hydrazine hydrate (80-99%, 3-5 equivalents).[8]
-
Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The ethoxy group is a good leaving group, leading to the formation of the more stable carbohydrazide. The excess hydrazine drives the reaction to completion.
-
-
Reaction: Stir the mixture at room temperature for 6-8 hours or gently reflux for 2-3 hours. Monitor by TLC until the starting ester spot disappears.
-
Isolation: Upon completion, cool the reaction mixture and add cold water. The desired this compound will precipitate as a white solid.[8]
-
Purification: Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold ethanol to remove impurities. Dry the product under vacuum. The purity is typically high enough for subsequent derivatization without further purification.
Part 2: Application in Anticancer Drug Design
The this compound scaffold has proven exceptionally fruitful in the discovery of potent anticancer agents, primarily through two validated mechanisms: tubulin polymerization inhibition and VEGFR-2 kinase inhibition.[1][9]
Mechanism A: Tubulin Polymerization Inhibition
Microtubules are essential for mitotic spindle formation during cell division, making them a prime target for cancer therapy.[1][10] Many derivatives of this indole scaffold function as microtubule-destabilizing agents by binding to the colchicine site on β-tubulin, preventing its polymerization and arresting cancer cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[1][11][12]
This assay quantitatively measures the ability of a test compound to inhibit the assembly of purified tubulin into microtubules.
-
Reagents & Setup:
-
Tubulin (>99% pure, from porcine brain or recombinant).
-
G-PEM Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP and 10% glycerol).
-
Test compounds dissolved in DMSO (final concentration ≤ 1%).
-
Positive control: Colchicine or Combretastatin A-4. Negative control: DMSO vehicle.
-
Temperature-controlled 96-well spectrophotometer set to 340 nm.
-
-
Procedure:
-
Pre-warm the spectrophotometer to 37 °C.
-
In a pre-chilled 96-well plate on ice, add 5 µL of test compound dilutions (or controls) to each well.
-
Add 100 µL of ice-cold tubulin solution (e.g., 2 mg/mL in G-PEM buffer) to each well.
-
Place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60 minutes. The initiation of polymerization is triggered by the temperature shift to 37 °C.
-
-
Data Analysis:
-
Plot absorbance vs. time. The rate of polymerization is the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value (the concentration required to inhibit tubulin polymerization by 50%) by plotting percent inhibition against compound concentration.
-
This protocol validates that the observed cytotoxicity is mediated by mitotic arrest.
-
Cell Culture & Treatment:
-
Seed cancer cells (e.g., MDA-MB-231, A549) in 6-well plates and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the GI₅₀ value) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Harvesting & Fixation:
-
Harvest cells by trypsinization, collecting both adherent and floating cells (to include apoptotic cells).
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20 °C for at least 2 hours.
-
Causality: Fixation permeabilizes the cell membrane, allowing the DNA stain to enter, while preserving the cellular structure.
-
-
Staining & Analysis:
-
Wash the fixed cells with PBS to remove ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. PI fluorescence is proportional to the DNA content.
-
-
Data Interpretation:
-
Analyze the resulting histograms. A significant increase in the cell population in the G2/M phase peak (with 4N DNA content) compared to the control indicates cell cycle arrest at this stage.
-
| Compound Example | Cell Line | Activity (IC₅₀/GI₅₀/LC₅₀) | Mechanism | Reference |
| Derivative 6i | COLO 205 (Colon) | LC₅₀ = 71 nM | Tubulin Inhibition | [1][11] |
| Derivative 6i | SK-MEL-5 (Melanoma) | LC₅₀ = 75 nM | Tubulin Inhibition | [1][11] |
| Derivative 24f | HCT116 (Colon) | GI₅₀ = 8.1 µM | VEGFR-2 Inhibition | [5][9] |
| Derivative 24f | SW480 (Colon) | GI₅₀ = 7.9 µM | VEGFR-2 Inhibition | [5][9] |
| Thiophenyl 26 | A549 (Lung) | IC₅₀ = 0.19 µM | Tubulin Inhibition | [12] |
Mechanism B: VEGFR-2 Kinase Inhibition
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase that drives this process. Indole-2-carbohydrazide derivatives have been developed as potent inhibitors of VEGFR-2, effectively starving tumors of their blood supply.[5][9]
This biochemical assay measures the direct inhibition of the VEGFR-2 enzyme.
-
Reagents & Setup:
-
Recombinant human VEGFR-2 kinase domain.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Substrate (e.g., a poly(Glu, Tyr) 4:1 peptide).
-
ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence-based system like ADP-Glo™).
-
Test compounds in DMSO.
-
-
Procedure:
-
In a 96-well plate, combine the VEGFR-2 enzyme, substrate, and test compound in the kinase buffer.
-
Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding ATP.
-
Incubate for 30-60 minutes at 30 °C.
-
Stop the reaction (e.g., by adding EDTA or a specific stopping reagent).
-
-
Detection & Analysis:
-
Quantify kinase activity. If using radiolabeled ATP, this involves spotting the mixture onto a phosphocellulose membrane, washing away unincorporated ATP, and measuring radioactivity via scintillation counting. For luminescence assays, follow the manufacturer's protocol to measure the amount of ADP produced.
-
Calculate percent inhibition relative to a DMSO control and determine the IC₅₀ value.
-
Part 3: Application in Antimicrobial Drug Design
The rise of drug-resistant pathogens necessitates the development of novel antimicrobial agents. The indole scaffold is a well-established pharmacophore in this area, and this compound derivatives have shown promising activity against a range of bacteria and fungi.[2][6][13][14]
This is the gold-standard method for assessing the antimicrobial potency of a compound.
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Serial Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of broth to all wells.
-
Add 50 µL of the compound stock solution to the first column of wells and mix, creating an initial 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, the second to the third, and so on. Discard 50 µL from the last column. This creates a range of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized microbial inoculum to each well.
-
Include a positive control (inoculum with no compound) and a negative control (broth only).
-
Cover the plate and incubate at 37 °C for 18-24 hours for bacteria, or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
| Compound Example | Microorganism | Activity (MIC in µg/mL) | Reference |
| Compound 5c | Staphylococcus aureus | 7.8 | [2] |
| Compound 5h | Candida albicans | 7.8 | [2] |
| Compound 5d | Pseudomonas aeruginosa | 62.5 | [2] |
| Derivative 3b | Mycobacterium tuberculosis | 1.56 | [6] |
Part 4: Structure-Activity Relationship (SAR) and Molecular Docking
Systematic modification of the scaffold is crucial for optimizing potency and selectivity. Molecular docking provides a rational basis for designing these modifications.
Key SAR Insights:
-
C2-Hydrazone Substitutions: The nature of the aldehyde or ketone condensed with the carbohydrazide is critical. Aromatic and heteroaromatic rings (e.g., furan, thiophene) are often favored. Electron-withdrawing groups on these rings can sometimes enhance activity.[1][12]
-
C3-Phenyl Substitutions: Modifications here can influence how the molecule fits into hydrophobic pockets. Halogen or methoxy groups can alter binding affinity and pharmacokinetic properties.
-
Indole N1-Substitution: Alkylation or arylation at the N1 position can block hydrogen bond donation and increase lipophilicity, which can be beneficial or detrimental depending on the target.
-
Indole Ring Substitutions: Halogenation (e.g., at C5) has been shown to improve antiproliferative activity in some series.[15]
Protocol 6: General Molecular Docking Workflow
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., tubulin [PDB: 1SA0] or VEGFR-2 [PDB: 4ASD]) from the Protein Data Bank.
-
Prepare the protein using software like Schrödinger Maestro or AutoDock Tools: remove water molecules, add hydrogen atoms, assign bond orders, and minimize the structure to relieve steric clashes.
-
Define the binding site (receptor grid) based on the location of a co-crystallized ligand or known active site residues.
-
-
Ligand Preparation:
-
Draw the 2D structures of your designed indole derivatives.
-
Convert them to 3D structures and generate low-energy conformers. Assign proper charges and atom types.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., Glide, AutoDock Vina) to place the prepared ligands into the defined receptor grid.
-
The program will generate multiple binding poses for each ligand and score them based on predicted binding affinity (e.g., GlideScore, ΔG).
-
-
Analysis and Prioritization:
-
Analyze the top-scoring poses. Examine the key interactions (hydrogen bonds, hydrophobic contacts, π-π stacking) between the ligand and protein residues.
-
Ensure the predicted binding mode is chemically sensible and aligns with known SAR.
-
Use the docking scores and interaction analysis to prioritize which compounds to synthesize and test experimentally. In silico results must always be validated by in vitro experiments.[12]
-
Conclusion and Future Directions
The this compound scaffold is a robust and validated platform for the design of novel therapeutics. Its synthetic tractability and proven success in generating potent anticancer and antimicrobial agents make it an invaluable tool for medicinal chemists. Future work should focus on exploring this scaffold against other target classes, such as carbonic anhydrases and inflammatory pathway proteins, and on optimizing the pharmacokinetic and safety profiles of lead compounds to accelerate their path toward clinical development.[7][16]
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.yeniyuzyil.edu.tr:8080 [dspace.yeniyuzyil.edu.tr:8080]
- 16. 3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: A Hierarchical Methodology for Evaluating the Anticancer Activity of Indole-2-Carbohydrazides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatives, particularly indole-2-carbohydrazides, have emerged as a promising class of compounds with significant anticancer potential. Their diverse mechanisms of action necessitate a systematic and robust evaluation methodology to identify lead candidates and elucidate their biological functions. This guide presents a hierarchical, multi-tiered approach for the comprehensive assessment of the anticancer activity of novel indole-2-carbohydrazide derivatives. The workflow progresses from broad initial cytotoxicity screening to detailed mechanistic and in vivo efficacy studies, ensuring a logical and resource-efficient drug discovery cascade. Each section provides not only step-by-step protocols for key assays but also the scientific rationale behind the experimental choices, empowering researchers to generate reliable and translatable data.
A Tiered Strategy for Anticancer Drug Evaluation
A successful preclinical evaluation pipeline is not a random collection of assays but a logical progression. This methodology is structured in four tiers, designed to efficiently screen compounds and progressively build a comprehensive biological profile. This approach ensures that only the most promising candidates, with well-defined mechanisms, advance to resource-intensive in vivo studies.
A Practical Guide to the Synthesis of 3-Phenyl-1H-indoles
Abstract
The 3-phenyl-1H-indole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and practical synthetic methodologies for accessing this important molecular framework. We delve into both classical and modern synthetic strategies, offering step-by-step protocols, mechanistic insights, and comparative analyses to inform experimental design. This document emphasizes the causality behind procedural choices, ensuring that protocols are not merely lists of steps but self-validating systems grounded in established chemical principles.
Introduction
Indole derivatives are a cornerstone of heterocyclic chemistry, with applications ranging from pharmaceuticals to agrochemicals.[1] Specifically, the introduction of a phenyl group at the C3 position of the indole ring often imparts significant biological activity. The development of efficient, scalable, and versatile methods for the synthesis of 3-phenyl-1H-indoles is therefore a critical endeavor in synthetic organic chemistry. This guide will explore several key synthetic transformations, including the classical Fischer indole synthesis and modern palladium-catalyzed cross-coupling reactions, providing the necessary details for their successful implementation in a laboratory setting.
Section 1: Classical Synthetic Approaches
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for constructing the indole nucleus.[2][3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and a suitable ketone or aldehyde.[4][5] For the synthesis of 3-phenyl-1H-indole, the logical starting carbonyl compound is phenylacetaldehyde.
Mechanism Insight: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from phenylhydrazine and a carbonyl compound.
-
Tautomerization of the hydrazone to an enamine intermediate.
-
A[4][4]-sigmatropic rearrangement (a Claisen-like rearrangement) breaks the N-N bond and forms a new C-C bond.[2][6]
-
The resulting di-imine intermediate undergoes cyclization.[2]
-
Finally, elimination of ammonia under acidic conditions leads to aromatization and formation of the indole ring.[2][5]
Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole product.[2]
Diagram of the Fischer Indole Synthesis Workflow:
Caption: Workflow for the Fischer Indole Synthesis of 3-Phenyl-1H-indole.
Protocol 1: Fischer Synthesis of 3-Phenyl-1H-indole
-
Materials:
-
Phenylhydrazine
-
Phenylacetaldehyde
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)[3]
-
Ethanol
-
Toluene
-
-
Procedure:
-
Phenylhydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve phenylhydrazine (1 eq.) in ethanol. Add phenylacetaldehyde (1 eq.) dropwise while stirring. The phenylhydrazone may precipitate upon formation or can be carried forward directly.
-
Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (a common and effective catalyst) or anhydrous zinc chloride.
-
Heat the reaction mixture, typically between 150-180°C, with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice. Neutralize with a suitable base (e.g., NaOH solution) until the solution is alkaline.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield 3-phenyl-1H-indole.
-
Section 2: Modern Palladium-Catalyzed Methodologies
The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of the indole core is no exception.[7] Palladium-catalyzed reactions, in particular, offer mild conditions, high functional group tolerance, and excellent yields.[8]
Direct C-H Arylation
One of the most efficient modern approaches is the direct C-H arylation of an indole with an aryl halide. This strategy avoids the need for pre-functionalized indole starting materials.
Mechanism Insight: The catalytic cycle for direct C-H arylation typically involves:
-
Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the aryl halide (e.g., iodobenzene) to form a Pd(II) species.
-
Concerted Metalation-Deprotonation (CMD): The indole substrate coordinates to the palladium center, and the C3-H bond is cleaved with the assistance of a base, forming a palladacycle intermediate.
-
Reductive Elimination: The aryl group and the indolyl group on the palladium center couple, and the desired 3-phenyl-1H-indole product is released, regenerating the Pd(0) catalyst.
Diagram of the Direct C-H Arylation Workflow:
Caption: General workflow for Palladium-Catalyzed Direct C-H Arylation.
Protocol 2: Palladium-Catalyzed Direct C-H Arylation of 1H-Indole
This protocol is adapted from a well-established procedure for the direct arylation of NH-indoles.[9]
-
Materials:
-
Procedure:
-
To a reaction vessel, add 1H-indole (1 eq.), iodobenzene (1.2 eq.), Pd(OAc)₂ (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 2 eq.).
-
Add the solvent (water has been used successfully, representing a green chemistry approach).[9]
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80°C to 120°C until TLC indicates consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain pure 3-phenyl-1H-indole.[9]
-
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that can be used to synthesize 3-phenylindoles by coupling a 3-haloindole (or triflate) with phenylboronic acid.[11]
Protocol 3: Suzuki-Miyaura Coupling of 3-Iodoindole with Phenylboronic Acid
-
Materials:
-
Procedure:
-
In a Schlenk flask, combine 3-iodoindole (1 eq.), phenylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).[14]
-
Add the degassed solvent system.
-
Heat the mixture under an inert atmosphere (e.g., at 80-100°C) for several hours until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
-
Section 3: Comparative Analysis and Data
The choice of synthetic route depends on several factors including starting material availability, scalability, cost, and desired purity. Below is a comparative summary.
| Method | Starting Materials | Key Reagents/Catalysts | Typical Yields | Advantages | Disadvantages |
| Fischer Synthesis | Phenylhydrazine, Phenylacetaldehyde | Strong Acid (PPA, ZnCl₂) | 50-70% | Inexpensive starting materials, scalable.[2][3] | Harsh conditions (high temp, strong acid), limited functional group tolerance.[15] |
| Direct C-H Arylation | 1H-Indole, Aryl Halide | Pd(OAc)₂, Ligand, Base | 70-90% | High atom economy, uses simple indole.[9] | Catalyst cost, potential for regioselectivity issues with substituted indoles. |
| Suzuki Coupling | 3-Haloindole, Phenylboronic Acid | Pd Catalyst, Base | 75-95% | Mild conditions, excellent functional group tolerance, high yields.[14][16] | Requires pre-functionalized 3-haloindole starting material. |
Spectroscopic Data for 3-Phenyl-1H-indole: [9][17]
| Data Type | Values |
| Molecular Formula | C₁₄H₁₁N |
| Molecular Weight | 193.24 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.20 (bs, 1H), 7.95 (d, 1H), 7.67 (d, 2H), 7.48–7.39 (m, 3H), 7.36 (d, 1H), 7.32–7.16 (m, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 136.7, 135.6, 128.7 (2C), 127.5 (2C), 125.9, 125.8, 122.4, 121.7, 120.3, 119.8, 118.4, 111.4 |
| Mass Spec (ESI-MS) | m/z calculated for C₁₄H₁₀N [M-H]⁻: 192.0819; found: 192.0834 |
Section 4: Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[18]
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and appropriate gloves, must be worn.[19]
-
Indoles and their precursors can be harmful if swallowed or in contact with skin.[19]
Specific Hazards:
-
Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care.
-
Strong Acids (PPA, ZnCl₂): Highly corrosive. Avoid contact with skin and eyes.[20]
-
Palladium Catalysts: Can be toxic and pyrophoric. Handle under an inert atmosphere.
-
Solvents: Many organic solvents are flammable and have associated health risks.[20]
Waste Disposal:
-
Dispose of all chemical waste according to institutional and local regulations for hazardous waste. Do not pour down the drain.[18][19]
Conclusion
The synthesis of 3-phenyl-1H-indoles can be achieved through a variety of effective methods. The classical Fischer indole synthesis offers a cost-effective, albeit harsh, route from simple precursors. For milder conditions and greater functional group compatibility, modern palladium-catalyzed methods such as direct C-H arylation and Suzuki-Miyaura cross-coupling are superior choices. The selection of the optimal protocol will depend on the specific requirements of the research, including scale, available starting materials, and tolerance for particular reaction conditions. By understanding the underlying mechanisms and procedural details outlined in this guide, researchers can confidently and safely synthesize this valuable class of compounds.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer_indole_synthesis [chemeurope.com]
- 4. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 5. testbook.com [testbook.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 16. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 17. 3-Phenylindole | C14H11N | CID 96502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. jinjingchemical.com [jinjingchemical.com]
- 19. Indole for synthesis SDS - Download & Subscribe for Updates [sdsmanager.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Preparation of 1H-Indole-2-Carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Indole Scaffold in Medicinal Chemistry
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities. Among the vast array of indole derivatives, those derived from 1H-indole-2-carbohydrazide have garnered significant attention due to their therapeutic potential, including anticancer, anti-angiogenic, antimicrobial, and enzyme inhibitory properties.[1][2][3][4][5] This document provides a comprehensive guide to the synthesis of 1H-indole-2-carbohydrazide and its subsequent derivatization into several key heterocyclic systems. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for researchers engaged in the discovery and development of novel indole-based therapeutic agents.
Core Synthesis: Preparation of 1H-Indole-2-Carbohydrazide
The cornerstone for the synthesis of a diverse library of derivatives is the efficient preparation of 1H-indole-2-carbohydrazide. The most common and direct route involves the hydrazinolysis of a corresponding indole-2-carboxylic acid ester.[6][7]
Underlying Principle: Nucleophilic Acyl Substitution
This reaction proceeds via a classic nucleophilic acyl substitution mechanism. The highly nucleophilic hydrazine molecule attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the alcohol leaving group (e.g., ethanol from an ethyl ester) yields the desired carbohydrazide. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.
Experimental Protocol: Synthesis of 1H-Indole-2-Carbohydrazide
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Hydrazine hydrate (99%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
To a solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in ethanol, add an excess of hydrazine hydrate (typically 5-10 equivalents).[7]
-
The reaction mixture is then heated to reflux and stirred for a period of 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is poured into cold water, which typically induces the precipitation of the product.
-
The resulting solid is collected by vacuum filtration, washed with cold water, and dried to afford 1H-indole-2-carbohydrazide as a white to off-white solid.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Synthetic Workflow for 1H-Indole-2-Carbohydrazide Derivatives
Caption: Synthetic pathways from ethyl 1H-indole-2-carboxylate to various derivatives.
Derivatization Strategies and Protocols
The presence of the reactive hydrazide moiety in 1H-indole-2-carbohydrazide makes it an excellent building block for a variety of heterocyclic systems.
Synthesis of Schiff Bases (Hydrazones)
Schiff bases are synthesized through the condensation reaction between the terminal amino group of the carbohydrazide and a carbonyl group of an aldehyde or ketone.[6][8] This reaction is often catalyzed by a small amount of acid.
Materials:
-
1H-Indole-2-carbohydrazide
-
Substituted aromatic aldehyde or ketone
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
Procedure:
-
Dissolve 1H-indole-2-carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Synthesis of Isatin-Indole Conjugates
A specific and important class of Schiff bases are those formed with isatin (1H-indole-2,3-dione) and its derivatives.[9][10] These conjugates have shown promising anticancer activities.[9]
Materials:
-
1H-Indole-2-carbohydrazide
-
Isatin
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1H-indole-2-carbohydrazide (1 mmol) in absolute ethanol (15 mL).
-
Add isatin (1 mmol) to the stirred solution, followed by a few drops of glacial acetic acid.[9]
-
Reflux the reaction mixture with continuous stirring for approximately 4 hours.
-
Filter the hot alcoholic reaction mixture to collect the precipitated product.
-
The collected solid can be recrystallized from an ethanol/DMF mixture to yield the pure isatin-indole conjugate.[9]
Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles can be synthesized from 1H-indole-2-carbohydrazide through various cyclization strategies. A common method involves the reaction with a carboxylic acid followed by dehydrative cyclization.[11]
Step 1: Synthesis of the Diacylhydrazide Intermediate
-
React 1H-indole-2-carbohydrazide with an appropriate acid chloride or carboxylic acid in the presence of a coupling agent to form the corresponding N,N'-diacylhydrazine.
Step 2: Cyclodehydration
-
The diacylhydrazide intermediate is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[11]
-
The reaction is typically heated to effect cyclization.
-
Work-up usually involves careful quenching of the dehydrating agent followed by extraction and purification of the 1,3,4-oxadiazole product.
A more direct approach involves the oxidative cyclization of acyl hydrazones.[12]
Synthesis of 1,2,4-Triazole Derivatives
The synthesis of 1,2,4-triazole derivatives from 1H-indole-2-carbohydrazide can be achieved through a multi-step sequence, often involving the formation of a thiosemicarbazide intermediate followed by cyclization.[2][4]
Step 1: Formation of Thiosemicarbazide
-
React 1H-indole-2-carbohydrazide with an isothiocyanate in a suitable solvent like ethanol. Refluxing the mixture typically yields the corresponding thiosemicarbazide derivative.
Step 2: Cyclization to the 1,2,4-Triazole
-
The thiosemicarbazide can then be cyclized to the 1,2,4-triazole ring. This is often achieved by treatment with a base such as sodium hydroxide or potassium hydroxide, followed by heating.
-
Acidification of the reaction mixture after cooling will precipitate the triazole product, which can then be purified.
Characterization Data
The structural elucidation of the synthesized 1H-indole-2-carbohydrazide derivatives is crucial and is typically achieved through a combination of spectroscopic techniques.
| Derivative Class | Key IR Absorptions (cm⁻¹) | Characteristic ¹H NMR Signals (ppm) | Expected Mass Spec Peak |
| 1H-Indole-2-carbohydrazide | ~3300-3100 (N-H), ~1640 (C=O) | Indole protons, NH and NH₂ protons | [M+H]⁺ |
| Schiff Bases | ~3200 (N-H), ~1650 (C=O), ~1600 (C=N) | Indole protons, imine proton (-N=CH-), aromatic protons | [M+H]⁺ |
| 1,3,4-Oxadiazoles | Absence of N-H and C=O from hydrazide | Indole protons, protons of the second substituent | [M+H]⁺ |
| 1,2,4-Triazoles | ~3100 (N-H) | Indole protons, triazole proton, protons of other substituents | [M+H]⁺ |
Note: Specific chemical shifts and absorption frequencies will vary depending on the exact substitution pattern of the derivatives.
Structure of Key Derivative Classes
Caption: General structures of key 1H-indole-2-carbohydrazide derivatives.
Note: The images in the DOT script above are placeholders and would need to be replaced with actual chemical structure images for a final document.
Conclusion
1H-Indole-2-carbohydrazide is a highly valuable and versatile intermediate in the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The protocols outlined in this application note provide a solid framework for the preparation of Schiff bases, isatin conjugates, 1,3,4-oxadiazoles, and 1,2,4-triazoles. The straightforward nature of these synthetic transformations, coupled with the biological importance of the resulting products, makes this an exciting and fruitful area of research for medicinal chemists and drug development professionals.
References
- 1. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]
- 3. Cyclization and antimicrobial evolution of 1,3,4-oxadiazoles by carbohydrazide - World Scientific News [worldscientificnews.com]
- 4. researchgate.net [researchgate.net]
- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. jmnc.samipubco.com [jmnc.samipubco.com]
- 9. dovepress.com [dovepress.com]
- 10. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
Application Notes and Protocols for Assessing the Efficacy of 3-phenyl-1H-indole-2-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 3-phenyl-1H-indole-2-carbohydrazide
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. Among these, this compound and its derivatives have emerged as a promising class of agents, particularly in oncology.[1][2][3][4] Published research indicates that these compounds can exert potent antiproliferative effects against a range of cancer cell lines.[2][3][4] The primary mechanism of action for several potent derivatives has been identified as the inhibition of tubulin polymerization, a critical process for cell division.[2][3][4] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[2][3][4]
This document provides a comprehensive guide to a suite of cell-based assays designed to rigorously evaluate the efficacy of this compound and its analogs. The protocols herein are designed to be self-validating, providing a clear and logical workflow from initial cytotoxicity screening to detailed mechanistic studies. By following these application notes, researchers can generate robust and reproducible data to support the advancement of promising lead compounds.
Section 1: Initial Efficacy Screening - Assessing Cytotoxicity
The first step in evaluating any potential anticancer compound is to determine its cytotoxic and cytostatic effects on cancer cells. This is typically achieved by measuring the reduction in cell viability after a defined period of exposure to the compound. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound that reduces cell viability by 50%.
Cell Viability Assays: MTT and XTT
Scientific Rationale: Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[5][6][7][8] In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product.[5][6][8] The amount of formazan produced is directly proportional to the number of living cells. The XTT assay offers the advantage of producing a water-soluble formazan, simplifying the protocol.[6]
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using MTT or XTT assays.
Protocol 1: MTT Cell Viability Assay [1][5][7][8]
Materials:
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[5]
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1][7]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[1][5] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
| Parameter | Recommendation | Rationale |
| Cell Density | 5,000-10,000 cells/well | Ensures cells are in the logarithmic growth phase during treatment. |
| Compound Concentrations | Logarithmic serial dilutions | Covers a wide range to accurately determine the IC50. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term cytotoxic effects. |
| Vehicle Control | DMSO concentration matched to the highest compound dose | Controls for any effects of the solvent on cell viability. |
Section 2: Mechanistic Insights - Unraveling the Mode of Action
Once the cytotoxic potential of this compound is established, the next critical step is to investigate its mechanism of action. Based on existing literature for similar indole derivatives, the primary hypotheses to test are the induction of cell cycle arrest and apoptosis.[2][3][4]
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: Cell cycle analysis is a powerful technique to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12] Propidium iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[13][14] By analyzing the fluorescence intensity of a population of cells using a flow cytometer, we can identify an accumulation of cells in a specific phase, which is indicative of cell cycle arrest.[11] For tubulin inhibitors, an arrest in the G2/M phase is expected.[2][3]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.
Protocol 2: Cell Cycle Analysis [1][14]
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 hours.[1] Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization, followed by centrifugation. Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[1] Incubate at -20°C for at least 2 hours (or overnight).[14]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution containing RNase A. The RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[14]
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.[1]
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
| Parameter | Recommendation | Rationale |
| Compound Concentrations | Centered around the IC50 | To observe dose-dependent effects on the cell cycle. |
| Fixation Method | Cold 70% ethanol | Preserves DNA integrity for accurate staining. |
| RNase A Treatment | Mandatory | Prevents PI from binding to double-stranded RNA, which would confound the results.[14] |
| Data Acquisition | Low flow rate | Improves the resolution of the DNA histogram and reduces the coefficient of variation (CV) of the G0/G1 peak.[13] |
Apoptosis Detection Assays
Scientific Rationale: Apoptosis, or programmed cell death, is a common outcome for cells treated with effective anticancer agents. Several methods can detect the hallmark features of apoptosis. The Annexin V assay is widely used for the detection of early apoptosis. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V, a protein with a high affinity for PS. Co-staining with a viability dye like propidium iodide (PI) or 7-AAD allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).
Experimental Workflow: Apoptosis Detection
Caption: Workflow for the detection of apoptosis using Annexin V and propidium iodide staining.
Protocol 3: Annexin V/PI Apoptosis Assay [15]
Materials:
-
Cancer cell line
-
Complete culture medium
-
This compound
-
FITC-Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with the compound as described in the cell cycle analysis protocol (Protocol 2, step 1).
-
Cell Harvesting: Collect both floating and adherent cells. It is crucial to handle cells gently during harvesting to avoid inducing mechanical membrane damage, which can lead to false-positive results.[16]
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[15]
-
Data Analysis: Create a quadrant plot to differentiate between viable (lower left), early apoptotic (lower right), late apoptotic/necrotic (upper right), and necrotic (upper left) cell populations.
| Parameter | Recommendation | Rationale |
| Cell Handling | Gentle trypsinization and centrifugation | Minimizes mechanical damage to the cell membrane that could expose PS and cause false positives.[16] |
| Controls | Untreated, single-stained (Annexin V only, PI only) | Essential for setting compensation and gates correctly during flow cytometry analysis. |
| Incubation Time | 15 minutes | Optimal for Annexin V binding without significant progression to secondary necrosis. |
| Time to Analysis | Within 1 hour | Prevents degradation of the signal and changes in the apoptotic state.[15] |
Section 3: Target Engagement and Validation
For compounds like this compound, which are hypothesized to act as tubulin inhibitors, directly or indirectly demonstrating engagement with this target in a cellular context provides strong mechanistic validation.
Scientific Rationale: Target engagement assays are crucial to confirm that a compound interacts with its intended molecular target within the complex environment of a living cell.[17][18] While direct biophysical methods can be complex, a functional readout of target engagement for tubulin inhibitors can be achieved by observing their effects on the microtubule network. A more advanced and direct method is the Cellular Thermal Shift Assay (CETSA), which is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[19][20]
Protocol 4: Immunofluorescence Staining of Microtubules
Materials:
-
Cancer cell line
-
Glass coverslips in a 24-well plate
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin)
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed cells on glass coverslips and allow them to adhere.
-
Compound Treatment: Treat cells with the compound at its IC50 concentration for a relevant time period (e.g., 16-24 hours). Include a vehicle control and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Fixation and Permeabilization: Wash the cells with PBS, fix them, and then permeabilize the cell membranes to allow antibody entry.
-
Blocking and Staining: Block non-specific antibody binding sites. Incubate with the primary anti-α-tubulin antibody, followed by incubation with the fluorescently-labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Analysis: Compare the microtubule structure in treated cells to the controls. Disruption of the filamentous network, depolymerization, and formation of aberrant mitotic spindles are indicative of tubulin-targeting activity.
Conclusion
The suite of assays detailed in these application notes provides a robust framework for characterizing the efficacy and mechanism of action of this compound and its derivatives. By systematically progressing from broad cytotoxicity screening to specific mechanistic assays like cell cycle analysis and apoptosis detection, researchers can build a comprehensive profile of a compound's cellular effects. Further validation through target engagement studies will solidify the understanding of its molecular interactions, providing the critical data necessary for informed decisions in the drug development pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nanocellect.com [nanocellect.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. A comprehensive guide to apoptosis detection [absin.net]
- 16. Apoptosis detection of adherent cells - Flow Cytometry [protocol-online.org]
- 17. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Target Engagement Assay Services [conceptlifesciences.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Phenyl-1H-indole-2-carbohydrazide Synthesis
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenyl-1H-indole-2-carbohydrazide. We will explore common synthetic routes, provide detailed experimental protocols, and offer robust troubleshooting advice to overcome challenges related to yield, purity, and scalability.
Synthesis Overview: A Two-Step Approach
The synthesis of this compound is most reliably achieved through a two-step process. This strategy ensures high purity of the intermediate and final products by separating the complexities of indole ring formation from the final hydrazinolysis.
-
Step 1: Fischer Indole Synthesis to form the core heterocyclic structure, typically yielding an ester at the C2 position (e.g., Ethyl 3-phenyl-1H-indole-2-carboxylate). This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone[1][2].
-
Step 2: Hydrazinolysis of the resulting ester. The ethyl or methyl ester is converted to the desired carbohydrazide by reaction with hydrazine hydrate[3][4].
General Reaction Scheme:
Caption: General two-step workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
The Fischer indole synthesis is a robust method for creating the indole core. The choice of acid catalyst is critical and can significantly impact yield and purity[5][6]. Polyphosphoric acid (PPA) and zinc chloride are common choices[2][7].
Materials:
-
Phenylhydrazine
-
Ethyl benzoylacetate
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Glacial Acetic Acid (optional solvent)
-
Ethanol (for recrystallization)
Procedure:
-
Hydrazone Formation (Optional Isolation): In a round-bottom flask, combine phenylhydrazine (1.0 eq) and ethyl benzoylacetate (1.0 eq) in glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. While the hydrazone can be isolated, it is common practice to proceed directly to the cyclization step[1].
-
Cyclization:
-
Using PPA: Cautiously add the hydrazone mixture to pre-heated polyphosphoric acid (PPA) at 80-100°C. Stir vigorously for 30-60 minutes. The reaction is often exothermic.
-
Using ZnCl₂: If proceeding from isolated hydrazone, mix it with anhydrous zinc chloride (2-3 eq) and heat the mixture to 150-170°C for 1-2 hours.
-
-
Work-up: After cooling, carefully pour the reaction mixture onto crushed ice with stirring. The crude product will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water. Recrystallize the crude solid from hot ethanol to yield pure ethyl 3-phenyl-1H-indole-2-carboxylate.
Protocol 2: Synthesis of this compound (Hydrazinolysis)
This step involves the nucleophilic acyl substitution of the ester with hydrazine. Using a large excess of hydrazine hydrate is crucial to drive the reaction to completion and maximize yield[8][9].
Materials:
-
Ethyl 3-phenyl-1H-indole-2-carboxylate
-
Hydrazine hydrate (80-99% solution in water)
-
Ethanol (96%) or Methanol
Procedure:
-
Reaction Setup: Dissolve ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in a minimum amount of ethanol in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine Addition: Add a significant excess of hydrazine hydrate (15-20 eq) to the solution[8]. A large excess helps to ensure the reaction goes to completion and minimizes reaction time.
-
Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot disappears.
-
Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath or refrigerator overnight. The product, this compound, will often precipitate as a white solid[3].
-
Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove excess hydrazine hydrate, followed by a wash with cold ethanol to remove any remaining impurities. Dry the product under vacuum.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Step 1: Fischer Indole Synthesis
Q1: My Fischer indole synthesis reaction resulted in a low yield or failed completely. What went wrong?
A1: Low yields in the Fischer indole synthesis can stem from several factors[10]:
-
Inappropriate Acid Catalyst: The acid may be too weak to promote the necessary tautomerization and[1][1]-sigmatropic rearrangement, or so strong that it causes degradation of your starting materials or product[5]. If using a Brønsted acid like H₂SO₄ is failing, consider a Lewis acid like ZnCl₂ or a dehydrating agent like PPA, which often give better results[2][6].
-
Reaction Temperature: The temperature must be high enough to overcome the activation energy for the rearrangement and cyclization. For ZnCl₂, temperatures of 150°C or higher are often required. For PPA, 80-100°C is typical. Insufficient heat will stall the reaction.
-
Water Contamination: The presence of water can interfere with the reaction, especially when using Lewis acid catalysts like ZnCl₂. Ensure all glassware is dry and use anhydrous reagents where possible.
-
Side Reactions: Phenylhydrazones can undergo N-N bond cleavage under harsh acidic conditions, which is a competing side reaction that reduces the yield of the desired indole[10].
Q2: I am getting a mixture of products that is difficult to purify. How can I improve selectivity?
A2: This is a common issue when using unsymmetrical ketones in the Fischer synthesis[6]. For the synthesis of 3-phenyl-1H-indole-2-carboxylate from ethyl benzoylacetate, regioselectivity is generally not an issue due to the inherent structure of the starting material. However, if impurities are forming, consider the following:
-
Purity of Starting Materials: Ensure your phenylhydrazine and ethyl benzoylacetate are pure. Impurities can lead to undesired side products.
-
Controlled Temperature: Avoid excessive temperatures, which can promote tar formation and decomposition. Gradually heat the reaction to the target temperature.
-
Purification Strategy: Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) is often necessary if recrystallization fails to yield a pure product.
Step 2: Hydrazinolysis
Q3: The conversion of my ester to the carbohydrazide is incomplete, even after a long reflux time. How can I drive the reaction to completion?
A3: Incomplete conversion is the most frequent issue in this step.
-
Insufficient Hydrazine: The most common cause is an insufficient excess of hydrazine hydrate. The reaction is an equilibrium, and a large excess is needed to push it towards the product. Increase the equivalents of hydrazine hydrate to 15-20x or even higher[8].
-
Solvent Choice: While ethanol is common, sometimes using no solvent (neat reflux) with a large excess of hydrazine hydrate can be effective, provided the starting ester is soluble enough at reflux temperature[8].
-
Reaction Time: While 4-6 hours is typical, some sterically hindered or less reactive esters may require longer reflux times (up to 24 hours). Continue to monitor by TLC.
Q4: My yield is low after work-up. Where could my product be going?
A4: Product loss can occur during work-up and purification.
-
Product Solubility: The carbohydrazide may have some solubility in the ethanol/water filtrate, especially if the volume is large. After filtering the initial precipitate, try concentrating the mother liquor under reduced pressure and cooling again to recover a second crop of crystals.
-
Premature Precipitation: If the product precipitates too quickly from the warm reaction mixture, it can trap impurities. It is often best to cool slowly to room temperature before moving to an ice bath to encourage the formation of purer, larger crystals.
-
Inadequate Quenching: Some product may be lost if the work-up involves an aqueous extraction where the product has partial solubility in the aqueous layer[11]. The precipitation method described in the protocol is generally preferred for this reason.
Caption: Troubleshooting flowchart for low yield in the hydrazinolysis step.
Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material for the Fischer indole synthesis? A1: Yes. The Fischer indole synthesis is versatile. It works with a wide range of substituted phenylhydrazines and various aldehydes or ketones[2]. Using a substituted phenylhydrazine will result in a substituted indole ring. The choice of the carbonyl partner is what defines the substituents at the C2 and C3 positions.
Q2: How do I remove the excess hydrazine hydrate after the reaction? A2: The most straightforward method is to wash the solid product with cold water during filtration, as hydrazine hydrate is highly water-soluble[8]. Avoid acidic washes (e.g., dilute HCl) to neutralize excess hydrazine, as this can form the corresponding salt of your amine-containing product, potentially making it water-soluble. Evaporation under reduced pressure can also remove hydrazine, but care must be taken as hydrazine is corrosive and toxic[11].
Q3: What are the optimal reaction conditions for hydrazide synthesis from an ester? A3: The optimal conditions can vary, but a general consensus from multiple sources points to a few key parameters for maximizing yield and reaction rate.
| Parameter | Recommended Condition | Rationale & References |
| Hydrazine Hydrate | 10-20 molar equivalents | A large excess drives the equilibrium towards the product side, ensuring complete conversion of the ester.[8][9] |
| Solvent | Ethanol, Methanol, or Neat | Alcohols are good solvents for both the ester and hydrazine. Neat (solvent-free) conditions can also be highly effective.[3][8] |
| Temperature | Reflux (80-100°C) | Provides the necessary activation energy for the nucleophilic attack on the ester carbonyl.[4] |
| Reaction Time | 3-12 hours | Dependent on the reactivity of the ester. Must be monitored by TLC to confirm the disappearance of the starting material.[3][8] |
Q4: Is it possible to synthesize the carbohydrazide directly from the indole-2-carboxylic acid? A4: Yes, this is possible using peptide coupling agents. The carboxylic acid can be activated with a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and then reacted with hydrazine to form the carbohydrazide[12]. However, this adds cost and complexity compared to the more common and economical ester-to-hydrazide route.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
troubleshooting common issues in indole-2-carbohydrazide synthesis
Welcome to the technical support resource for the synthesis of indole-2-carbohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. Indole-2-carbohydrazide serves as a critical building block for a wide range of pharmacologically active compounds, including anticancer and anti-inflammatory agents.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
The synthesis is typically a two-step process: (1) esterification of indole-2-carboxylic acid and (2) subsequent hydrazinolysis of the resulting ester. While seemingly straightforward, each step presents unique challenges that can impact yield and purity. This guide will address these issues systematically.
Core Synthesis Pathway
A general overview of the synthetic route is presented below. The process begins with the conversion of indole-2-carboxylic acid to its corresponding ethyl or methyl ester, which is then reacted with hydrazine hydrate to yield the final product.
Caption: General two-step synthesis of indole-2-carbohydrazide.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered during synthesis.
Part 1: Esterification of Indole-2-carboxylic Acid
This initial step is critical, and its success is often predicated on preventing the degradation of the starting material.
Q1: My Fischer esterification of indole-2-carboxylic acid results in a very low yield and a significant amount of a byproduct I suspect is indole. What is happening?
A1: The primary issue is likely acid- and heat-mediated decarboxylation of the starting material. Indole-2-carboxylic acid is notoriously prone to losing CO₂ to form indole, especially under harsh acidic conditions and elevated temperatures, which are characteristic of classic Fischer esterification.[3][4]
Causality & Mechanism: The electron-rich indole ring facilitates electrophilic attack at the C3 position. Protonation of the ring can lead to a cascade that results in the cleavage of the C2-carboxyl bond. While the esterification itself is an equilibrium reaction, the decarboxylation is irreversible and drives the loss of starting material.[4]
Caption: Competing reactions during the esterification step.
Troubleshooting Steps:
-
Modify Reaction Conditions:
-
Lower Temperature: Run the reaction at the lowest possible temperature that still allows for ester formation.
-
Use a Milder Acid Catalyst: While sulfuric acid is common, a less aggressive acid like p-toluenesulfonic acid (TsOH) may be preferable.[5]
-
Anhydrous HCl: Prepare a solution of anhydrous HCl in ethanol. This method can provide the necessary acidic environment with better control and often avoids the high temperatures associated with refluxing sulfuric acid mixtures.[6]
-
-
Alternative Esterification Methods: If decarboxylation remains a significant issue, avoid direct acid-catalyzed methods.
-
Two-Step via Acid Chloride: Convert the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[6] The acyl chloride is highly reactive and will readily form the ester upon addition of ethanol, often at room temperature. This completely bypasses the harsh acidic conditions that cause decarboxylation.
-
Coupling Agents: Use a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of the alcohol.[7] This method proceeds under mild, neutral conditions.
-
Q2: The esterification reaction seems to stall and never reaches completion, even after prolonged reflux. Why?
A2: This is a classic equilibrium problem. The Fischer esterification is a reversible reaction where the carboxylic acid and alcohol react to form an ester and water.[8][9] If water is not removed from the reaction mixture, the reverse reaction (ester hydrolysis) will occur, preventing the reaction from reaching completion.
Troubleshooting Steps:
-
Use Excess Alcohol: The most common strategy is to use the alcohol (e.g., ethanol) as the solvent. This large excess of one reactant shifts the equilibrium towards the product side, according to Le Châtelier's principle.[5]
-
Remove Water: For larger-scale reactions, use a Dean-Stark apparatus to azeotropically remove water as it is formed, which will continuously drive the reaction forward.[9]
-
Ensure Anhydrous Conditions: Use anhydrous alcohol and acid to minimize the initial concentration of water in the reaction.
Part 2: Hydrazinolysis of Ethyl Indole-2-carboxylate
This nucleophilic acyl substitution reaction converts the ester into the desired carbohydrazide.
Q3: My hydrazinolysis reaction is sluggish, or the yield of indole-2-carbohydrazide is low.
A3: This issue typically stems from insufficient reagent, inadequate reaction time/temperature, or premature product precipitation.
Causality & Mechanism: Hydrazinolysis is the nucleophilic attack of hydrazine on the ester's carbonyl carbon, leading to the displacement of the ethoxy group. This reaction requires sufficient thermal energy to overcome the activation barrier and a proper stoichiometric ratio to ensure the ester is fully consumed.
Troubleshooting Steps:
-
Increase Excess of Hydrazine Hydrate: A significant molar excess of hydrazine hydrate is often required to drive the reaction to completion. Ratios of 10-20 equivalents are not uncommon in literature procedures.[10][11]
-
Ensure Adequate Reflux: The reaction is typically performed at reflux in an alcohol solvent like ethanol.[12] Ensure the mixture is heated to a steady reflux (approx. 80°C for ethanol) for a sufficient duration (2-17 hours, depending on the substrate).[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Solvent Choice: Ethanol is the most common and effective solvent. It readily dissolves the starting ester and the hydrazine hydrate, facilitating the reaction.
Q4: A large amount of solid precipitates from my reaction mixture upon cooling. Is this normal?
A4: Yes, this is expected and desirable. Indole-2-carbohydrazide has poor solubility in ethanol, especially once cooled.[13] The reaction is often worked up by cooling the mixture in an ice bath, which causes the product to crystallize or precipitate out of the solution.[10] This simplifies isolation, as the solid can be collected by simple filtration.
Procedure: After TLC indicates the reaction is complete, cool the reaction flask to room temperature and then place it in an ice/water bath. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold ethanol or water to remove any residual hydrazine hydrate and other soluble impurities.
Part 3: General Issues & FAQs
Q5: What are the best practices for purifying the final indole-2-carbohydrazide product?
A5: The crude product obtained after filtration is often of high purity. However, if further purification is needed, recrystallization is the method of choice.
-
Solvent: Ethanol is a commonly used solvent for recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Washing: Ensure the filtered solid is thoroughly washed with cold solvent to remove any soluble impurities trapped on the crystal surface.
Q6: How should I store indole-2-carbohydrazide?
A6: The compound is a stable solid. However, as with most hydrazide derivatives, it is good practice to store it in a cool, dry place, sealed from moisture and light, to prevent potential degradation over long periods.[14][15] Recommended storage is in a desiccator at 2-8°C.[15]
Quantitative Data Summary
The following table summarizes typical reaction parameters gathered from various literature sources. Note that optimal conditions may vary based on specific substrate substitutions and scale.
| Parameter | Step 1: Fischer Esterification | Step 2: Hydrazinolysis |
| Key Reagents | Indole-2-carboxylic acid, Ethanol | Ethyl Indole-2-carboxylate, Hydrazine |
| Catalyst/Solvent | H₂SO₄ (catalytic), excess Ethanol | Ethanol |
| Reagent Ratio | N/A (Ethanol as solvent) | 1:10 to 1:20 (Ester:Hydrazine) |
| Temperature | Reflux (~80°C) | Reflux (~80°C) |
| Reaction Time | 5-10 hours (TLC monitoring) | 2-17 hours (TLC monitoring)[10][11] |
| Typical Yield | 70-85% (if decarboxylation is avoided) | >90%[10] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 1H-indole-2-carboxylate
This protocol is based on a standard Fischer esterification procedure, optimized to minimize decarboxylation.
-
To a 250 mL round-bottom flask, add 1H-indole-2-carboxylic acid (10.0 g, 62.1 mmol).
-
Add absolute ethanol (150 mL). The acid will not fully dissolve at this stage.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3.0 mL) dropwise with stirring.
-
Remove the flask from the ice bath and equip it with a reflux condenser.
-
Heat the mixture to a gentle reflux and maintain for 6-8 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The starting material should be consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into 500 mL of ice-cold water with stirring. A white solid should precipitate.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Dry the solid under vacuum to yield ethyl 1H-indole-2-carboxylate. The crude product can be used directly in the next step or recrystallized from ethanol/water if necessary.
Protocol 2: Synthesis of 1H-indole-2-carbohydrazide
This protocol is adapted from established literature methods.[10]
-
In a 250 mL round-bottom flask, suspend ethyl 1H-indole-2-carboxylate (10.0 g, 52.8 mmol) in ethanol (50 mL).
-
Add hydrazine monohydrate (99%, 25 mL, approx. 515 mmol, ~10 equivalents) to the suspension.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The solid should dissolve as the reaction proceeds.
-
Maintain the reflux for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, and then place it in an ice/water bath for 30-60 minutes to maximize precipitation.
-
Collect the resulting white, crystalline solid by vacuum filtration.
-
Wash the solid product on the filter with a small amount of ice-cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to afford 1H-indole-2-carbohydrazide in excellent yield.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 1H-Indole-2-carbohydrazide | 5055-39-0 [sigmaaldrich.com]
Technical Support Center: Synthesis of 3-Phenyl-1H-indole-2-carbohydrazide
Welcome to the technical support center for the synthesis of 3-phenyl-1H-indole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic protocols, improve yields, and ensure the highest purity of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a discussion of potential causes and actionable solutions.
Issue 1: Low or No Yield of this compound
Question: I am following a standard protocol involving the reaction of ethyl 3-phenyl-1H-indole-2-carboxylate with hydrazine hydrate, but my yield is consistently low. What could be the issue?
Answer: Low yields in this hydrazinolysis reaction can stem from several factors, ranging from reagent quality to reaction conditions. Let's break down the potential causes and their remedies.
Potential Cause 1: Incomplete Reaction
The conversion of the ester to the hydrazide may not be reaching completion. This can be due to insufficient reaction time or suboptimal temperature.
Solution:
-
Monitor the reaction progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material (the ester). A common mobile phase for this system is a mixture of ethyl acetate and hexane.
-
Extend the reaction time: If the starting material is still present after the recommended reaction time, consider extending it. Some reactions may require stirring at room temperature for up to 24 hours.[1]
-
Increase the reaction temperature: If extending the time at room temperature is ineffective, gently heating the reaction mixture to 50 °C can increase the reaction rate.[2] However, be cautious, as excessive heat can lead to side product formation.
Potential Cause 2: Degradation of Starting Material or Product
Indole derivatives can be sensitive to strongly acidic or basic conditions and prolonged exposure to high temperatures.
Solution:
-
Ensure high-purity reagents: Use freshly opened or properly stored hydrazine hydrate. Old or improperly stored hydrazine can contain impurities that may interfere with the reaction.
-
Control the temperature: Avoid excessive heating. If heating is necessary, maintain a consistent and moderate temperature.
Potential Cause 3: Inefficient Precipitation or Isolation
The product, this compound, is typically isolated by precipitation from the reaction mixture. Inefficient precipitation will lead to a loss of product.
Solution:
-
Optimize the precipitation process: After the reaction is complete, adding the mixture to cold water or crushed ice can facilitate the precipitation of the product.[1][2]
-
Ensure complete precipitation: Allow sufficient time for the product to fully precipitate before filtration. Cooling the mixture in an ice bath can aid this process.
-
Wash the precipitate correctly: Wash the filtered solid with cold water to remove any residual hydrazine or other water-soluble impurities. Avoid using solvents in which the product is soluble.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Issue 2: Impure Product Obtained
Question: My final product shows multiple spots on TLC, even after recrystallization. How can I improve its purity?
Answer: The presence of impurities can be due to side reactions or incomplete removal of starting materials or byproducts.
Potential Cause 1: Unreacted Starting Material
The most common impurity is the starting ethyl 3-phenyl-1H-indole-2-carboxylate.
Solution:
-
Optimize reaction conditions: As discussed in the low yield section, ensure the reaction goes to completion by monitoring with TLC and adjusting the reaction time and temperature accordingly.
-
Effective washing: During work-up, ensure the precipitate is thoroughly washed to remove any soluble starting material.
Potential Cause 2: Formation of Side Products
Side reactions can occur, especially if the reaction temperature is too high or if there are impurities in the starting materials.
Solution:
-
Purification by recrystallization: Choose an appropriate solvent system for recrystallization. Ethanol is often a good choice for indole derivatives.[3] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Column chromatography: If recrystallization is ineffective, column chromatography is a more rigorous purification method. A silica gel column with an ethyl acetate/hexane gradient can be used to separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently reported method is the hydrazinolysis of a corresponding 3-phenyl-1H-indole-2-carboxylate ester (e.g., methyl or ethyl ester) with hydrazine hydrate in a suitable solvent like ethanol.[1][3] An alternative route involves the coupling of 3-phenyl-1H-indole-2-carboxylic acid with a hydrazine derivative using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).[4][5]
Q2: What are the key reaction parameters to control for optimal yield and purity?
A2: The key parameters are:
-
Reaction Temperature: Room temperature is often sufficient, but gentle heating (around 50 °C) can be employed to speed up the reaction.[2]
-
Reaction Time: This can range from 6 to 24 hours.[1] It is crucial to monitor the reaction's progress using TLC.
-
Solvent: Ethanol is a commonly used solvent for this reaction.[1][3]
-
Purity of Reagents: High-purity starting materials are essential to prevent side reactions.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
IR Spectroscopy: To identify key functional groups like N-H and C=O stretches.
-
Mass Spectrometry: To confirm the molecular weight of the compound.[4]
-
| Property | Typical Value |
| Melting Point | Varies depending on purity and specific derivative, but often >200 °C. |
| ¹H NMR (DMSO-d₆) | Signals for aromatic protons, indole NH, and hydrazide NH₂ protons. |
| ¹³C NMR (DMSO-d₆) | Signals for aromatic carbons and the carbonyl carbon. |
| IR (KBr, cm⁻¹) | Peaks around 3200-3400 (N-H), 1630-1680 (C=O). |
Q4: Are there any safety precautions I should be aware of?
A4: Yes, hydrazine hydrate is toxic and corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Experimental Protocols
Protocol 1: Synthesis via Hydrazinolysis of Ethyl 3-Phenyl-1H-indole-2-carboxylate
This protocol is adapted from methodologies described in the literature.[1][3]
Materials:
-
Ethyl 3-phenyl-1H-indole-2-carboxylate
-
Hydrazine hydrate (80-99% solution)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-phenyl-1H-indole-2-carboxylate (1 equivalent) in ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 10-20 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting ester spot disappears.
-
Once the reaction is complete, pour the mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Dry the product under vacuum to obtain this compound.
-
If necessary, recrystallize the crude product from ethanol to improve purity.
General Reaction Scheme
Caption: General synthesis of this compound.
References
- 1. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 3-Phenyl-1H-indole-2-carbohydrazide
Welcome to the technical support center for the purification of 3-phenyl-1H-indole-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. The following question-and-answer format addresses common challenges and provides field-proven solutions.
Troubleshooting Guide
Question 1: My crude this compound appears as a sticky oil or an intractable solid that is difficult to handle. What are the initial steps to purify it?
Answer:
This is a common issue, often arising from residual solvents, starting materials, or by-products. The initial approach should focus on safely converting the crude material into a solid that can be further purified.
Initial Work-up Protocol:
-
Solvent Removal: Ensure all volatile solvents from the reaction (e.g., ethanol, DMF) are thoroughly removed under reduced pressure. Co-evaporation with a high-boiling point solvent like toluene can help remove traces of lower-boiling solvents.
-
Trituration: This technique is highly effective for inducing crystallization and removing soluble impurities.
-
Place the crude oil/solid in a flask.
-
Add a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Good starting choices include diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.
-
Stir the mixture vigorously with a spatula or magnetic stirrer. The desired compound should precipitate as a solid.
-
Filter the solid, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
Causality: The choice of trituration solvent is critical. The solvent should be non-reactive and have a low boiling point for easy removal. The principle relies on the differential solubility of the product and impurities.
Question 2: I'm performing column chromatography to purify this compound, but I'm getting poor separation or the compound is streaking on the column. What are the likely causes and solutions?
Answer:
Poor separation and streaking during column chromatography are frequent challenges. These issues typically stem from improper solvent system selection, column packing, or compound characteristics.
Troubleshooting Column Chromatography:
| Problem | Potential Cause | Solution |
| Poor Separation (Overlapping Spots) | Inappropriate solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound. A common eluent system for indole derivatives is a gradient of ethyl acetate in hexanes[1]. For more polar compounds, a small percentage of methanol in dichloromethane can be effective. |
| Streaking/Tailing | Compound is too polar for the eluent or is interacting strongly with the silica gel. | Add a small amount of a polar modifier to the eluent. For acidic compounds, a few drops of acetic acid can help. For basic compounds like hydrazides, adding a small amount of triethylamine (0.1-1%) can significantly improve peak shape by neutralizing acidic sites on the silica gel. |
| The sample is overloaded on the column. | Use an appropriate amount of silica gel relative to the sample (typically a 50:1 to 100:1 ratio by weight). | |
| Poorly packed column. | Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred. |
Expert Insight: The indole nitrogen and the hydrazide group can interact with the acidic silica gel, leading to tailing. The addition of a basic modifier like triethylamine can often resolve this issue.
Workflow for Optimizing Column Chromatography
Caption: Workflow for optimizing column chromatography purification.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best recrystallization solvent for this compound?
Answer:
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole-2-carbohydrazide derivatives, polar protic solvents are often a good choice.
Recommended Solvents for Recrystallization:
-
Ethanol or Methanol: These are excellent starting points. Dissolve the crude product in a minimal amount of hot ethanol or methanol and allow it to cool slowly to form crystals.
-
Ethanol/Water Mixture: If the compound is too soluble in pure ethanol, adding water dropwise to the hot ethanolic solution until turbidity persists can induce crystallization upon cooling.
-
Ethyl Acetate: This can also be an effective solvent, particularly for removing more polar impurities.
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimum amount of the chosen solvent at its boiling point.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. For better crystal formation, you can then place it in an ice bath or refrigerator.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
FAQ 2: My final product is pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?
Answer:
Broad peaks in an NMR spectrum, especially for the N-H protons of the indole and hydrazide moieties, can be due to several factors:
-
Restricted Rotation: The amide bond in the carbohydrazide can exhibit restricted rotation, leading to the presence of rotamers that can broaden the signals of nearby protons.
-
Hydrogen Bonding: Intermolecular hydrogen bonding can also lead to peak broadening. This is often concentration-dependent.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Proton Exchange: The N-H protons can exchange with residual water or acidic/basic impurities in the NMR solvent, which can also broaden their signals.
Troubleshooting Broad NMR Peaks:
-
Run a Dilute Sample: If the broadening is due to intermolecular hydrogen bonding, diluting the sample may result in sharper peaks.
-
Variable Temperature NMR: Acquiring the spectrum at a higher temperature can sometimes overcome the effects of restricted rotation, leading to sharper signals.
-
D₂O Exchange: Adding a drop of deuterium oxide (D₂O) to the NMR tube will cause the exchangeable N-H protons to be replaced by deuterium, and their signals will disappear from the ¹H NMR spectrum. This can help confirm the identity of these peaks and simplify the spectrum.
-
Purification Check: If paramagnetic impurities are suspected, re-purifying the sample, for instance, by passing it through a short plug of silica gel, might be beneficial.
FAQ 3: What are the common impurities I should expect during the synthesis and purification of this compound?
Answer:
The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of the corresponding ester (e.g., ethyl 3-phenyl-1H-indole-2-carboxylate) with hydrazine hydrate.
Potential Impurities:
-
Unreacted Starting Ester: The starting ester is a common impurity if the reaction does not go to completion. It can be detected by ¹H NMR (presence of ethyl or methyl signals) and is generally less polar than the desired hydrazide.
-
Side Products from Hydrazine: Hydrazine can sometimes react with itself or other electrophiles present.
-
Oxidation Products: Indoles can be susceptible to oxidation, especially if exposed to air and light for extended periods. This can lead to colored impurities.
-
Residual Solvents: As mentioned earlier, residual solvents from the reaction or purification can be present.
Detection and Removal:
-
TLC: Use a UV lamp to visualize the spots. Indole derivatives are typically UV-active. Different staining agents can also be used to visualize impurities.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities.
-
LC-MS: Liquid chromatography-mass spectrometry can help identify the molecular weights of impurities, aiding in their structural elucidation.
Most of these impurities can be effectively removed by a combination of trituration, column chromatography, and recrystallization as described in this guide.
Logical Framework for Purity Assessment
Caption: Decision-making workflow for assessing product purity.
References
overcoming solubility issues with 3-phenyl-1H-indole-2-carbohydrazide in assays
Technical Support Center: 3-Phenyl-1H-indole-2-carbohydrazide
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this compound (CAS: 105492-12-4) in their experimental workflows.[1][2] The unique chemical structure of this compound, while promising for various therapeutic applications, frequently presents a significant hurdle: poor aqueous solubility.[3][4]
This document provides a series of troubleshooting strategies and in-depth protocols to help you overcome these solubility issues, ensuring the reliability and reproducibility of your assay results. We will move from foundational questions to advanced solubilization techniques, explaining the scientific principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: My this compound stock is clear in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?
This is a classic case of "solvent shock" or "kinetic solubility" failure.[5] Your compound is highly soluble in an aprotic organic solvent like Dimethyl Sulfoxide (DMSO) but has very low intrinsic solubility in water.[5] When you introduce a small volume of your concentrated DMSO stock into a large volume of aqueous buffer, the solvent environment changes drastically and abruptly. The DMSO rapidly disperses, leaving the compound molecules in a now-hostile aqueous environment where they exceed their solubility limit and crash out of solution as a precipitate.[6]
Q2: What is the best way to prepare my initial stock solution?
For most small molecules with low aqueous solubility, 100% DMSO is the recommended starting solvent due to its excellent power to dissolve a wide range of organic molecules.[7][8]
-
Best Practice: Before starting your experiments, determine the maximum solubility of your compound batch in DMSO. Start by attempting to dissolve a known amount to a high concentration (e.g., 20-50 mM). If it doesn't fully dissolve, you may need to gently warm the solution (e.g., 37°C water bath) and vortex. If precipitation occurs upon returning to room temperature or during freeze-thaw cycles, you are likely exceeding its thermodynamic solubility limit in DMSO.[9] Always visually inspect your stock for precipitate before use.[6]
Q3: What is the maximum final concentration of DMSO I can have in my assay?
This is a critical parameter that requires careful optimization. While a higher DMSO concentration can help maintain compound solubility, it can also interfere with the biological assay itself.
-
General Guideline: Aim for a final DMSO concentration of ≤ 0.5% . Many cell-based and enzymatic assays can tolerate up to 1%, but this must be validated.[5][10]
-
Critical Control: The final DMSO concentration must be identical in all wells, including your vehicle controls, to normalize for any solvent-induced effects on the cells or proteins.[5][10] High concentrations of DMSO can alter protein conformation, destabilize targets, or induce stress or toxicity in cells, leading to confounding results.[8][11][12]
Q4: My stock solution in DMSO shows crystals after being stored in the freezer. Is it still usable?
This indicates that the compound may have precipitated out during the freeze-thaw cycle.
-
Solution: Before use, bring the vial to room temperature and then gently warm it in a 37°C water bath for 5-10 minutes. Vortex thoroughly to ensure all crystals are redissolved. Visually inspect the solution against a light source to confirm it is clear.
-
Prevention: To avoid this issue, it is highly recommended to aliquot your main stock solution into smaller, single-use volumes. This prevents repeated freeze-thaw cycles of the primary stock, which is a common cause of compound precipitation and degradation.[6]
Troubleshooting Guide: A Systematic Approach to Solubilization
If basic optimization of your DMSO concentration is insufficient, a more systematic approach is required. The following workflow will guide you through advanced strategies to maintain the solubility of this compound in your assay.
Caption: Troubleshooting workflow for addressing compound precipitation.
Step 1: Optimizing the Dilution Protocol to Avoid Solvent Shock
Before employing additives, ensure your dilution technique is optimized. The goal is to disperse the DMSO stock as quickly and evenly as possible to avoid localized high concentrations of the compound.
Protocol: Optimized Dilution
-
Pre-warm the Assay Buffer/Media: Ensure your aqueous buffer or cell culture media is at the final experimental temperature (e.g., 37°C) before adding the compound. Solubility is often temperature-dependent.
-
Use Intermediate Dilution (Optional but Recommended): Instead of adding the 100% DMSO stock directly into the final large volume, first perform an intermediate dilution. For example, dilute the stock 1:10 in pre-warmed buffer/media. Vortex this intermediate solution gently.
-
Add Dropwise While Agitating: Add the DMSO stock (or the intermediate dilution) slowly and dropwise to the final volume of assay buffer while gently vortexing or swirling the tube/plate. This rapid mixing is crucial to prevent precipitation.[6]
Step 2: Employing Solubilizing Excipients
If optimized dilution is not sufficient, the next step is to modify the assay buffer with solubilizing agents. The choice of agent depends heavily on the assay type.
Co-solvents are water-miscible organic solvents that, when added in small quantities, can increase the solubility of hydrophobic compounds.[13]
| Agent | Typical Final Conc. | Pros | Cons / Cautions | Best For |
| Ethanol | 1-2% | Effective, common lab reagent. | Can be toxic to cells at higher concentrations; may affect enzyme activity.[14][15] | Cell-based and biochemical assays (with validation). |
| PEG-400 | 1-5% | Low toxicity, good solubilizer. | Can increase viscosity; may interfere with some detection methods. | Cell-based and biochemical assays. |
| Glycerol | 1-5% | Can help stabilize proteins. | High viscosity; may not be as effective as other co-solvents for highly lipophilic compounds.[16] | Primarily biochemical assays. |
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can encapsulate poorly soluble molecules, like this compound, forming an "inclusion complex" that is water-soluble.[][20][21] This is often the most effective and biologically compatible method. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[]
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol: Preparation of a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) stock solution of HP-β-CD in your assay buffer. Gentle warming may be required to fully dissolve the cyclodextrin.
-
Add Compound Stock: Add your concentrated this compound stock (in DMSO) directly to the HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., >100:1).
-
Equilibrate: Allow the mixture to equilibrate for at least 1 hour at room temperature with gentle agitation (e.g., on a rocker or shaker). This allows time for the inclusion complexes to form.
-
Final Dilution: Use this compound-cyclodextrin solution for serial dilutions in your assay.
-
Control: Remember to prepare a vehicle control that contains the same final concentration of both DMSO and HP-β-CD.[10][22]
Non-ionic surfactants like Tween-20 or Triton X-100 can form micelles that solubilize hydrophobic compounds. This method is generally not suitable for cell-based assays , as concentrations high enough to form micelles are often cytotoxic.[23]
-
Usage: For in vitro enzymatic or binding assays, adding 0.01% - 0.05% (v/v) Tween-20 to the assay buffer can be very effective.[23] Always confirm that the surfactant does not inhibit your enzyme or disrupt the protein-protein interaction you are studying.
Final Validation: The Essential Last Step
After identifying a successful solubilization strategy, you must perform a final validation. Run a full set of controls containing the exact concentration of all solvents and excipients (DMSO, co-solvents, cyclodextrins, etc.) that are in your experimental wells. This control is essential to confirm that your solubilization system does not, by itself, produce a false positive or false negative result in your assay.
By applying these systematic troubleshooting principles, you can overcome the solubility challenges posed by this compound, leading to more accurate and reliable data in your research.
References
- 1. 105492-12-4|this compound|BLD Pharm [bldpharm.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. quora.com [quora.com]
- 12. mdpi.com [mdpi.com]
- 13. Cosolvent - Wikipedia [en.wikipedia.org]
- 14. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 15. researchgate.net [researchgate.net]
- 16. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. touroscholar.touro.edu [touroscholar.touro.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Protocols for Biological Testing of Indole Compounds
Introduction: Navigating the Nuances of Indole Compound Testing
Welcome to the technical support center for the biological evaluation of indole-based compounds. Indole and its derivatives represent a cornerstone of modern drug discovery, forming the structural backbone of numerous natural products and synthetic drugs with applications in oncology, neurology, and infectious diseases[1]. Their unique chemical structure, a fusion of a benzene and a pyrrole ring, endows them with diverse biological activities but also presents specific challenges in experimental design[1].
This guide is structured to address the most common issues encountered by researchers. As your virtual application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot effectively and generate robust, reproducible data. We will move from the foundational—proper compound handling—to the complexities of assay interference and data interpretation.
Section 1: Compound Handling & Solubility: The Root of Reproducibility
Poor solubility is the most frequent impediment in the biological testing of indole derivatives.[2][3] The planar, hydrophobic nature of the indole core is often the primary cause[4]. Inadequate dissolution leads to underestimated potency, high data variability, and misleading structure-activity relationships (SAR)[3][5].
Frequently Asked Questions (FAQs)
Q1: My indole compound won't dissolve in aqueous buffers. What is the best solvent to prepare a stock solution?
A1: The standard and most recommended initial solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO)[4][6]. It is a powerful, water-miscible organic solvent capable of dissolving a wide array of nonpolar compounds[4].
-
Expertise & Causality: DMSO is effective due to its polar aprotic nature, which can disrupt the intermolecular forces between hydrophobic indole molecules. The goal is to create a concentrated stock (e.g., 10-50 mM) that can be serially diluted into your aqueous assay medium[2][7].
-
Trustworthiness (Self-Validation): Always prepare a negative control using your final assay medium containing the same final concentration of DMSO that is in your treatment wells[8]. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity or off-target effects[8][9].
Q2: My compound dissolves in DMSO, but precipitates immediately when I dilute it into my cell culture medium. What should I do?
A2: This is a classic sign that you have exceeded the thermodynamic aqueous solubility of your compound. The DMSO concentration drops upon dilution, and the water in the medium cannot keep the hydrophobic compound in solution.
-
Expertise & Causality: The key is to manage the transition from a high-DMSO environment to a high-aqueous environment more gradually. A stepwise dilution can help[8]. For example, instead of a direct 1:1000 dilution, perform an intermediate dilution in a small volume of medium or PBS.
-
Troubleshooting Workflow: If precipitation persists, more advanced formulation strategies are necessary. Consider the use of co-solvents or excipients.
Troubleshooting Guide: Compound Precipitation
This workflow provides a systematic approach to resolving precipitation issues upon dilution of a DMSO stock.
Caption: Troubleshooting workflow for compound precipitation.
Quantitative Data Summary: Solubilization Strategies
| Strategy | Agent | Typical Final Concentration | Mechanism of Action | Key Consideration |
| Co-Solvent | DMSO | < 0.5%[8] | Reduces overall polarity of the aqueous medium. | Potential for cell toxicity at higher concentrations. |
| Surfactant | Pluronic® F-68 | 0.02 - 0.1% | Forms micelles that encapsulate the hydrophobic compound. | Can interfere with membrane-based assays. |
| Complexation | HP-β-Cyclodextrin | 1-5 mM | Forms a water-soluble inclusion complex with the indole moiety.[4][10] | Can extract cholesterol from cell membranes. |
Section 2: In Vitro Assay Refinement & Troubleshooting
Once solubility is addressed, the focus shifts to ensuring the biological data is accurate and not an artifact of compound interference. Indole scaffolds can interact with assay components, leading to false positives or negatives.
Frequently Asked Questions (FAQs)
Q1: I'm seeing cytotoxicity with my indole compound in an MTT assay, but I'm not sure if it's real. How can I validate this?
A1: This is an excellent and critical question. The MTT assay relies on cellular metabolic activity (specifically, mitochondrial reductases) to convert the yellow tetrazolium salt into purple formazan crystals. Some compounds can interfere with this process chemically, mimicking a biological effect[11].
-
Expertise & Causality: Indole derivatives, particularly those with electron-donating groups, can possess intrinsic reducing potential. This can lead to direct, non-enzymatic reduction of the MTT reagent, causing a false signal of high cell viability. Conversely, some compounds can inhibit the reductases without being cytotoxic, leading to a false positive for cytotoxicity.
-
Trustworthiness (Self-Validation): The best practice is to confirm cytotoxicity with an orthogonal assay that uses a different mechanism. A membrane-integrity assay, such as a Lactate Dehydrogenase (LDH) release assay, is an excellent choice. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. Its measurement provides a direct readout of cell death, independent of metabolic activity. Comparing MTT and LDH results is a robust method for validating cytotoxic hits.
Q2: My indole compound is fluorescent. How does this affect my experiments?
A2: Autofluorescence is a known characteristic of the indole ring system and can be a significant source of interference in fluorescence-based assays (e.g., reporter assays, calcium imaging, immunofluorescence)[12][13].
-
Expertise & Causality: The indole scaffold has its own excitation and emission spectra[12]. If these spectra overlap with those of your assay's fluorescent probes, the instrument will detect the compound's signal alongside the probe's, leading to artificially high readings.
-
Troubleshooting:
-
Run a "Compound Only" Control: Before your main experiment, run a plate that includes wells with your compound in assay buffer/medium but without cells or other reagents. This will quantify the background fluorescence from your compound.
-
Spectral Shift: If possible, choose fluorescent probes with excitation/emission spectra that do not overlap with your indole derivative's intrinsic fluorescence.
-
Switch to a Luminescent Readout: If autofluorescence is insurmountable, switching to a luminescence-based assay (e.g., a luciferase reporter assay instead of a GFP reporter) is often the most effective solution, as luminescence is a chemical light-generating reaction and is not susceptible to fluorescence interference.
-
Signaling Pathway: Common Target for Indole Compounds
Many indole compounds are known to modulate cell signaling pathways, often by inhibiting protein kinases or interacting with nuclear receptors[14][15]. For example, many indole derivatives are designed as kinase inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Section 3: Detailed Experimental Protocol
This section provides a detailed protocol for a common cell-based assay, highlighting critical steps relevant to testing indole compounds.
Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a reliable alternative to the MTT assay for assessing cytotoxicity. It relies on the ability of the SRB dye to bind to protein basic amino acid residues in cells that have been fixed with trichloroacetic acid (TCA). It is less susceptible to interference from reducing compounds.[16]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., MCF-7, HeLa)[17]
-
Complete culture medium
-
Indole compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader (510 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment and recovery.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of your indole compound in complete culture medium from your DMSO stock. Crucially, ensure the final DMSO concentration in all wells (including vehicle control) is identical and ≤0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium + DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for the desired exposure time (e.g., 48-72 hours).[16]
-
-
Cell Fixation:
-
Gently aspirate the culture medium.
-
Add 100 µL of ice-cold 10% TCA to each well to fix the cells to the plate.
-
Incubate at 4°C for 1 hour.[16]
-
-
Washing:
-
Carefully wash the plates five times with slow-running tap water to remove TCA and unbound cells.
-
Allow the plates to air dry completely at room temperature. This step is critical.
-
-
Staining:
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.[16]
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air dry completely.
-
-
Solubilization and Readout:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell survival relative to the vehicle-treated control cells.
-
Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
References
- 1. news-medical.net [news-medical.net]
- 2. benchchem.com [benchchem.com]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. phytotechlab.com [phytotechlab.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. emulatebio.com [emulatebio.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Photophysics of indole-2-carboxylic acid in an aqueous environment studied by fluorescence spectroscopy in combination with ab initio calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Gold-Containing Indoles as Anti-Cancer Agents that Potentiate the Cytotoxic Effects of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
Technical Support Center: Enhancing the Stability of 3-Phenyl-1H-indole-2-carbohydrazide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phenyl-1H-indole-2-carbohydrazide derivatives. This guide is designed to provide you with in-depth troubleshooting advice and practical solutions to enhance the stability of these promising compounds during your experiments. Our approach is rooted in established scientific principles and field-proven insights to ensure the integrity and reproducibility of your research.
Introduction: Understanding the Core Stability Challenges
The this compound scaffold is a cornerstone in the development of new therapeutic agents, notably as tubulin inhibitors for anticancer applications.[1][2][3][4] However, the inherent chemical functionalities of this scaffold—the indole ring and the carbohydrazide moiety—present specific stability challenges. The indole nucleus is susceptible to oxidation, while the carbohydrazide group can undergo hydrolysis and oxidative degradation.[5][6][7][8] This guide will help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the stability of these derivatives.
Q1: My freshly prepared stock solution of a this compound derivative is showing a yellow or brownish tint. What could be the cause?
A1: The development of color in your solution is a common indicator of oxidative degradation of the indole ring. The pyrrole ring of the indole nucleus is electron-rich and susceptible to oxidation, which can lead to the formation of colored oligomeric or polymeric species.[5][7] This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.
Q2: I'm observing a precipitate forming in my aqueous buffer solution containing the compound, even at concentrations where it should be soluble. Why is this happening?
A2: Precipitate formation can stem from a few sources. Firstly, poor solubility in aqueous media is a known challenge for many indole derivatives.[9] Secondly, the carbohydrazide moiety can be unstable in solution, potentially leading to the formation of insoluble degradation products.[10][11] It is also possible that the precipitate is a less soluble salt form of the compound, depending on the pH of your buffer.
Q3: After storing my compound in DMSO at -20°C for a few weeks, I see additional peaks in my HPLC chromatogram. Is DMSO a suitable solvent for long-term storage?
A3: While DMSO is a common solvent, it is not always inert. It can contain trace amounts of water and peroxides, which can contribute to the degradation of sensitive compounds over time. The appearance of new peaks suggests that your compound may be undergoing slow degradation even under standard storage conditions. For long-term storage, it is advisable to store the compound as a dry powder at low temperatures and protected from light.
In-Depth Troubleshooting Guides
This section provides a systematic approach to identifying and resolving more complex stability issues.
Issue 1: Rapid Degradation in Aqueous Media During Biological Assays
You notice a significant loss of your compound's activity or a change in its analytical profile during the course of a multi-hour or multi-day cell-based assay.
The primary culprits for degradation in aqueous buffers are hydrolysis and oxidation. The carbohydrazide linkage is susceptible to hydrolysis, particularly at non-neutral pH, while the indole ring is prone to oxidation, which can be catalyzed by components in the cell culture media.
To systematically diagnose the issue, a forced degradation study is recommended.[12][13][14] This involves subjecting the compound to a range of stress conditions to identify its vulnerabilities.
dot graph TD { A[Start: Compound Instability Observed] --> B{Perform Forced Degradation Study}; B --> C[Acidic Hydrolysis(e.g., 0.1M HCl)]; B --> D[Basic Hydrolysis(e.g., 0.1M NaOH)]; B --> E[Oxidative Degradation(e.g., 3% H₂O₂)]; B --> F[Photostability(ICH Q1B Guidelines)]; B --> G[Thermal Stress(e.g., 60°C)]; C --> H{Analyze Samples by HPLC-MS}; D --> H; E --> H; F --> H; G --> H; H --> I[Identify Degradation Products & Pathways]; I --> J[Implement Stabilization Strategy];
}
Caption: Diagnostic workflow for investigating compound instability.
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photostability: Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to light conditions as specified in ICH Q1B guidelines.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method, preferably with mass spectrometry (HPLC-MS) detection to identify degradation products.[15][16][17]
-
pH Optimization: Based on the hydrolysis data, adjust the pH of your experimental buffers to a range where the compound shows maximum stability.
-
Antioxidant Addition: If oxidative degradation is prominent, consider adding antioxidants like ascorbic acid or erythorbic acid to your formulations, where compatible with your experimental system.[11]
-
Excipient Screening: For pre-formulation studies, screen for stabilizing excipients. Certain polymers or cyclodextrins may enhance stability by encapsulating the drug molecule.
Issue 2: Inconsistent Results and Poor Reproducibility in Potency Assays
You observe significant variability in the IC50 values or other potency metrics of your this compound derivatives across different experimental runs.
Inconsistent results often point to underlying stability issues that manifest differently with minor variations in experimental conditions (e.g., incubation times, solution preparation methods, or age of stock solutions). The degradation of the parent compound to less active or inactive species can lead to an apparent loss of potency.
Based on the known chemistry of indoles and carbohydrazides, two primary degradation pathways are likely for this class of compounds.
Caption: Potential degradation pathways for this compound derivatives.
-
Freshly Prepared Solutions: Always use freshly prepared solutions of your test compounds for biological assays. Avoid using stock solutions that have been stored for extended periods, especially in solvents prone to peroxide formation.
-
Standardized Protocols: Strictly adhere to standardized protocols for solution preparation and handling. Document the source and age of all reagents and solvents.
-
In-Assay Stability Assessment: Include control experiments to assess the stability of your compound under the exact conditions of your assay. This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing its concentration by HPLC.
The following table summarizes hypothetical data from a stability study, illustrating the importance of proper storage.
| Storage Condition | Solvent | Duration | Purity (%) | Major Degradant Peak Area (%) |
| -80°C, Dark | Anhydrous DMSO | 6 months | >99 | <0.1 |
| -20°C, Dark | Standard DMSO | 6 months | 95.2 | 3.5 (Oxidative Adduct) |
| 4°C, Dark | Aqueous Buffer (pH 7.4) | 1 week | 88.7 | 9.8 (Hydrolysis Product) |
| Room Temp, Light | Methanol | 24 hours | 92.1 | 6.2 (Photodegradation Product) |
This data clearly indicates that storage at ultra-low temperatures in an anhydrous solvent is optimal for preserving the integrity of the compound.
Conclusion
Enhancing the stability of this compound derivatives is crucial for obtaining reliable and reproducible data in drug discovery and development. By understanding the potential degradation pathways and implementing systematic troubleshooting and stabilization strategies, researchers can ensure the quality of their experimental results. This guide provides a framework for addressing common stability challenges, from initial observations of degradation to the implementation of robust experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jinjingchemical.com [jinjingchemical.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JP6518822B1 - Method for stabilizing carbohydrazide - Google Patents [patents.google.com]
- 11. JP6457135B1 - Carbohydrazide-containing composition and method for stabilizing carbohydrazide - Google Patents [patents.google.com]
- 12. scispace.com [scispace.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. ijmr.net.in [ijmr.net.in]
- 16. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Analytical Methods for 3-Phenyl-1H-Indole-2-Carbohydrazide
Welcome to the technical support center for the analytical characterization of 3-phenyl-1H-indole-2-carbohydrazide. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into method optimization and troubleshooting, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to develop robust, reliable, and validated analytical methods for this important molecular scaffold.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when beginning analytical work with this compound.
Q1: What are the key physicochemical properties of this compound that influence analytical method development?
A1: Understanding the molecule's structure is the foundation of any good analytical method. This compound (MW: 251.29 g/mol ) has several features that dictate its analytical behavior[1]:
-
Indole Ring System: The indole core is a weakly acidic, electron-rich aromatic system. The N-H proton can engage in hydrogen bonding and may be deprotonated under basic conditions. This structure is also susceptible to oxidation.
-
Phenyl Group at Position 3: This adds significant hydrophobicity to the molecule, making it well-suited for reversed-phase chromatography.
-
Carbohydrazide Moiety (-CONHNH₂): This group contains basic nitrogen atoms, making the molecule amenable to protonation in acidic mobile phases, which is highly advantageous for reversed-phase HPLC and electrospray ionization mass spectrometry in positive mode (ESI+).
-
Chromophore: The conjugated system of the indole and phenyl rings provides strong UV absorbance, making UV detection a straightforward choice for quantification.
Q2: What is a reliable starting point for an HPLC-UV method for this compound?
A2: A gradient reversed-phase HPLC method is the most logical starting point. The following table outlines a robust initial set of conditions that can be optimized further.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for the phenyl-indole core. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to ensure consistent protonation of the carbohydrazide group, leading to sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol. |
| Gradient | 30% B to 90% B over 15 minutes | A broad gradient is essential during initial development to ensure elution of the analyte and any related impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Using a column oven ensures retention time stability[2][3]. |
| Detection (UV) | 254 nm or λmax | The conjugated system absorbs strongly in the UV region. A UV scan should be performed to determine the optimal wavelength (λmax) for maximum sensitivity. |
| Injection Vol. | 10 µL | A typical starting volume to avoid column overload. |
Q3: What are the primary considerations for sample preparation?
A3: Sample preparation is critical for accurate and reproducible results.
-
Solubility: this compound is generally soluble in organic solvents like methanol, acetonitrile, and DMSO. For HPLC analysis, the sample should be dissolved in a solvent that is miscible with the mobile phase and is chromatographically "weaker" (i.e., has a lower percentage of organic solvent) than the initial mobile phase conditions to prevent peak distortion. A 50:50 mixture of acetonitrile:water is often a good starting point.
-
Stability: Indole derivatives can be sensitive to light and oxidation. Prepare solutions fresh daily and store them in amber vials to protect from light. If stability is a concern, a forced degradation study should be performed to identify potential degradants and ensure the analytical method can separate them from the parent peak.
-
Filtration: Always filter samples through a 0.45 µm or 0.22 µm syringe filter (e.g., PTFE or nylon) before injection to remove particulates that can clog the HPLC system or column[4].
Q4: Why is formal method validation essential for this compound?
A4: Analytical method validation is a documented process that proves a method is suitable for its intended purpose[5]. It is not merely a regulatory checkbox but the foundation of data integrity[6]. For drug development professionals, validation is mandated by regulatory agencies like the FDA and EMA and guided by documents such as the ICH Q2(R1) guidelines. It provides scientific evidence that your method consistently and reliably measures the identity, purity, and potency of this compound, ensuring product quality and patient safety[5][6][7].
Section 2: HPLC-UV Method Troubleshooting Guide
Even with a robust method, problems can arise. This guide uses a question-and-answer format to address specific chromatographic issues.
Issue: Poor Peak Shape
Q: Why am I seeing significant peak tailing?
A: Peak tailing is one of the most common HPLC problems, often caused by unwanted secondary interactions between the analyte and the stationary phase.
-
Causality 1: Silanol Interactions: The stationary phase in most C18 columns is silica-based. Residual, un-capped silanol groups (Si-OH) on the silica surface are acidic and can interact strongly with the basic nitrogens of the carbohydrazide group. This secondary ionic interaction is slower than the primary hydrophobic interaction, causing the peak to tail.
-
Solution 1a (Mobile Phase pH): Ensure the mobile phase is sufficiently acidic (e.g., pH 2.5-3.5 with formic or phosphoric acid). At this pH, the basic sites on your analyte are fully protonated, and the acidic silanols are suppressed, minimizing the unwanted interaction[8].
-
Solution 1b (Column Choice): Use a high-purity, end-capped silica column. Modern columns are designed with minimal residual silanols. If tailing persists, a column with a different chemistry, such as a phenyl-hexyl phase, could be explored to leverage alternative (π-π) interactions[9].
-
Causality 2: Insufficient Buffer Capacity: If the mobile phase buffer is too weak, it may not be able to maintain a consistent pH at the point of injection, leading to mixed ionic forms of the analyte and tailing[8].
-
Solution 2: Increase the buffer concentration. For additives like formic acid, a concentration of 0.1% (v/v) is typically sufficient. For salt-based buffers, a concentration of 10-25 mM is a good starting point[8].
Q: My analyte peak is fronting. What is the cause?
A: Peak fronting is typically less common than tailing and often points to two main issues:
-
Causality 1: Analyte Overload: You have injected too much sample mass onto the column. This saturates the stationary phase at the column inlet, causing molecules to travel down the column faster than they should, resulting in a leading edge on the peak.
-
Solution 1: Systematically reduce the concentration of your sample or decrease the injection volume.
-
Causality 2: Incompatible Sample Solvent: If your sample is dissolved in a solvent that is significantly "stronger" (e.g., 100% acetonitrile) than your mobile phase's starting conditions (e.g., 30% acetonitrile), the sample will not properly "condense" at the head of the column. It will travel down the column in a diffuse band before partitioning begins, leading to fronting.
-
Solution 2: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
Issue: Unstable Retention Time
Q: Why is my retention time drifting from one injection to the next?
A: Retention time (RT) is a critical parameter for peak identification. Drifting RT points to a lack of equilibrium in the system.
-
Causality 1: Temperature Fluctuations: Column temperature directly affects retention. As temperature increases, mobile phase viscosity decreases and analyte solubility increases, generally leading to shorter RTs. Ambient lab temperature changes throughout the day can cause significant drift.
-
Solution 1: Always use a thermostatically controlled column oven. Set it to a stable temperature slightly above the highest expected ambient temperature (e.g., 30°C or 35°C)[3].
-
Causality 2: Mobile Phase Composition Change: If you are using online mixing (a quaternary or binary pump), ensure the proportioning valves are functioning correctly. Inaccurate mixing will change the organic-to-aqueous ratio and alter RT. Mobile phase can also evaporate over time, with the more volatile component (acetonitrile) evaporating faster, increasing the aqueous content and thus increasing RT.
-
Solution 2: Prepare mobile phases fresh daily. If you suspect a pump issue, pre-mix the mobile phase manually and run it from a single bottle to see if the problem resolves[2].
-
Causality 3: Insufficient Column Equilibration: After a gradient run, the column must be re-equilibrated to the initial conditions. If this time is too short, the stationary phase will not be fully returned to its starting state, causing RT to shift in subsequent runs, usually to earlier times.
-
Solution 3: Ensure your equilibration period is sufficient. A good rule of thumb is to allow 5-10 column volumes of the initial mobile phase to pass through the column after each run.
Section 3: LC-MS Method Optimization & Troubleshooting
For higher sensitivity and specificity, LC-MS is the technique of choice. The following addresses common issues when coupling your HPLC method to a mass spectrometer.
Q: I have a poor signal for my analyte in the mass spectrometer. How can I improve it?
A: Low MS signal is a common challenge during method development.
-
Causality 1: Incorrect Ionization Mode: this compound has basic nitrogens in the hydrazide group, which are readily protonated.
-
Solution 1: Use Electrospray Ionization in Positive Mode (ESI+). You should be looking for the protonated parent molecule, [M+H]⁺, at an m/z of 252.1. Testing in negative mode is unlikely to be successful.
-
Causality 2: Mobile Phase Incompatibility (Ion Suppression): Mass spectrometers require volatile mobile phase modifiers. Non-volatile buffers like sodium or potassium phosphate will precipitate in the MS source, contaminating the instrument and suppressing the analyte signal.
-
Solution 2: Replace all non-volatile buffers with MS-compatible volatile alternatives. Use formic acid, acetic acid, ammonium formate, or ammonium acetate. These readily turn to gas and will not foul the source[10].
-
Causality 3: Sub-optimal Source Parameters: The voltages and temperatures in the MS source (e.g., capillary voltage, cone/fragmentor voltage, gas temperature, gas flow) must be optimized for your specific analyte.
-
Solution 3: Perform an infusion analysis or flow-injection analysis of your compound to systematically tune the source parameters. The goal is to maximize the signal for the parent ion ([M+H]⁺) while minimizing in-source fragmentation.
Q: My mass spectrum shows many fragments instead of a strong parent ion. What's happening?
A: This is known as in-source fragmentation or collision-induced dissociation (CID) and occurs when the energy in the MS source is too high.
-
Causality: The cone voltage (also called fragmentor or declustering potential) is set too high. This voltage accelerates ions from the atmospheric pressure region into the vacuum region of the mass spectrometer. If the energy is too high, the ions collide with gas molecules and fragment before they reach the mass analyzer.
-
Solution: Methodically reduce the cone/fragmentor voltage. You should see the intensity of your fragment ions decrease and the intensity of your parent ion ([M+H]⁺ at m/z 252.1) increase. The optimal setting provides the most intense parent ion signal with minimal fragmentation. The fragmentation patterns of indole derivatives can be complex but often involve cleavages around the indole ring or the side chain[11][12].
Section 4: Protocols and Workflows
Protocol 1: Step-by-Step HPLC Method Validation
This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines and is essential for ensuring the method's suitability for its intended purpose in a regulated environment[7][13].
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Procedure: Analyze a placebo (all matrix components except the analyte), a standard of this compound, and a sample spiked with known related substances. Subject the sample to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solution to ensure separation between the main peak and any degradation products.
-
-
Linearity:
-
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure: Prepare at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration. Inject each solution in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.
-
-
Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform a recovery study by spiking a placebo matrix with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples (n=3 at each level) and calculate the percentage recovery.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.
-
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
-
-
Robustness:
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as altering the mobile phase pH (±0.2 units), column temperature (±5 °C), or flow rate (±10%). Assess the impact on retention time, peak shape, and quantification.
-
Table of Typical Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 |
| Accuracy | Mean Recovery between 98.0% and 102.0% |
| Precision | Relative Standard Deviation (RSD) ≤ 2.0% |
| Robustness | System suitability parameters (e.g., tailing factor, plate count) remain within acceptable limits. |
References
- 1. scbt.com [scbt.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. lcms.cz [lcms.cz]
- 5. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 6. upm-inc.com [upm-inc.com]
- 7. emerypharma.com [emerypharma.com]
- 8. hplc.eu [hplc.eu]
- 9. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 10. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ | MDPI [mdpi.com]
- 11. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. scielo.br [scielo.br]
Validation & Comparative
Definitive Structural Validation: A Comparative Guide to Characterizing 3-Phenyl-1H-indole-2-carbohydrazide
In the landscape of contemporary drug discovery and materials science, the precise determination of a molecule's three-dimensional architecture is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of 3-phenyl-1H-indole-2-carbohydrazide, a heterocyclic scaffold of significant interest in medicinal chemistry. While single-crystal X-ray crystallography stands as the unequivocal gold standard for structural elucidation, a multi-faceted approach employing complementary spectroscopic methods is essential for comprehensive characterization in solution and solid states. This document will navigate the causal relationships behind experimental choices, presenting a self-validating system of protocols for researchers, scientists, and drug development professionals.
The Enduring Importance of the Indole Scaffold
The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Derivatives of this compound, in particular, have demonstrated potential as anticancer agents, underscoring the critical need for unambiguous structural verification to inform structure-activity relationship (SAR) studies and guide further molecular design.
Synthesis of this compound: A Deliberate Pathway
The synthesis of this compound is typically achieved through a multi-step process commencing with the Fischer indole synthesis or variations thereof to construct the core indole framework. A common and rational route involves the esterification of 3-phenyl-1H-indole-2-carboxylic acid, followed by hydrazinolysis of the resulting ester.
The choice of this pathway is dictated by the commercial availability of starting materials and the generally high yields and purity of the intermediates. The final hydrazinolysis step is a nucleophilic acyl substitution where hydrazine hydrate acts as the nucleophile, displacing the alkoxy group of the ester to form the desired carbohydrazide. The reaction progress can be conveniently monitored by thin-layer chromatography (TLC), and the product can be purified by recrystallization.
Gold Standard Validation: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides an unparalleled, atom-by-atom view of a molecule's structure in the solid state, revealing precise bond lengths, bond angles, and conformational details. While a crystal structure for the parent this compound is not publicly available, the structure of a closely related derivative, 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide , offers invaluable insights into the core scaffold's geometry[1].
The crystallographic data reveals that the indole ring system is essentially planar. In the derivative, the mean plane of the indole system forms dihedral angles of 44.23 (8)° and 14.54 (7)° with the phenyl and benzene rings, respectively[1]. This non-coplanar arrangement is a key structural feature that influences the molecule's overall shape and potential interactions with biological targets. Intermolecular N—H⋯O hydrogen bonds are observed in the crystal lattice, linking molecules into ribbons[1]. It is highly probable that the parent compound exhibits similar hydrogen bonding patterns, which are crucial for its solid-state packing and physical properties.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol/chloroform).
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
A Symphony of Techniques: Complementary Spectroscopic Analysis
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic methods offer crucial information about the structure and dynamics in solution. A combination of these techniques provides a holistic understanding of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For a derivative, 5-Fluoro-N′-[(E)-4-methoxybenzylidene]-3-phenyl-1H-indole-2-carbohydrazide , the ¹H-NMR spectrum in DMSO-d₆ shows characteristic signals for the indole NH proton at 12.02 ppm, the CONH proton at 11.23 ppm, and the aromatic protons in the range of 6.99-7.62 ppm[1]. The presence of these signals and their specific chemical shifts and coupling patterns confirm the connectivity of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In a related compound, N-Benzyl-1H-indole-2-carbohydrazide , the IR spectrum shows characteristic absorption bands for N-H stretching of the indole and hydrazide groups around 3313 and 3280 cm⁻¹, and a strong C=O stretching band for the amide carbonyl group at approximately 1680 cm⁻¹[2]. These vibrational frequencies provide direct evidence for the presence of the key functional moieties.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Benzyl-1H-indole-2-carbohydrazide , the electrospray ionization (ESI) mass spectrum shows a peak corresponding to the deprotonated molecule [M-H]⁺ at m/z 263.8, confirming the molecular weight of the compound[2]. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
References
A Comparative Guide to the Efficacy of 3-Phenyl-1H-indole-2-carbohydrazide Derivatives in Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Among its myriad derivatives, the 3-phenyl-1H-indole-2-carbohydrazide framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide provides a comprehensive comparison of the efficacy of various derivatives, delving into their structure-activity relationships (SAR) and the experimental data underpinning their potential as anticancer and antimicrobial agents. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate this promising chemical space.
The this compound Scaffold: A Versatile Pharmacophore
The unique arrangement of the indole ring, the phenyl group at the 3-position, and the carbohydrazide moiety at the 2-position creates a molecule with a specific three-dimensional structure that can be readily modified. This allows for the systematic exploration of chemical space to optimize interactions with various biological targets. The carbohydrazide group, in particular, serves as a versatile handle for the introduction of diverse heterocyclic and aromatic moieties, leading to a broad spectrum of pharmacological activities.
Anticancer Efficacy: Targeting Microtubules
A significant body of research has focused on the development of this compound derivatives as potent anticancer agents, with a primary mechanism of action being the inhibition of tubulin polymerization.[1][2][3] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis, making them a validated target for cancer chemotherapy.
Structure-Activity Relationship for Tubulin Inhibition
The anticancer activity of these derivatives is exquisitely sensitive to the nature of the substituent attached to the carbohydrazide nitrogen. Molecular docking studies consistently predict that these molecules bind to the colchicine site of tubulin, a key pocket for inhibitors of microtubule assembly.[1][3][4]
Below is a workflow illustrating the typical process of identifying and validating tubulin-inhibiting indole derivatives.
Caption: Workflow for the discovery of indole-based tubulin inhibitors.
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.
| Derivative | R Group on Carbohydrazide | Cancer Cell Line | IC50/LC50 (µM) | Reference |
| 6i | 3-Methoxy-4-hydroxyphenyl | COLO 205 (Colon) | 0.071 | [1][4] |
| SK-MEL-5 (Melanoma) | 0.075 | [1][4] | ||
| 6j | 3,4,5-Trimethoxyphenyl | MDA-MB-231 (Breast) | Not specified, but strong microtubule-destabilizing effect | [1][4] |
| 27a | Furan-3-ylmethylene | A549 (Lung) | Potent, induces G2/M arrest | [2][5] |
| 27b | 5-Bromo-furan-2-ylmethylene | HepG2 (Liver) | 0.34 | [2][5] |
| 27d | 5-Nitro-furan-2-ylmethylene | A549 (Lung) | 0.43 | [2][5] |
| 26 | Thiophen-2-ylmethylene | A549 (Lung) | 0.19 | [2][5] |
| 24f | 4-(Dimethylamino)benzylidene | HCT116 (Colon) | 8.1 | [6][7] |
| SW480 (Colon) | 7.9 | [6][7] | ||
| 6f | 4-Fluorophenyl | MCF-7 (Breast) | nM range | [3] |
| 6g | 4-Chlorophenyl | MCF-7 (Breast) | nM range | [3] |
Key Insights from the Data:
-
Thiophene and Furan Moieties: The introduction of thiophene and furan rings generally leads to potent anticancer activity.[1][2][4][5] For instance, the thiophenyl derivative 26 displayed a remarkable IC50 of 0.19 µM against the A549 lung cancer cell line.[2][5]
-
Substitution on the Aromatic Ring: Electron-withdrawing groups, such as nitro and halogen atoms, on the furan or phenyl ring attached to the carbohydrazide can enhance cytotoxic activity.[2][3][5] The bromo-substituted furan derivative 27b and the chloro-substituted phenyl derivative 6g are prime examples.[2][3][5]
-
Methoxy Substituents: Methoxy groups on the terminal phenyl ring, as seen in derivatives 6i and 6j , are highly favorable for potent tubulin inhibition and cytotoxicity.[1][4]
Experimental Protocol: Tubulin Polymerization Assay
This assay is fundamental to confirming the mechanism of action of the lead compounds.
Objective: To determine the effect of a test compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP (100 mM stock)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Paclitaxel (polymerization enhancer, positive control)
-
Nocodazole (polymerization inhibitor, positive control)
-
96-well microplate reader with a 340 nm filter
Procedure:
-
Preparation of Tubulin: Reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Preparation of Reaction Mixture: In a 96-well plate, prepare the following reaction mixtures on ice:
-
Blank: General Tubulin Buffer with 10% glycerol and 1 mM GTP.
-
Control: Tubulin (3 mg/mL) in General Tubulin Buffer with 10% glycerol and 1 mM GTP.
-
Test Compound: Tubulin (3 mg/mL) in General Tubulin Buffer with 10% glycerol, 1 mM GTP, and the desired concentration of the test compound.
-
Positive Controls: Prepare wells with paclitaxel and nocodazole at appropriate concentrations.
-
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C.
-
Data Acquisition: Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition or enhancement of tubulin polymerization relative to the control.
Antimicrobial Efficacy: A Growing Area of Investigation
While the primary focus has been on anticancer applications, emerging research indicates the potential of indole-based carbohydrazides as antimicrobial agents. The mechanism of action in this context is often related to the disruption of microbial cell membranes.[8]
Antifungal and Antibacterial Activity
A series of indole-carbohydrazide hybrids have been rationally designed as membrane-targeting antifungal agents.[8] Compound b6 from this series demonstrated significant efficacy against the phytopathogenic fungi Colletotrichum fructicola and Gibberella zeae, with EC50 values of 3.39 µg/mL and 3.49 µg/mL, respectively.[8] Mechanistic studies revealed that this compound compromises fungal membrane integrity.[8]
Furthermore, related 3-phenyl-1H-indoles have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9][10] Some derivatives were active against multidrug-resistant strains and exhibited bactericidal activity.[9]
The following diagram illustrates the proposed membrane-targeting mechanism of action for antifungal indole-carbohydrazide derivatives.
Caption: Proposed mechanism for antifungal activity.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their anticancer properties has yielded potent tubulin inhibitors with low nanomolar efficacy. The key to their activity lies in the judicious selection of substituents on the carbohydrazide moiety, with heterocyclic and substituted phenyl rings proving particularly effective.
The emerging data on their antimicrobial activities opens up new avenues for research. Future work should focus on:
-
Lead Optimization: Further refinement of the most potent anticancer derivatives to improve their pharmacokinetic profiles and reduce off-target toxicities.
-
Elucidation of Antimicrobial Mechanisms: A deeper understanding of the specific molecular targets and mechanisms of action of the antimicrobial derivatives.
-
Broadening the Scope: Exploring the efficacy of these derivatives against a wider range of cancer types and microbial pathogens.
The modular nature of the this compound core, coupled with a solid foundation of structure-activity relationship data, ensures that this class of compounds will remain a focal point of medicinal chemistry research for the foreseeable future.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Identification of new this compound derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Indole-2-carbohydrazide Derivatives as Anticancer Agents with Anti-angiogenic and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Phenyl-1H-indole-2-carbohydrazide Derivatives and Other Tubulin Inhibitors for Cancer Research
In the landscape of oncology drug discovery, the microtubule network remains a pivotal target. Its dynamic instability is fundamental to cell division, making it a prime vulnerability in rapidly proliferating cancer cells. This guide provides a comparative study of a promising class of novel tubulin inhibitors, the 3-phenyl-1H-indole-2-carbohydrazide derivatives, benchmarked against established microtubule-targeting agents: colchicine, vinca alkaloids, and taxanes. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their mechanisms, performance, and the experimental methodologies used for their evaluation.
The Central Role of Tubulin in Mitosis and as a Therapeutic Target
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is crucial for the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[1] Interference with this delicate equilibrium leads to mitotic arrest and, ultimately, apoptosis (programmed cell death), forming the basis of action for many potent anticancer agents.[2]
There are three major binding sites on the tubulin dimer that are targeted by small molecule inhibitors: the colchicine site, the vinca alkaloid site, and the taxane site.[3] Agents that bind to these sites can be broadly classified as either microtubule-destabilizing or -stabilizing agents.
This compound: A Novel Class of Colchicine Site Inhibitors
Recent research has identified this compound derivatives as a potent new class of tubulin polymerization inhibitors.[3][4] These synthetic compounds have demonstrated significant antiproliferative activity across a range of cancer cell lines.
Mechanism of Action
Molecular docking studies and experimental evidence strongly suggest that this compound derivatives exert their effect by binding to the colchicine site on β-tubulin.[3][4] This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3] The indole core of these molecules plays a crucial role in their binding affinity, with various substitutions on the phenyl and indole rings modulating their potency and selectivity.[5]
A Comparative Look at Classical Tubulin Inhibitors
To fully appreciate the potential of these novel indole derivatives, it is essential to compare them with the well-established classes of tubulin inhibitors.
Colchicine and its Analogs
Colchicine, a natural product, is the archetypal inhibitor that binds to the so-called "colchicine binding site" on β-tubulin, preventing its polymerization.[6] While a powerful tool for research, its clinical use as an anticancer agent is limited by its toxicity.[6] However, numerous synthetic colchicine site inhibitors have been developed with improved therapeutic windows.[7]
Vinca Alkaloids
Vinca alkaloids, such as vincristine and vinblastine, are derived from the Madagascar periwinkle. They bind to a distinct site on β-tubulin, known as the vinca alkaloid binding site, and also inhibit microtubule polymerization, leading to mitotic arrest.[6]
Taxanes
In contrast to the aforementioned inhibitors, taxanes, including paclitaxel and docetaxel, are microtubule-stabilizing agents.[2] They bind to the inside of the microtubule on the β-tubulin subunit, promoting polymerization and preventing depolymerization. This leads to the formation of overly stable, non-functional microtubules, which also results in mitotic arrest and apoptosis.
Performance Comparison: A Data-Driven Analysis
The efficacy of tubulin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in both tubulin polymerization assays and cell viability assays against various cancer cell lines. The NCI-60 panel, a group of 60 diverse human cancer cell lines, is a valuable tool for these evaluations.[4][8]
| Compound/Class | Binding Site | Mechanism of Action | Representative IC50 Values (Tubulin Polymerization, µM) | Representative GI50 Values (NCI-60, nM) | Key Advantages | Key Limitations |
| This compound Derivatives | Colchicine | Destabilizer | 0.15 - 2.04[5][9] | 1.6 - 71 (cell line dependent)[3][6] | Potent activity against multidrug-resistant (MDR) cell lines, favorable pharmacokinetic profiles.[3][7] | Newer class, less clinical data available. |
| Colchicine | Colchicine | Destabilizer | ~2.68[6] | 10.6 - 112.1[10] | Well-characterized mechanism. | High in vivo toxicity.[6] |
| Vinca Alkaloids (e.g., Vincristine) | Vinca | Destabilizer | ~2.0[6] | 99.4 (HEK293)[10] | Established clinical use for certain cancers. | Neurotoxicity, subject to MDR.[2] |
| Taxanes (e.g., Paclitaxel) | Taxane | Stabilizer | N/A (promotes polymerization) | 34.6 (HEK293)[10] | Broad-spectrum anticancer activity, established clinical use. | Myelosuppression, neurotoxicity, subject to MDR.[2] |
Note: IC50 and GI50 values can vary significantly depending on the specific derivative, cell line, and experimental conditions. The values presented here are representative examples from the cited literature.
Experimental Validation: Methodologies and Rationale
The evaluation of tubulin inhibitors relies on a series of well-established in vitro assays. The choice of these assays is driven by the need to confirm the compound's mechanism of action and quantify its biological activity.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The rationale is to confirm that the compound's cytotoxic effects are indeed due to its interaction with tubulin.
}
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Prepare a tubulin solution (e.g., 2 mg/mL) in a general tubulin buffer supplemented with GTP and a fluorescent reporter. Prepare serial dilutions of the test compound and control compounds (e.g., a known inhibitor like colchicine and a stabilizer like paclitaxel).
-
Reaction Setup: In a 96-well plate, add the test compound dilutions.
-
Initiation of Polymerization: Add the cold tubulin solution to each well.
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the vehicle control indicates inhibition of polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of a compound on cancer cell lines. The rationale is to determine the compound's potency in killing cancer cells. The selection of cell lines is critical; often, a panel of cell lines representing different cancer types and with varying expression levels of tubulin isotypes or drug resistance markers is used to assess the compound's spectrum of activity and its potential to overcome resistance.[11][12]
}
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).[13]
Immunofluorescence Microscopy
This technique allows for the direct visualization of the microtubule network within cells, providing qualitative evidence of a compound's effect. The rationale is to visually confirm that the compound disrupts the microtubule structure in a cellular context.
Detailed Protocol: Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Grow cells on coverslips and treat them with the test compound at various concentrations and for different durations.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) to preserve their structure, then permeabilize the cell membranes (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining:
-
Incubate the cells with a primary antibody that specifically binds to α-tubulin.
-
Wash to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled microtubules using a fluorescence microscope. Untreated cells should display a well-organized, filamentous microtubule network, while cells treated with a destabilizing agent like a this compound derivative will show a diffuse, depolymerized tubulin stain.
Conclusion and Future Directions
The this compound derivatives represent a highly promising class of tubulin polymerization inhibitors with potent anticancer activity. Their ability to bind to the colchicine site and circumvent some common mechanisms of drug resistance makes them attractive candidates for further preclinical and clinical development.[7] This guide has provided a comparative framework for understanding their performance relative to established tubulin inhibitors. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively establish their therapeutic potential. The continued exploration of novel tubulin inhibitors with diverse chemical scaffolds remains a critical endeavor in the ongoing fight against cancer.
References
- 1. Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. DTP Datawarehouse Index Results [dtp.cancer.gov]
Bridging the Gap: A Senior Application Scientist's Guide to the In Vivo Validation of 3-phenyl-1H-indole-2-carbohydrazide
For researchers and drug development professionals, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. This guide provides a comprehensive framework for validating the preclinical potential of 3-phenyl-1H-indole-2-carbohydrazide, a molecule whose derivatives have demonstrated significant in vitro anticancer activity. Drawing upon established methodologies and providing a comparative context with current standard-of-care agents, this document serves as a practical roadmap for its in vivo evaluation.
Derivatives of this compound have emerged as a compelling class of compounds, primarily exhibiting their anticancer effects by inhibiting tubulin polymerization.[1][2][3] This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] While in silico and in vitro studies have suggested favorable pharmacokinetic profiles for some derivatives, a rigorous in vivo validation is the essential next step to ascertain their therapeutic potential.[2][3]
This guide outlines a proposed multi-faceted in vivo validation strategy, encompassing efficacy studies for its primary anticancer indication, exploratory evaluation of its potential anti-inflammatory properties, and essential preliminary pharmacokinetic and toxicological assessments.
Part 1: Proposed In Vivo Anticancer Efficacy Evaluation
The primary in vitro activity of this compound derivatives as tubulin inhibitors necessitates an in vivo assessment of their antitumor efficacy.[2][3] A well-established human tumor xenograft model is the logical choice for this validation.
Comparative Agents:
To provide a robust benchmark for the efficacy of this compound, it is proposed to be tested alongside established tubulin inhibitors with different binding sites:
-
Vincristine: A Vinca alkaloid that inhibits tubulin polymerization by binding to the vinca domain.
-
Combretastatin A-4 (or its phosphate prodrug, CA4P): A stilbenoid that inhibits tubulin polymerization by binding to the colchicine site, the same proposed binding site for this compound derivatives.[2][3]
Proposed In Vivo Model: MDA-MB-231 Human Breast Cancer Xenograft
The MDA-MB-231 cell line, a triple-negative breast cancer model, is an appropriate choice given that derivatives of this compound have shown efficacy against it in vitro.[2][3]
Experimental Workflow for Anticancer Efficacy Study:
Caption: Workflow for the proposed in vivo anticancer efficacy study.
Detailed Protocol: MDA-MB-231 Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in a 1:1 mixture of serum-free media and Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a mean volume of 100-150 mm³. Randomly assign mice to the following treatment groups (n=8-10 per group):
-
Vehicle Control (e.g., DMSO/saline)
-
This compound (dose to be determined by toxicity studies)
-
Vincristine (e.g., 1 mg/kg, intraperitoneally, weekly)
-
Combretastatin A-4 Phosphate (e.g., 100 mg/kg, intraperitoneally, daily)
-
-
Treatment Administration: Administer treatments for a predefined period (e.g., 21 days). The route of administration for the test compound (oral or intraperitoneal) should be informed by pharmacokinetic data.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI) for each group relative to the vehicle control.
Comparative Performance Data (Hypothetical & Literature-Based)
| Compound | Target Site | In Vivo Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| This compound | Colchicine | MDA-MB-231 Xenograft | TBD | To be determined | N/A |
| Vincristine | Vinca | Leukemia Xenograft | 1 mg/kg | ~90 | [4] |
| Combretastatin A-4P | Colchicine | Colon Tumor Xenograft | 100 mg/kg, i.p. | Significant tumor growth delay | [3] |
Part 2: Proposed In Vivo Anti-inflammatory Activity Evaluation
Given that some indole derivatives possess anti-inflammatory properties, it is prudent to explore this potential secondary activity for this compound. The carrageenan-induced paw edema model is a standard and reliable method for assessing acute anti-inflammatory effects.
Comparative Agent:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.
Experimental Workflow for Anti-inflammatory Study:
Caption: Workflow for the proposed in vivo anti-inflammatory study.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats (180-200 g).
-
Grouping and Dosing: Acclimatize animals and divide them into groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 10, 20, 40 mg/kg, orally)
-
Indomethacin (e.g., 10 mg/kg, orally)
-
-
Procedure:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective compounds orally.
-
One hour after administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[2]
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Comparative Performance Data (Hypothetical & Literature-Based)
| Compound | Mechanism | In Vivo Model | Efficacy (% Edema Inhibition) | Reference |
| This compound | Unknown | Carrageenan-induced paw edema | To be determined | N/A |
| Indomethacin | COX Inhibition | Carrageenan-induced paw edema | Significant inhibition | [5] |
Part 3: Essential Preliminary In Vivo Studies
Prior to extensive efficacy studies, preliminary pharmacokinetic and acute toxicity assessments are imperative to determine appropriate dosing and safety profiles.
Pharmacokinetic (PK) Study
A preliminary PK study in mice will provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This data will inform the dosing regimen (dose, frequency, and route of administration) for the efficacy studies.
Protocol Outline:
-
Animal Model: Male BALB/c mice.
-
Dosing: Administer a single dose of this compound via intravenous (i.v.) and oral (p.o.) routes.
-
Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
Parameter Calculation: Determine key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Acute Toxicity Study
An acute toxicity study is essential to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. The OECD guidelines for the testing of chemicals provide a standardized approach.
Protocol Outline (based on OECD Guideline 423: Acute Toxic Class Method):
-
Animal Model: Female Sprague-Dawley rats.
-
Procedure: A step-wise procedure with a starting dose of 300 mg/kg (or lower if toxicity is expected). Three animals are used in each step.
-
Observations: Observe animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Endpoint: The study allows for the classification of the substance into a toxicity category based on the observed outcomes. A gross necropsy of all animals is performed at the end of the study.
Conclusion
The in vitro data for derivatives of this compound present a compelling case for further investigation. The proposed in vivo validation strategy outlined in this guide provides a scientifically rigorous and comprehensive approach to bridge the gap between promising laboratory findings and a tangible understanding of the compound's preclinical potential. By systematically evaluating its anticancer efficacy, exploring potential anti-inflammatory effects, and establishing a preliminary safety and pharmacokinetic profile, researchers can make informed decisions about the future development of this promising molecular scaffold. The comparative framework with established drugs will be instrumental in contextualizing the findings and determining the true therapeutic value of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Synthetic Routes of 3-Phenyl-1H-indole-2-carbohydrazide
Introduction
The 3-phenyl-1H-indole-2-carbohydrazide scaffold is a cornerstone in medicinal chemistry, serving as a pivotal intermediate in the synthesis of a diverse array of bioactive molecules. Notably, its derivatives have demonstrated significant potential as tubulin polymerization inhibitors, positioning them as promising candidates for anticancer drug development.[1][2] This guide provides a comprehensive comparison of the primary synthetic strategies to access this valuable compound, offering researchers and drug development professionals the critical insights needed to select the most appropriate route for their specific objectives. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of the well-established Fischer Indole Synthesis and modern Palladium-Catalyzed methods.
The Core Synthetic Challenge: Constructing the 3-Phenylindole Nucleus
The synthesis of this compound is conceptually a two-stage process. The final step, a hydrazinolysis of a corresponding ester, is generally a high-yielding and straightforward transformation.[3][4] The principal challenge, and therefore the focus of this guide, lies in the efficient and regioselective construction of the requisite precursor: an ester of 3-phenyl-1H-indole-2-carboxylic acid. The choice of strategy for assembling this indole core dictates the overall efficiency, scalability, and economic viability of the synthesis.
Route 1: The Classic Approach - Fischer Indole Synthesis
First discovered by Emil Fischer in 1883, this acid-catalyzed cyclization of arylhydrazones remains a robust and widely used method for indole synthesis.[5][6] The reaction's enduring appeal lies in its use of readily available starting materials and its operational simplicity.
Mechanistic Rationale
The Fischer indole synthesis proceeds through a cascade of acid-mediated transformations. The process begins with the condensation of an arylhydrazine with a ketone or aldehyde to form a hydrazone. This intermediate then tautomerizes to an enamine, which undergoes a critical[7][7]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia yield the final aromatic indole ring.[5][7] The choice of catalyst is crucial, with Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being commonly employed.[5][8]
To synthesize the 3-phenyl-1H-indole-2-carboxylate core, the logical precursors are phenylhydrazine and an α-keto ester bearing a benzyl group, such as ethyl 2-oxo-3-phenylpropanoate.
Experimental Protocol: Fischer Indole Synthesis
Step 1a: Synthesis of Ethyl 3-Phenyl-1H-indole-2-carboxylate
-
Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) and ethyl 2-oxo-3-phenylpropanoate (1.0 eq) in glacial acetic acid.
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Typically, the hydrazone forms readily.[7]
-
Cyclization: Add a catalyst, such as polyphosphoric acid or zinc chloride (catalytic to stoichiometric amounts), to the reaction mixture.
-
Heating: Heat the mixture, often to temperatures ranging from 80°C to 150°C, depending on the chosen catalyst and substrate reactivity. The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into a beaker of ice water. The crude product often precipitates and can be collected by filtration. Further purification is achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Workflow Diagram: Fischer Indole Synthesis
Caption: Workflow for Route 1 via Fischer Indole Synthesis.
Route 2: Modern Palladium-Catalyzed Annulation
Transition-metal catalysis, particularly with palladium, has revolutionized the synthesis of heterocyclic compounds, including indoles.[9] These methods often provide milder reaction conditions, broader functional group tolerance, and alternative pathways that can circumvent the limitations of classical methods.
Mechanistic Rationale
A common palladium-catalyzed approach involves the coupling of an o-haloaniline with a terminal alkyne (a variation of the Sonogashira coupling), followed by an intramolecular cyclization (heteroannulation).[10] For the synthesis of a 3-phenyl-2-substituted indole, this would involve reacting an o-haloaniline with a phenyl-substituted alkyne. The reaction proceeds via the formation of a 2-alkynylaniline intermediate, which then undergoes cyclization to form the indole ring.
Experimental Protocol: Palladium-Catalyzed Synthesis
Step 1b: Synthesis of Ethyl 3-Phenyl-1H-indole-2-carboxylate
-
Reaction Setup: To a degassed solution of 2-iodoaniline (1.0 eq) and ethyl 3-phenylpropiolate (1.1 eq) in a suitable solvent like DMF or toluene, add a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), a copper(I) co-catalyst like CuI (0.05-0.1 eq), and a base (e.g., triethylamine, 2-3 eq).
-
Inert Atmosphere: The reaction vessel must be purged with an inert gas (e.g., Argon or Nitrogen) and maintained under this atmosphere throughout the reaction.
-
Reaction Conditions: Stir the mixture at a temperature ranging from room temperature to 100°C for several hours (typically 12-24 h).[10]
-
Monitoring and Work-up: Monitor the reaction by TLC. After completion, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ester.
Workflow Diagram: Palladium-Catalyzed Synthesis
Caption: Workflow for Route 2 via Pd-Catalyzed Annulation.
A Note on the Bischler-Möhlau Synthesis
The Bischler-Möhlau synthesis, which involves reacting an α-bromo-acetophenone with an excess of aniline, is another classical method for indole formation.[11] However, it is crucial to recognize its regiochemical outcome. This reaction reliably produces 2-arylindoles.[12][13] Consequently, it is not a suitable or direct method for synthesizing 3-phenylindoles and is therefore not recommended for the preparation of the target molecule. Attempting to force this reaction towards the desired isomer would likely result in poor yields and complex purification challenges.
The Final Transformation: Hydrazinolysis
Both Route 1 and Route 2 converge on the same intermediate: ethyl 3-phenyl-1H-indole-2-carboxylate. The final step to obtain the target carbohydrazide is a simple and efficient hydrazinolysis.
Experimental Protocol: Hydrazinolysis
-
Reaction Setup: Dissolve ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.
-
Reagent Addition: Add an excess of hydrazine hydrate (e.g., 10-15 eq).[1][3]
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle reflux (e.g., 80°C) for 2-6 hours.[3][4]
-
Product Isolation: Monitor the reaction by TLC. Upon completion, cool the mixture. The product, this compound, is often poorly soluble in the reaction medium and will precipitate.
-
Purification: Collect the solid product by filtration, wash with cold ethanol or water, and dry under vacuum to obtain the pure carbohydrazide, typically in excellent yield.
Comparative Analysis of Synthetic Routes
The choice between the Fischer indole synthesis and a palladium-catalyzed route depends on several factors, including available equipment, cost considerations, and desired scale.
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Palladium-Catalyzed Synthesis |
| Starting Materials | Phenylhydrazine, α-keto esters. Generally inexpensive and readily available.[7] | o-Haloanilines, terminal alkynes. Can be more expensive or require synthesis. |
| Reaction Conditions | Harsh; requires strong acids and often high temperatures (80-150°C).[5][8] | Mild; often near room temperature to 100°C, under an inert atmosphere.[10] |
| Catalyst | Brønsted or Lewis acids (e.g., PPA, ZnCl₂). Inexpensive but can be corrosive. | Palladium complexes (e.g., Pd(PPh₃)₂Cl₂). Expensive, air-sensitive. |
| Yields | Can be variable; sometimes moderate due to side reactions. | Generally good to excellent, with high selectivity.[9] |
| Functional Group Tolerance | Limited; sensitive functional groups may not survive the harsh acidic conditions. | Broad; tolerates a wide range of functional groups. |
| Scalability | Well-established for large-scale synthesis. | Can be challenging and costly to scale up due to catalyst expense and inert atmosphere requirements. |
| Purification | Can involve simple precipitation/recrystallization or column chromatography. | Almost always requires column chromatography to remove catalyst residues. |
Conclusion and Recommendations
Both the Fischer indole synthesis and palladium-catalyzed annulation are viable and powerful methods for accessing the 3-phenyl-1H-indole-2-carboxylate precursor.
-
The Fischer Indole Synthesis (Route 1) is recommended for large-scale, cost-sensitive projects where the starting materials are simple and lack acid-sensitive functional groups. Its operational simplicity and use of inexpensive reagents are significant advantages.
-
Palladium-Catalyzed Synthesis (Route 2) is the preferred method for smaller-scale, discovery-phase research, especially when working with complex substrates that possess sensitive functional groups. The mild conditions and typically higher yields offer a significant advantage in synthesizing diverse libraries of analogues for structure-activity relationship studies.
Ultimately, the final conversion to This compound is a robust and high-yielding step, ensuring that a successful synthesis of the intermediate ester will efficiently lead to the desired final product.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Palladium-Catalyzed One-Pot Synthesis of 3‑Arylindoles Based on o‑Iodoaniline with Aryl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 12. Bischler-Möhlau indole synthesis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indole-Based Anticancer Agents: From Microtubule Destabilizers to Epigenetic Modulators
The indole scaffold, a privileged structure in medicinal chemistry, is a cornerstone in the development of potent anticancer therapeutics.[1][2] Its versatile bicyclic aromatic-heterocyclic structure allows for interactions with a multitude of biological targets, including tubulin, protein kinases, and histone deacetylases (HDACs), making it a fertile ground for drug discovery.[3][4][5] This guide provides a head-to-head comparison of prominent indole-based anticancer agents, dissecting their mechanisms of action, comparative efficacy, and the experimental methodologies used for their evaluation. We will focus on three distinct classes of agents that exemplify the chemical and mechanistic diversity of this compound family: the Vinca Alkaloids (Vincristine), the HDAC inhibitors (Panobinostat), and the Protein Kinase C inhibitors (Enzastaurin).
The Classic Cytotoxics: Vinca Alkaloids
Vincristine and its analogue Vinblastine, derived from the Madagascar periwinkle (Catharanthus roseus), are among the earliest and most successful indole-based natural products used in chemotherapy.[6][7][8] Their discovery and clinical implementation marked a significant milestone in cancer treatment.[9]
Mechanism of Action: Mitotic Arrest
Vinca alkaloids exert their potent anticancer effects by targeting tubulin, the fundamental protein subunit of microtubules.[10][11] Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[12][13]
Vincristine binds to the β-tubulin subunit at a specific site, distinct from other tubulin-binding agents like taxanes.[14] This binding inhibits the polymerization of tubulin dimers into microtubules.[6][15] The consequence is twofold: it prevents the assembly of new microtubules and can induce the depolymerization of existing ones.[15] This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting cells in the metaphase (M-phase) of the cell cycle.[8][16] Unable to properly segregate their chromosomes, the cancer cells ultimately undergo programmed cell death (apoptosis).[6][12]
Caption: Vincristine's mechanism of action, leading to mitotic arrest.
Clinical Snapshot & Adverse Effects
-
Indications: Vincristine is a key component of combination chemotherapy regimens for acute lymphoblastic leukemia, Hodgkin's and non-Hodgkin's lymphomas, and various solid tumors like neuroblastoma and Wilms' tumor.[16]
-
Pharmacokinetics: It is administered intravenously and is extensively metabolized by the liver, primarily via the CYP3A4 enzyme system.[10][17] Excretion is mainly through the biliary system.[10]
-
Key Toxicities: The dose-limiting toxicity for Vincristine is peripheral neuropathy (sensory loss, neuropathic pain).[16] Unlike Vinblastine, it is relatively bone marrow-sparing. Other common side effects include constipation, alopecia (hair loss), and jaw pain.[16] It is a potent vesicant, causing severe tissue damage if extravasation occurs during administration.[8]
The Epigenetic Regulator: Panobinostat
Panobinostat (Farydak®) represents a modern, targeted approach to cancer therapy, moving beyond direct cytotoxicity to modulate the epigenetic landscape of cancer cells.[2][18] It is a synthetic hydroxamic acid derivative that functions as a pan-deacetylase inhibitor.[19][20]
Mechanism of Action: Chromatin Remodeling and Gene Expression
Panobinostat non-selectively inhibits multiple histone deacetylase (HDAC) enzymes.[19][20] HDACs are crucial enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins.[21] This deacetylation leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressors.[21]
By inhibiting HDACs, Panobinostat causes hyperacetylation of histones.[19] This results in a more relaxed, open chromatin state (euchromatin), which allows for the re-expression of silenced tumor suppressor genes.[19][21] The downstream consequences are manifold and include the induction of cell cycle arrest, activation of apoptosis (programmed cell death) through death receptor pathways, and inhibition of cellular proliferation.[21][22][23]
Caption: Panobinostat's mechanism via HDAC inhibition.
Clinical Snapshot & Adverse Effects
-
Indications: Panobinostat was approved for the treatment of multiple myeloma in patients who have received at least two prior standard therapies.[19][22] It is used in combination with the proteasome inhibitor bortezomib and dexamethasone.[22]
-
Pharmacokinetics: It is an oral agent with approximately 21% bioavailability due to a significant first-pass effect.[20][23] Metabolism occurs primarily through the CYP3A4 enzyme pathway.[21][23]
-
Key Toxicities: Common adverse effects are often severe and include diarrhea, fatigue, nausea, and significant hematologic toxicities like thrombocytopenia, anemia, and neutropenia.[23] Cardiac toxicities are also a concern.
The Signal Transduction Modulator: Enzastaurin
Enzastaurin is a synthetic bisindolylmaleimide designed to inhibit specific signaling pathways that drive tumor growth and angiogenesis.[24][25] It is a selective inhibitor of Protein Kinase C beta (PKCβ).[26]
Mechanism of Action: Inhibition of Pro-Survival Pathways
Enzastaurin is an oral serine/threonine kinase inhibitor that acts by binding to the ATP-binding site of PKCβ, selectively inhibiting its activity.[24][27] PKCβ is a key enzyme in signaling pathways that promote cell proliferation and survival.[26] By inhibiting PKCβ, Enzastaurin disrupts downstream signaling through the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.[27]
This inhibition leads to multiple antitumor effects: it suppresses the proliferation of cancer cells, induces apoptosis, and crucially, inhibits tumor-induced angiogenesis (the formation of new blood vessels that supply tumors).[24][27] The anti-angiogenic effect is mediated by blocking vascular endothelial growth factor (VEGF)-stimulated pathways.[24][25]
Caption: Enzastaurin's inhibition of the PKCβ signaling pathway.
Clinical Snapshot & Adverse Effects
-
Indications: Enzastaurin has been investigated in clinical trials for various cancers, including diffuse large B-cell lymphoma (DLBCL) and glioblastoma.[26] However, it failed a Phase III trial for lymphoma in 2013.[25] Its development highlights the challenges of targeting specific kinase pathways.
-
Pharmacokinetics: Enzastaurin is an oral agent.
-
Key Toxicities: It is generally better tolerated than many cytotoxic agents. Common side effects include gastrointestinal issues, fatigue, and hematological changes.[26]
Head-to-Head Summary & Performance Data
The diverse mechanisms of these agents dictate their clinical utility and toxicity profiles. A direct comparison highlights their fundamental differences.
Table 1: Qualitative Comparison of Indole-Based Anticancer Agents
| Feature | Vincristine | Panobinostat | Enzastaurin |
| Class | Vinca Alkaloid (Natural Product) | HDAC Inhibitor (Synthetic) | Kinase Inhibitor (Synthetic) |
| Primary Target | β-Tubulin | Histone Deacetylases (HDACs) | Protein Kinase C beta (PKCβ) |
| Core Mechanism | Microtubule disruption, Mitotic arrest | Epigenetic modulation, Gene re-expression | Inhibition of pro-survival signaling |
| Administration | Intravenous | Oral | Oral |
| Dose-Limiting Toxicity | Peripheral Neuropathy | Thrombocytopenia, Diarrhea, Fatigue | Generally well-tolerated |
| Cell Cycle Specificity | M-phase specific[15] | Induces cell cycle arrest[22] | Induces cell cycle arrest[27] |
Table 2: Representative In Vitro Efficacy Data (IC₅₀ Values)
Direct head-to-head experimental data across multiple cell lines is sparse in single publications. The following data is compiled from various sources to illustrate typical potency. Note: Experimental conditions (e.g., cell line, exposure time) greatly influence IC₅₀ values, so direct cross-study comparisons should be made with caution.
| Compound | Cancer Cell Line | IC₅₀ Value | Reference |
| Enzastaurin | SCLC/NSCLC Cell Lines | Low µM range | [24] |
| Indole-Chalcone Derivative | Human Oral Cancer (SCC-29B) | 0.96 µM | [2] |
| Indole-Sulfonohydrazide | Breast Cancer (MDA-MB-468) | 8.2 µM | [28] |
| Indole-Sulfonohydrazide | Breast Cancer (MCF-7) | 13.2 µM | [28] |
| Indole Curcumin Derivative | Cervical Cancer (HeLa) | 4 µM | [11] |
Experimental Protocol: Evaluating Antiproliferative Activity via MTT Assay
To determine the IC₅₀ values and compare the cytotoxic potential of different agents, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, reliable colorimetric method. It measures the metabolic activity of cells, which serves as an indicator of cell viability.
Causality: The principle lies in the ability of mitochondrial reductase enzymes in viable, metabolically active cells to cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7 breast cancer cells) to ~80% confluency in appropriate media.
-
Trypsinize, count, and dilute cells to a concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare stock solutions of the indole-based agents (e.g., Vincristine, Panobinostat) in DMSO.
-
Perform serial dilutions of each compound in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Include a "vehicle control" (media with DMSO) and a "no-cell" blank control.
-
Carefully remove the old media from the wells and add 100 µL of the media containing the respective drug concentrations.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the MTT-containing media from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage viability against the logarithm of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The indole nucleus continues to be an exceptionally valuable scaffold in oncology, yielding drugs that span a wide array of mechanistic classes. From the microtubule-disrupting vinca alkaloids that have been clinical mainstays for decades, to targeted agents like the HDAC inhibitor Panobinostat and the kinase inhibitor Enzastaurin, the versatility of indole chemistry is evident.[1][7] The head-to-head comparison reveals a clear trade-off between the broad cytotoxicity of older agents and the specific, but often more complex, targeted actions of newer drugs.
Future research will likely focus on developing next-generation indole derivatives with improved selectivity, better safety profiles, and the ability to overcome drug resistance.[2][3] The synthesis of hybrid molecules that combine the features of different indole classes or target multiple pathways simultaneously represents an exciting frontier in the quest for more effective and less toxic cancer therapies.[29]
References
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Vincristine - Wikipedia [en.wikipedia.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Vinblastine - Wikipedia [en.wikipedia.org]
- 9. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical and clinical pharmacology of vinca alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Vinblastine Sulfate? [synapse.patsnap.com]
- 13. impactguru.com [impactguru.com]
- 14. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 15. bccancer.bc.ca [bccancer.bc.ca]
- 16. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. grokipedia.com [grokipedia.com]
- 20. Panobinostat - Wikipedia [en.wikipedia.org]
- 21. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. agscientific.com [agscientific.com]
- 25. Enzastaurin - Wikipedia [en.wikipedia.org]
- 26. massivebio.com [massivebio.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Unveiling the Molecular Target of 3-phenyl-1H-indole-2-carbohydrazide: A Comparative Guide to a Potent Tubulin Inhibitor
In the landscape of modern oncology drug discovery, the identification and validation of molecular targets are paramount. This guide provides an in-depth analysis of 3-phenyl-1H-indole-2-carbohydrazide, a promising scaffold in cancer research. We will dissect the experimental evidence that firmly establishes its molecular target, compare its efficacy with key derivatives, and provide detailed protocols for researchers to validate these findings in their own laboratories.
Introduction: The Rise of an Indole Scaffold in Anticancer Research
The indole nucleus is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The this compound structure has emerged as a particularly potent pharmacophore, with a growing body of evidence pointing towards its significant anti-proliferative effects in various cancer cell lines. This guide aims to consolidate the current understanding of its primary mechanism of action, offering a clear, evidence-based perspective for researchers in the field.
Pinpointing the Target: Converging Evidence on Tubulin Inhibition
A confluence of computational and experimental data has identified tubulin as the primary molecular target of this compound and its derivatives.[1] These compounds disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[1][2]
Molecular docking studies consistently predict that these indole derivatives bind to the colchicine site on β-tubulin.[1][3] This binding pocket is a well-validated target for microtubule-destabilizing agents. The indole ring and the 3-phenyl group are predicted to occupy a hydrophobic pocket within this site, effectively mimicking the binding of colchicine itself.[1]
This in-silico hypothesis is strongly supported by a suite of in-vitro and cell-based assays, which form the core of the target validation process.
Comparative Analysis: Structure-Activity Relationship of Key Derivatives
The potency of the this compound scaffold can be significantly modulated by substitutions at various positions. Here, we compare the parent compound with several key derivatives to illustrate the structure-activity relationship (SAR).
| Compound | Key Substitutions | Target Cell Line(s) | Potency (IC50/LC50) | Key Findings |
| Furan-3-ylmethylene-3-phenyl-1H-indole-2-carbohydrazide (27a) | Furan-3-ylmethylene at the carbohydrazide nitrogen | A549 (Lung Carcinoma) | Potent tubulin polymerization inhibitor | Identified as a highly potent candidate through virtual screening. Induces G2/M phase arrest, a hallmark of tubulin inhibitors.[3] |
| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6i) | Thiophenyl group | COLO 205 (Colon Cancer) | LC50 = 71 nM[1] | Exhibited the best cytotoxic activity among a series of thiophenyl derivatives. Showed selectivity for specific cancer cell lines.[1][2] |
| Thiophenyl-3-phenyl-1H-indole-2-carbohydrazide (6j) | Thiophenyl group | MDA-MB-231 (Breast Cancer) | Strong microtubule-destabilizing effect[1][2] | Demonstrated the strongest microtubule-destabilizing effect in its series. Induced G2/M cell cycle arrest and apoptosis.[1][2] |
| Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide (3h) | Chloro-substituted pyrrolyl | T47D (Breast Cancer) | IC50 = 2.4 µM[3] | Showed potent inhibition of both tubulin and aromatase, suggesting a dual-targeting mechanism. Particularly effective against estrogen receptor-positive breast cancer cells.[3] |
Key Insight: The addition of heterocyclic moieties such as furan, thiophene, and pyrrole to the carbohydrazide portion of the molecule generally enhances the anti-tubulin activity. The specific substitutions on these rings can further fine-tune the potency and selectivity of the compounds.
Experimental Corner: Protocols for Target Validation
To empower researchers to independently verify the molecular target of this compound and its analogs, we provide the following detailed experimental protocols.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to interfere with the formation of microtubules from tubulin monomers.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured spectrophotometrically. Inhibitors of polymerization will reduce the rate and extent of this increase.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin (e.g., from Cytoskeleton, Inc.) in G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 1 mM GTP) to a final concentration of 3 mg/mL.
-
Prepare a serial dilution of the test compound (e.g., this compound) and a known tubulin inhibitor (e.g., colchicine) in G-PEM buffer.
-
-
Assay Setup:
-
In a pre-warmed 96-well plate, add 5 µL of the test compound dilutions or control vehicle (DMSO).
-
Add 50 µL of the tubulin solution to each well.
-
-
Initiation and Measurement:
-
Incubate the plate at 37°C in a temperature-controlled spectrophotometer.
-
Measure the absorbance (light scatter) at 340 nm every minute for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time for each concentration.
-
Calculate the initial rate of polymerization and the maximal polymerization level.
-
Determine the IC50 value of the compound for tubulin polymerization inhibition.
-
Self-Validation: The inclusion of a known tubulin inhibitor like colchicine as a positive control and a vehicle (DMSO) as a negative control is crucial for validating the assay's performance.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Tubulin inhibitors typically cause an accumulation of cells in the G2/M phase.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry measures the fluorescence of individual cells, allowing for the quantification of cells in each phase of the cell cycle.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HeLa or A549) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate the cell population to exclude debris and doublets.
-
Generate a histogram of PI fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to control cells.
-
Self-Validation: A clear, dose-dependent increase in the G2/M population is a strong indicator of microtubule-targeting activity.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed signaling pathway and the experimental workflow for target validation.
Caption: Proposed mechanism of action for this compound.
Caption: A streamlined workflow for validating the molecular target.
Conclusion and Future Directions
Future research in this area should focus on optimizing the pharmacokinetic properties of these compounds to enhance their potential as orally bioavailable anticancer agents. Furthermore, exploring the dual-targeting capabilities of certain derivatives, such as the combined tubulin and aromatase inhibition, could pave the way for novel therapeutic strategies. The this compound scaffold remains a fertile ground for the development of next-generation microtubule-targeting agents.
References
- 1. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-phenyl-1H-indole-2-carbohydrazide and Related Analogs
This document provides a detailed protocol for the safe handling and disposal of 3-phenyl-1H-indole-2-carbohydrazide. As a specific Safety Data Sheet (SDS) for this compound is not always readily available, this guide is built upon a conservative assessment of its chemical structure, drawing from data on its constituent moieties: the indole ring system and the carbohydrazide functional group. The procedures outlined here are grounded in federal regulations and laboratory best practices to ensure the safety of personnel and environmental protection.
Your institution's Environmental Health & Safety (EHS) department is the final authority on chemical waste disposal. Always consult and adhere to their specific guidelines, which are designed to comply with local, state, and federal laws.
Hazard Assessment: A Proactive Approach to Safety
Proper disposal begins with a thorough understanding of the potential risks. The chemical structure of this compound necessitates a cautious approach, as its hydrazide component is associated with significant health hazards in related molecules.[1][2][3]
The molecule's potential hazards are inferred from analogous compounds:
-
Carbohydrazide Moiety (-CONHNH₂): This is the primary group of concern. Hydrazine and its derivatives, such as phenylhydrazine, are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Many are also suspected carcinogens and mutagens.[1][4] Therefore, this compound should be treated with the same level of caution.
-
Indole Ring System: While the indole core is common in biologically active molecules, some derivatives can cause skin, eye, and respiratory irritation.[5][6]
-
Phenyl Group: This aromatic component is generally stable, but its presence contributes to the overall molecular properties.
Based on this analysis, the compound must be managed as a hazardous chemical waste, primarily due to the risks associated with the hydrazide group.
| Molecular Component | Potential Hazard | Rationale & Supporting Evidence |
| Carbohydrazide | Toxic (Oral, Dermal, Inhalation), Suspected Carcinogen/Mutagen, Skin/Eye Irritant, Skin Sensitizer | Based on SDS data for Phenylhydrazine and Carbohydrazide.[1][2][3][4][7] |
| Indole Ring | Skin, Eye, and Respiratory Irritation | Based on SDS data for various indole derivatives.[5][6] |
| Aquatic Toxicity | Harmful or Toxic to Aquatic Life | A common characteristic of hydrazide and complex organic molecules.[1][7] |
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all necessary safety measures are in place. The choice of PPE is directly informed by the potential hazards identified above.
-
Engineering Controls: All handling of this compound, including weighing, transfers, and waste collection, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[8][9]
-
Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tight-sealing safety goggles or a face shield.[8] | Protects against splashes and airborne particles, preventing serious eye irritation.[5][6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use and use proper removal technique.[9][10] | Prevents skin contact, as the compound is presumed to be toxic upon dermal absorption and a potential skin sensitizer.[1][3][4] |
| Body Protection | A buttoned lab coat must be worn.[9] | Protects against incidental contact and contamination of personal clothing. |
Disposal Workflow: From Generation to Collection
The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[11][12] Under RCRA, this substance should be classified as hazardous waste.
The following diagram outlines the decision-making process for proper disposal.
Caption: Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for waste management, ensuring compliance and safety at each stage.
Step 1: Waste Segregation
Segregation is the most critical step to prevent dangerous chemical reactions and ensure proper disposal.
-
Do Not Mix: Never mix waste containing this compound with other waste streams unless explicitly permitted by your EHS department.[13]
-
Incompatible Materials: Keep this waste separate from strong oxidizing agents, acids, and bases to avoid potentially violent reactions.[5]
-
Dedicated Containers: Use separate, dedicated waste containers for solid waste, aqueous solutions, and organic solvent solutions.
Step 2: Container Selection and Labeling
Proper containment and identification are mandated by law.[12][13]
-
Container Choice: Use containers that are chemically compatible with the waste. For instance, do not store acidic solutions in metal containers.[12] The container must have a secure, leak-proof closure.[13]
-
Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." List all components of a mixture, including solvents.
-
The specific hazard characteristics (e.g., Toxic, Irritant).[9]
-
The date of accumulation.
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely at or near the point of generation.[13]
-
Solid Waste: This includes unused or expired chemicals, as well as contaminated items like weigh boats, gloves, and pipette tips. Place these items in a securely sealed, compatible container (e.g., a wide-mouth plastic jug or a lined cardboard box specifically for solid waste).
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, labeled liquid waste container. Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[12]
-
Storage Location: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area should be under the control of laboratory personnel, provide secondary containment to catch any leaks, and be clearly marked.[12][13]
Step 4: Final Disposal
Laboratory personnel are responsible for waste up to the point of collection.
-
Contact EHS: Once your waste container is full or has been in storage for the maximum allowed time (e.g., 90 days for large quantity generators or up to one year for academic labs under Subpart K), contact your institution's EHS department to schedule a pickup.[9][12][14]
-
Professional Disposal: EHS will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final, compliant disposal, likely through high-temperature incineration.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Minor Spill (in a fume hood): If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite or sand).[10] Sweep up the absorbed material and place it in a sealed hazardous waste container.
-
Major Spill (outside a fume hood): Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's EHS or emergency response number immediately.[9] Do not attempt to clean it up yourself.[9]
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[5][10]
-
Ingestion: Do NOT induce vomiting.[10] Rinse mouth with water and seek immediate medical attention.[10]
-
Always have a copy of the relevant SDS for analogous compounds (like phenylhydrazine) available to provide to emergency responders.[9]
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. redox.com [redox.com]
- 4. riccachemical.com [riccachemical.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.unm.edu [ehs.unm.edu]
- 10. biotium.com [biotium.com]
- 11. needle.tube [needle.tube]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. danielshealth.com [danielshealth.com]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-phenyl-1H-indole-2-carbohydrazide: A Proactive Approach to Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands a safety-first mindset. This guide provides essential safety and logistical information for handling 3-phenyl-1H-indole-2-carbohydrazide (CAS 105492-12-4). In the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound, we will adopt a conservative safety protocol grounded in the known hazard profiles of its core chemical moieties: the indole nucleus and the carbohydrazide functional group. This principle of "class-based hazard assessment" is a cornerstone of proactive laboratory safety when dealing with compounds of unknown toxicity.
Hazard Assessment: Understanding the Inherent Risks
This compound is a solid, likely a fine powder, which presents a primary risk of aerosolization and inhalation.[1] Our assessment is based on data from structurally related compounds.
-
The Carbohydrazide Moiety: This functional group is a derivative of hydrazine. Hydrazine and its analogues are well-documented as hazardous substances.[2] They can be toxic if swallowed, inhaled, or absorbed through the skin.[3] Specific concerns include skin and eye irritation, potential for allergic skin reactions, and in some cases, carcinogenicity and mutagenicity.[3][4][5] For instance, phenylhydrazine hydrochloride is classified as toxic (Category 3 for oral, dermal, and inhalation toxicity), a skin sensitizer, and a suspected carcinogen and mutagen that can cause organ damage through prolonged exposure.[3]
-
The Indole Nucleus: The indole scaffold is a privileged structure in medicinal chemistry, found in many bioactive compounds.[6][7] While some complex indole derivatives show favorable biocompatibility in specific assays[8], others are designed as potent cytotoxic agents for applications like cancer research, targeting fundamental cellular machinery such as tubulin.[9] This dual nature means we cannot assume low toxicity.
Given these facts, we must treat this compound as a substance that is potentially toxic via inhalation, dermal contact, and ingestion, and as a possible skin/eye irritant.
| Potential Hazard | Basis for Concern (Structural Analogs) | Primary Routes of Exposure |
| Acute Toxicity | Hydrazine derivatives are known to be toxic if swallowed, inhaled, or in contact with skin.[3] | Inhalation (powder), Dermal (contact), Ingestion (contamination) |
| Skin/Eye Irritation | Phenylhydrazine and carbohydrazide are known skin and eye irritants.[3][10][11] | Dermal, Ocular (direct contact with powder or solutions) |
| Skin Sensitization | Phenylhydrazine may cause an allergic skin reaction.[3] | Dermal (repeated contact) |
| Carcinogenicity/Mutagenicity | Phenylhydrazine is a suspected carcinogen and mutagen.[3] | Inhalation, Dermal (chronic exposure) |
| Aquatic Toxicity | Phenylhydrazine and carbohydrazide are very toxic to aquatic life.[10] | Environmental release during disposal |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure. The selection of PPE is dictated by the specific task being performed.
| Level of Protection | Required PPE Ensemble | Applicable Tasks |
| Standard Handling | • Gloves: Double-gloved with nitrile gloves. • Eye Protection: Chemical splash goggles.[12] • Body Protection: Full-length lab coat.[13] | Handling sealed containers, preparing solutions within a fume hood, performing reactions. |
| High-Dispersion Risk | • Gloves: Double-gloved with nitrile gloves. • Eye/Face Protection: Chemical splash goggles AND a full-face shield.[4][12] • Body Protection: Chemical-resistant coverall or a lab coat with a chemical-resistant apron.[4][14] • Respiratory Protection: NIOSH-approved N95 (or higher) respirator.[5][14] | Weighing the powder outside of a glove box or exhausted balance enclosure, cleaning up spills. |
Causality Behind PPE Choices:
-
Double Gloving: The outer glove absorbs the initial contamination, while the inner glove provides protection during the doffing (removal) process, preventing cross-contamination of the skin.
-
Chemical Splash Goggles: Unlike safety glasses, goggles form a seal around the eyes, offering superior protection from airborne powders and splashes.[12]
-
Face Shield: Used in conjunction with goggles, a face shield protects the entire face from splashes when handling larger volumes of solutions.[4]
-
Respiratory Protection: Fine chemical powders can easily become airborne and enter the respiratory tract.[1] Engineering controls are the first line of defense, but a respirator is essential backup when these controls are insufficient or during emergencies.[5] Note: Use of a respirator requires enrollment in your institution's respiratory protection program, including fit-testing.[5][13]
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict operational protocols is as crucial as wearing the correct PPE. The primary directive is to minimize and contain the generation of airborne powder at all times.
Engineering Controls: Your Primary Line of Defense
All manipulations of this compound powder must be performed within a certified chemical fume hood, a glove box, or a powder-containment balance hood.[15][16] This is non-negotiable. These engineering controls are designed to capture airborne contaminants at the source, protecting the user.[16]
Experimental Protocol: Weighing the Compound
-
Preparation: Don the appropriate PPE for "High-Dispersion Risk." Cover the work surface inside the fume hood with disposable absorbent bench paper.[1]
-
Staging: Place all necessary equipment inside the hood, including the container of the compound, spatulas, weigh boats, and a container for hazardous waste.
-
Tare the Vessel: Place your receiving vessel (e.g., a vial or flask) on the balance within the hood and tare its weight. If the balance cannot be in the hood, use the "weigh-and-tare" method described in the diagram caption below.
-
Dispensing: Slowly open the stock container inside the hood. Use a clean spatula to carefully transfer a small amount of the powder to the tared receiving vessel. Avoid any actions that could create a dust cloud, such as tapping the spatula on the side of the container.
-
Sealing: Immediately and securely close the stock container and the receiving vessel.
-
Decontamination: Wipe the exterior of the receiving vessel, the spatula, and the work surface with a damp cloth (using a solvent in which the compound is soluble, if known, or 70% ethanol) to remove any residual powder. Dispose of the wipe in the designated hazardous waste container.
-
Final Weighing: Re-weigh the sealed receiving vessel to determine the exact mass of the transferred powder.
Experimental Protocol: Preparing a Solution
-
Preparation: Perform this entire procedure within a chemical fume hood. Don "Standard Handling" PPE.
-
Transfer: Place the pre-weighed, sealed vessel containing the compound into the fume hood.
-
Solvent Addition: Uncap the vessel and, using a pipette or dispenser, slowly add the desired solvent, aiming the stream down the inner wall of the vessel to avoid splashing.[17]
-
Dissolution: Cap the vessel and mix via gentle swirling, vortexing, or sonication until the solid is fully dissolved.
-
Cleanup: Dispose of any contaminated materials (e.g., pipette tips) in the designated solid hazardous waste container.
Visualization of Key Workflow
The following diagram outlines the critical decision-making process for handling this compound, from initial risk assessment to the final disposal step.
Caption: Workflow for Handling this compound.
Emergency and Disposal Plan
Spill Management:
-
Small Spill (Powder): Alert personnel in the immediate area. Wearing "High-Dispersion Risk" PPE, gently cover the spill with damp paper towels to avoid raising dust. Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Large Spill: Evacuate the area immediately. Alert your institution's Environmental Health & Safety (EHS) office and follow their emergency response protocol.[17]
Exposure Response:
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes in a safety shower.[4][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11][17] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Waste Disposal: All materials contaminated with this compound, including unused compound, empty containers, gloves, bench paper, and pipette tips, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain or in regular trash.
References
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. fishersci.com [fishersci.com]
- 4. safety.charlotte.edu [safety.charlotte.edu]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors: design, synthesis, in vitro α-glucosidase inhibition, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles | MDPI [mdpi.com]
- 8. Discovery of indole-carbohydrazide hybrids as novel broad-spectrum fungicidal lead compound though membrane-targeting mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. realsafety.org [realsafety.org]
- 13. General Rules for Working with Chemicals | Compliance and Risk Management [kent.edu]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. safety.duke.edu [safety.duke.edu]
- 16. uwlax.edu [uwlax.edu]
- 17. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
